molecular formula C48H72O15 B15584993 5-O-Demethyl-28-hydroxy-Avermectin A1a

5-O-Demethyl-28-hydroxy-Avermectin A1a

Katalognummer: B15584993
Molekulargewicht: 889.1 g/mol
InChI-Schlüssel: ORIHAMOZRDYFCM-UPTFDXQGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-O-Demethyl-28-hydroxy-Avermectin A1a is a useful research compound. Its molecular formula is C48H72O15 and its molecular weight is 889.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C48H72O15

Molekulargewicht

889.1 g/mol

IUPAC-Name

(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-18',21',24'-trihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C48H72O15/c1-11-24(2)42-27(5)17-18-47(63-42)23-32-20-31(62-47)16-15-26(4)41(59-38-22-36(55-10)43(30(8)57-38)60-37-21-35(54-9)40(50)29(7)56-37)25(3)13-12-14-33-45(51)61-44-39(49)28(6)19-34(46(52)58-32)48(33,44)53/h12-15,17-19,24-25,27,29-32,34-45,49-51,53H,11,16,20-23H2,1-10H3/b13-12-,26-15-,33-14-/t24-,25-,27-,29-,30-,31+,32-,34-,35-,36-,37-,38-,39+,40-,41-,42+,43-,44+,45?,47+,48+/m0/s1

InChI-Schlüssel

ORIHAMOZRDYFCM-UPTFDXQGSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

What is the chemical structure of 5-O-Demethyl-28-hydroxy-Avermectin A1a?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of 5-O-Demethyl-28-hydroxy-Avermectin A1a. This document is intended for an audience with a professional background in chemistry, pharmacology, and drug development.

Introduction and Chemical Identity

This compound is a derivative of the avermectin (B7782182) family, a group of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties.[1] Avermectins are naturally produced by the soil actinomycete Streptomyces avermitilis.[1] Specifically, this compound is recognized as a degradation product of Avermectin B1a.[2][3][4] Understanding the structure and properties of such derivatives is crucial for impurity profiling, metabolism studies, and the overall safety and efficacy assessment of avermectin-based pharmaceutical and agricultural products.

The structural modifications from the parent compound, Avermectin B1a (also known as 5-O-Demethylavermectin A1a), involve the introduction of a hydroxyl group at the C28 position.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the core polycyclic lactone structure of the avermectins. The key modifications are the absence of a methyl group at the 5-O position and the presence of a hydroxyl group at the C28 position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C48H72O15[2][3]
Molecular Weight 889.08 g/mol [2][3]
CAS Number 96722-46-2[2][3]
Appearance White to off-white solid[3]
Solubility Soluble in DMSO (≥ 50 mg/mL)[3]
SMILES C--INVALID-LINK--([H])--INVALID-LINK--([H])OC4O)(/C4=C/C=C/[C@@H]5C)O)=O)([H])C--INVALID-LINK--C--INVALID-LINK--C--INVALID-LINK--OC)OC)C)([H])O2">C@HCC[2][3]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[3]

Relationship to Parent Avermectins

As a derivative, the properties and biological activity of this compound are best understood in the context of its parent compounds. The following diagram illustrates its structural relationship to Avermectin B1a.

G Figure 1: Structural Relationship to Avermectin B1a A Avermectin B1a (5-O-Demethylavermectin A1a) B This compound A->B Hydroxylation at C28

Caption: Figure 1: Structural Relationship to Avermectin B1a.

Biological Activity and Mechanism of Action

The biological activity of this compound has not been extensively characterized independently. However, based on its structural similarity to other avermectins, its mechanism of action is presumed to be similar.

Primary Mechanism of Action: Avermectins primarily act as positive allosteric modulators of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[1][5] This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent paralysis of the neuromuscular systems of parasites.[1][5] Mammals are less susceptible to this effect because they lack the protostome-specific glutamate-gated chloride channels.[1][5]

G Figure 2: Primary Mechanism of Action of Avermectins cluster_neuron Invertebrate Neuron GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_in Chloride Influx (Cl⁻) GluCl->Cl_in Opens Glutamate Glutamate Glutamate->GluCl Binds Avermectin Avermectin Derivative Avermectin->GluCl Potentiates Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Leads to Paralysis Paralysis Hyperpolarization->Paralysis Causes

Caption: Figure 2: Primary Mechanism of Action of Avermectins.

Potential Secondary Signaling Pathways: Recent studies have suggested that avermectins may have other biological effects. For instance, avermectin has been shown to directly interact with the epidermal growth factor receptor (EGFR) and activate the EGFR/AKT/ERK signaling pathway in Drosophila.[6] Additionally, some avermectins exhibit anti-inflammatory and immunomodulatory properties, potentially through the inhibition of mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) pathways.[5][7]

G Figure 3: Potential Secondary Signaling Pathway Avermectin Avermectin Derivative EGFR EGFR Avermectin->EGFR Directly Interacts with and Activates AKT AKT EGFR->AKT Activates ERK ERK EGFR->ERK Activates Response Cellular Response (e.g., changes in chitin (B13524) synthesis) AKT->Response ERK->Response

References

Unraveling the Obscure Origins of 5-O-Demethyl-28-hydroxy-Avermectin A1a: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-O-Demethyl-28-hydroxy-Avermectin A1a is a lesser-known derivative of the avermectin (B7782182) family of macrocyclic lactones. Extensive investigation into its discovery and origin reveals that it is not a primary product of natural fermentation but rather is consistently identified as a degradation product or impurity of more common avermectins, such as Avermectin B1a and its semi-synthetic derivative, Ivermectin.[][2][3] This technical guide provides a comprehensive overview of the available information, focusing on the general biosynthesis of the avermectin core, the likely chemical and biological pathways leading to the formation of this specific derivative, and the analytical methodologies used for the characterization of such compounds. While a dedicated discovery paper for this molecule remains elusive, this document consolidates related research to offer valuable insights for professionals in the field.

Introduction to the Avermectin Family

Avermectins are a group of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis.[4][5] They exhibit potent anthelmintic and insecticidal activities and are widely used in veterinary medicine and agriculture.[4][5] The avermectin complex produced by S. avermitilis consists of eight major components, with Avermectin B1a being one of the most abundant and commercially significant.[4] The structural diversity of avermectins arises from variations in the substituents at the C5, C22-C23, and C25 positions.

Biosynthesis of the Avermectin Core

The biosynthesis of avermectins in S. avermitilis is a complex process involving a large polyketide synthase (PKS) and a series of post-PKS modification enzymes. The general pathway can be summarized as follows:

  • Polyketide Chain Assembly: The macrocyclic lactone backbone is assembled by a type I PKS, which catalyzes the sequential condensation of acetate (B1210297) and propionate (B1217596) units.

  • Cyclization: The linear polyketide chain is cyclized to form the characteristic 16-membered ring.

  • Post-PKS Modifications: A series of enzymatic modifications, including oxidation, reduction, and glycosylation, tailor the avermectin backbone to produce the various natural avermectins. Key enzymes involved include cytochrome P450 monooxygenases, ketoreductases, and glycosyltransferases.

The formation of Avermectin A1a involves specific enzymatic steps that lead to the characteristic substitutions on the avermectin core.

Origin of this compound: A Product of Degradation and Metabolism

Current scientific literature and chemical supplier information predominantly classify this compound as a degradation product or impurity of Avermectin B1a or Ivermectin.[][2][3] Its formation is likely the result of non-enzymatic degradation under certain environmental conditions or metabolic transformation in biological systems.

Forced Degradation Studies

Forced degradation studies of Avermectin B1a under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) have been conducted to identify potential degradation products.[6][7][8] These studies are crucial for understanding the stability of the parent drug and for identifying impurities that may arise during manufacturing and storage. While these studies have identified numerous degradation products, a specific focus on the isolation and characterization of this compound is not explicitly detailed in the readily available literature. However, the methodologies employed in these studies are highly relevant for the analysis of such derivatives.

Environmental Fate and Metabolism

Avermectins are known to degrade in the environment through photodegradation and aerobic soil degradation.[9] These processes can lead to the formation of various derivatives with altered chemical structures. It is plausible that 5-O-demethylation and 28-hydroxylation are among the degradation pathways in soil and water. Furthermore, metabolism of avermectins in target and non-target organisms can also lead to the formation of hydroxylated and demethylated metabolites.

Experimental Methodologies for Avermectin Analysis

The identification and characterization of avermectin derivatives and impurities rely on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation and quantification of avermectins and their derivatives.[10] Reverse-phase columns with gradient elution are typically used to achieve high-resolution separation of these structurally similar compounds.

Table 1: Representative HPLC Parameters for Avermectin Analysis

ParameterTypical Conditions
Column C18 reverse-phase (e.g., 150 x 4.6 mm, 2.7 µm)
Mobile Phase Gradient of acetonitrile (B52724) and water
Flow Rate 1.0 mL/min
Detection UV at 245 nm
Column Temperature 30°C

Note: These are general parameters and may require optimization for specific applications.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of unknown avermectin derivatives based on their mass-to-charge ratio and fragmentation patterns.[10] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to aid in elemental composition determination.

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of new compounds.[10] 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms within the molecule.

Logical Workflow for Impurity Identification

The process of identifying an unknown avermectin derivative like this compound typically follows a logical workflow.

experimental_workflow cluster_sample Sample Preparation cluster_separation Separation cluster_detection Detection & Identification cluster_characterization Structural Elucidation A Avermectin Bulk Material or Degraded Sample B HPLC Separation A->B Injection C UV Detection B->C Elution D Mass Spectrometry (MS) B->D Elution E Fraction Collection D->E Isolate Peak of Interest F NMR Spectroscopy E->F Analysis G Structure Confirmation F->G Data Interpretation

A logical workflow for the identification of avermectin impurities.

Conclusion

While the specific discovery and origin of this compound are not well-documented in publicly available scientific literature, it is evident that this compound is a minor derivative of the commercially important avermectins. Its presence is likely due to degradation or metabolic processes. The analytical techniques and workflows established for the study of avermectin impurities provide a robust framework for the characterization of such molecules. Further research focusing on the forced degradation and metabolism of Avermectin A1a would be necessary to fully elucidate the formation pathways and biological significance of this compound.

References

The Degradation of Avermectin B1a: A Technical Overview of 5-O-Demethyl-28-hydroxy-Avermectin A1a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin B1a, a potent macrocyclic lactone produced by the bacterium Streptomyces avermitilis, is a cornerstone of antiparasitic treatments in both veterinary and human medicine. Its efficacy is, however, intrinsically linked to its chemical stability. Environmental and physiological conditions can lead to the degradation of Avermectin B1a into various byproducts, one of which is 5-O-Demethyl-28-hydroxy-Avermectin A1a.[1][2] This technical guide provides a comprehensive overview of this specific degradation product, summarizing the current, albeit limited, publicly available data on its formation, analysis, and potential biological significance. While in-depth quantitative data and detailed experimental protocols for its specific generation are not extensively documented in scientific literature, this guide collates the foundational knowledge and general methodologies relevant to its study.

Formation of this compound

The transformation of Avermectin B1a to this compound involves two key chemical modifications: demethylation at the 5-O-position and hydroxylation at the C28 position. The precise conditions and mechanisms that favor the formation of this specific degradation product over others are not well-defined in the available literature. However, general forced degradation studies on Avermectin B1a and related compounds provide insights into the types of stress conditions that can induce such changes.

Avermectins are known to be susceptible to degradation under various conditions, including:

  • Oxidative Stress: The use of oxidizing agents can lead to hydroxylated derivatives.

  • Photolytic Stress: Exposure to light can cause isomerization and other degradative changes.

  • Hydrolytic Stress: Acidic and alkaline conditions can catalyze the breakdown of the molecule.

  • Thermal Stress: Elevated temperatures can accelerate degradation processes.

While these general conditions are known to degrade Avermectin B1a, specific quantitative data detailing the yield and rate of this compound formation under each of these stressors is not currently available in the public domain.

Physicochemical Properties

Detailed physicochemical data for this compound is not extensively published. However, based on its chemical structure, it is expected to have a higher polarity compared to the parent Avermectin B1a due to the introduction of a hydroxyl group and the removal of a methyl group. This increased polarity would likely affect its solubility, chromatographic behavior, and pharmacokinetic profile.

Table 1: General Physicochemical Comparison

PropertyAvermectin B1aThis compound (Predicted)
PolarityLowerHigher
Solubility in Aqueous MediaLowSlightly Increased
Retention Time (Reversed-Phase HPLC)LongerShorter

Experimental Protocols

While a specific, detailed protocol for the synthesis or isolation of this compound is not available in the reviewed literature, this section outlines a generalized experimental workflow for conducting forced degradation studies on Avermectin B1a, which would be the first step in producing and identifying this degradation product.

General Forced Degradation Protocol for Avermectin B1a

This protocol is a composite of methodologies described for the forced degradation of avermectins.

Objective: To generate degradation products of Avermectin B1a under various stress conditions for subsequent analysis and characterization.

Materials:

  • Avermectin B1a reference standard

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with UV or Mass Spectrometric (MS) detection

  • C18 reversed-phase column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Avermectin B1a in a suitable organic solvent, such as methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Add an appropriate volume of acidic solution (e.g., 0.1 M HCl) to an aliquot of the stock solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Alkaline Hydrolysis: Add an appropriate volume of basic solution (e.g., 0.1 M NaOH) to an aliquot of the stock solution. Incubate at a controlled temperature for a defined period.

    • Oxidative Degradation: Add an appropriate volume of an oxidizing agent (e.g., 3% H₂O₂) to an aliquot of the stock solution. Keep at room temperature or a slightly elevated temperature, protected from light.

    • Photolytic Degradation: Expose a thin film of the Avermectin B1a stock solution (evaporated to dryness) or the solution itself to a controlled light source (e.g., UV lamp at 254 nm or 365 nm) for a specified duration.

    • Thermal Degradation: Incubate an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C).

  • Sample Neutralization and Preparation: After the stress period, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for analysis.

  • Analytical Method:

    • Chromatography: Employ a reversed-phase HPLC or UPLC method with a C18 column. A gradient elution with a mobile phase consisting of water and an organic modifier (e.g., acetonitrile and/or methanol) is typically used to separate the parent drug from its degradation products.

    • Detection: Utilize a UV detector (monitoring at appropriate wavelengths, e.g., 245 nm) and/or a mass spectrometer for detection and identification of the degradation products. High-resolution mass spectrometry (HRMS) is crucial for accurate mass determination and elemental composition analysis to aid in the structural elucidation of unknown degradation products.

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis Avermectin_B1a Avermectin B1a Stock Solution Acid Acid Hydrolysis Avermectin_B1a->Acid Base Alkaline Hydrolysis Avermectin_B1a->Base Oxidation Oxidative Degradation Avermectin_B1a->Oxidation Photo Photolytic Degradation Avermectin_B1a->Photo Thermal Thermal Degradation Avermectin_B1a->Thermal HPLC HPLC / UPLC Separation Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC MS Mass Spectrometry Identification HPLC->MS NMR NMR Structural Elucidation MS->NMR

References

The Nexus of Avermectins: A Technical Guide to the Relationship Between 5-O-Demethyl-28-hydroxy-Avermectin A1a and Ivermectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and metabolic relationship between 5-O-Demethyl-28-hydroxy-Avermectin A1a and the widely used antiparasitic agent, Ivermectin. By examining their biosynthetic origins, chemical structures, and metabolic fates, this document aims to clarify the standing of this compound in the context of Ivermectin's lifecycle.

Introduction: From Fermentation to Pharmaceutical

Ivermectin, a potent broad-spectrum antiparasitic drug, is a semi-synthetic derivative of the avermectins, a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis.[1][2] The natural fermentation product is a mixture of several avermectin (B7782182) components, with Avermectin B1a being the primary precursor to Ivermectin.[1] The journey from a natural product to a pharmaceutical agent involves chemical modifications that enhance its efficacy and safety profile. Understanding the nuances of these structures and their potential variants, such as this compound, is critical for drug development, quality control, and metabolic studies.

Structural Elucidation: A Comparative Analysis

The core of the relationship between this compound and Ivermectin lies in their chemical structures. Ivermectin is predominantly composed of 22,23-dihydroavermectin B1a. The key structural differences and similarities are outlined below.

Table 1: Comparative Structural Features

FeatureAvermectin A1aIvermectin (22,23-dihydroavermectin B1a)5-O-Demethyl-22,23-dihydro-28-hydroxy-Avermectin A1a
Core Structure AvermectinAvermectinAvermectin
C5 Position Methoxy groupMethoxy groupDemethylated (Hydroxy group)
C22-C23 Bond Double bondSingle bond (dihydro) Single bond (dihydro)
C28 Position Methyl groupMethyl groupHydroxymethyl group
CAS Number 65195-55-3[3]70288-86-7127468-07-9[4][5]
Molecular Formula C48H72O14[3]C48H74O14C48H74O15[4][5]
Molecular Weight 873.08 g/mol [3]875.11 g/mol 891.11 g/mol [4][5]

From this comparison, it is evident that 5-O-Demethyl-22,23-dihydro-28-hydroxy-Avermectin A1a shares the saturated C22-C23 bond with Ivermectin but differs at the C5 and C28 positions. The name "5-O-Demethyl" indicates the absence of a methyl group at the 5-position, resulting in a hydroxyl group, while "28-hydroxy" signifies the presence of a hydroxyl group on the C28 methyl group.

cluster_precursor Natural Precursor cluster_ivermectin Ivermectin Component cluster_related_compound Related Compound / Impurity Avermectin_A1a Avermectin A1a (C5-OCH3, C22=C23) Ivermectin Ivermectin (22,23-dihydroavermectin B1a) (C5-OCH3, C22-C23) Avermectin_A1a->Ivermectin Semi-synthesis (Reduction of C22=C23) Related_Compound 5-O-Demethyl-22,23-dihydro-28-hydroxy-Avermectin A1a (C5-OH, C22-C23, C28-OH) Avermectin_A1a->Related_Compound Biosynthetic variation / Degradation Ivermectin->Related_Compound Structural Similarity (Impurity)

Figure 1: Logical relationship between Avermectin A1a, Ivermectin, and the related compound.

Origin and Significance: Impurity and Degradation Product

Current scientific literature and supplier information categorize 5-O-Demethyl-22,23-dihydro-28-hydroxy-Avermectin A1a primarily as an impurity of Ivermectin.[4][5] Its presence in Ivermectin preparations is likely a result of minor variations in the fermentation process of the precursor avermectins or as a byproduct of the chemical synthesis steps.

Additionally, "this compound" has been described as a degradation product of Avermectin B1a.[6] This suggests that over time or under certain environmental conditions, the parent avermectin molecule can undergo demethylation and hydroxylation.

It is crucial to note that this compound is not a known major metabolite of Ivermectin in humans or other mammals. The primary metabolic pathways of Ivermectin are well-documented and involve different modifications.

Metabolic Fate of Ivermectin: A Different Pathway

The metabolism of Ivermectin is extensive and primarily occurs in the liver, mediated by cytochrome P450 enzymes, with CYP3A4 being the predominant isoform.[5] The major metabolic reactions are O-demethylation and hydroxylation at various positions, leading to at least ten different metabolites.[5]

The principal metabolites of Ivermectin identified in humans are:

  • 3''-O-demethyl ivermectin (M1)

  • 4a-hydroxy ivermectin (M3)

  • 3''-O-demethyl, 4-hydroxymethyl ivermectin (M6)

These metabolites are formed through enzymatic action on the Ivermectin molecule at positions distinct from the C5 and C28 locations that characterize this compound.

Ivermectin Ivermectin CYP3A4 CYP3A4 (Liver) Ivermectin->CYP3A4 Metabolism M1 3''-O-demethyl ivermectin (M1) CYP3A4->M1 M3 4a-hydroxy ivermectin (M3) CYP3A4->M3 M6 3''-O-demethyl, 4-hydroxymethyl ivermectin (M6) CYP3A4->M6 Excretion Excretion (Feces) M1->Excretion M3->Excretion M6->Excretion

Figure 2: Simplified metabolic pathway of Ivermectin.

Experimental Protocols: Identification and Analysis

The identification and quantification of Ivermectin and its related substances, including impurities like 5-O-Demethyl-22,23-dihydro-28-hydroxy-Avermectin A1a, are typically performed using high-performance liquid chromatography (HPLC) based methods.

General Experimental Workflow for Impurity Profiling

A generalized workflow for the analysis of Ivermectin and its impurities is as follows:

  • Sample Preparation : The Ivermectin sample (bulk drug or formulation) is accurately weighed and dissolved in a suitable solvent, typically methanol (B129727) or a mixture of acetonitrile (B52724) and water.

  • Chromatographic Separation : The prepared sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A gradient elution program using a mobile phase consisting of an aqueous component (e.g., water) and an organic component (e.g., acetonitrile, methanol) is employed to separate Ivermectin from its impurities.

  • Detection : The separated compounds are detected using a UV detector, typically at a wavelength of around 245 nm.

  • Quantification : The concentration of each impurity is determined by comparing its peak area to that of a reference standard of known concentration.

start Start sample_prep Sample Preparation (Dissolution in solvent) start->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection separation Chromatographic Separation (C18 column, gradient elution) hplc_injection->separation detection UV Detection (245 nm) separation->detection quantification Quantification (Comparison to reference standard) detection->quantification end End quantification->end

Figure 3: General experimental workflow for HPLC-based impurity analysis.

Conclusion

References

Physicochemical Properties of 5-O-Demethyl-28-hydroxy-Avermectin A1a: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-O-Demethyl-28-hydroxy-Avermectin A1a is a significant derivative of the avermectin (B7782182) family, a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties. As a degradation product of Avermectin B1a, understanding its physicochemical characteristics is crucial for stability studies, formulation development, and toxicological assessments. This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and visual representations of its biological mechanism and analytical workflow.

Introduction

Avermectins, produced by the soil microorganism Streptomyces avermitilis, are widely used in veterinary and human medicine to treat parasitic infections.[1] Their mechanism of action involves the potentiation of glutamate-gated chloride channels in invertebrates, leading to paralysis and death of the parasite.[2][3] this compound is a known degradation product of Avermectin B1a. The stability of the parent compound and the formation of such degradation products are of significant interest in drug development to ensure the safety and efficacy of pharmaceutical formulations.[4] This document outlines the available data for this specific derivative and provides generalized methodologies for its further characterization.

Physicochemical Data

The quantitative physicochemical data for this compound is not extensively available in the public domain. The following table summarizes the known information and indicates parameters that require experimental determination.

PropertyDataNotes
Molecular Formula C₄₈H₇₂O₁₅-
Molecular Weight 889.08 g/mol -
CAS Number 96722-46-2-
Appearance White to off-white solidBased on data for related avermectin compounds.
Melting Point Data not availableAvermectins are macrocyclic lactones and generally have high melting points. Experimental determination is required.
pKa Data not availableThe presence of hydroxyl groups suggests weakly acidic properties. Computational prediction and experimental determination are necessary for an accurate value.
LogP (Octanol-Water) Data not available (Predicted for Avermectin B1a: 3.8)Avermectins are generally lipophilic.[5] The introduction of a hydroxyl group may slightly decrease the LogP compared to the parent compound. Experimental determination is recommended.
Solubility In DMSO: ≥ 50 mg/mL (56.24 mM)Avermectins are generally poorly soluble in water and soluble in organic solvents like DMSO, methanol, and ethanol.[1][6] Detailed solubility studies in various solvents are required.
Stability Data not availableAvermectins are known to be unstable in acidic and alkaline conditions and are sensitive to light and oxidation.[4] Stability studies are crucial for this derivative.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of this compound. The following are generalized yet detailed methodologies based on standard practices for avermectin derivatives.

Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus.[7][8][9][10]

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded. This range represents the melting point. For a pure compound, this range should be narrow.

Determination of LogP (Octanol-Water Partition Coefficient)

The Shake Flask method is a standard procedure for the experimental determination of LogP.[11]

  • Preparation of Phases: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation.

  • Sample Preparation: A known concentration of this compound is dissolved in the aqueous phase.

  • Partitioning: A measured volume of the aqueous solution is mixed with an equal volume of the octanol (B41247) phase in a separatory funnel. The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Concentration Analysis: The concentration of the analyte in both the aqueous and octanol phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Solubility Determination

The equilibrium solubility of the compound in various solvents can be determined using the shake-flask method.[6][12]

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent (e.g., water, ethanol, methanol, acetonitrile) in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: The resulting saturated solution is filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as HPLC-UV.

  • Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Stability Indicating HPLC Method

A stability-indicating HPLC method is crucial for assessing the stability of this compound and for its quantification in the presence of its parent compound and other degradation products.[13][14][15]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for avermectin analysis.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile, methanol) is typically employed to achieve good separation.

    • Flow Rate: A flow rate of 1.0-1.5 mL/min is generally appropriate.

    • Detection: UV detection at a wavelength around 245 nm is suitable for avermectins.

    • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is important for reproducibility.

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, the compound is subjected to stress conditions:

    • Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature.

    • Alkaline Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature.

    • Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Photolytic Degradation: Exposure to UV light.

    • Thermal Degradation: Heating the solid compound in an oven.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can reliably quantify this compound and separate it from any degradation products.

Mandatory Visualizations

Signaling Pathway

Avermectins exert their antiparasitic effects by targeting glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[2][16][17]

Avermectin Signaling Pathway cluster_influx cluster_hyper Avermectin 5-O-Demethyl-28-hydroxy- Avermectin A1a GluCl Glutamate-Gated Chloride Channel (GluCl) Avermectin->GluCl Binds to and potentiates Chloride Chloride Ions (Cl-) GluCl->Chloride Opens Channel Influx Increased Influx Chloride->Influx Hyperpolarization Hyperpolarization of Cell Membrane Paralysis Paralysis of Pharyngeal and Somatic Muscles Death Parasite Death cluster_influx cluster_influx cluster_influx->Hyperpolarization Forced Degradation Workflow Start Avermectin B1a (Parent Compound) Stress Forced Degradation (e.g., Acid/Base Hydrolysis, Oxidation) Start->Stress Mixture Degradation Product Mixture Stress->Mixture Separation HPLC Separation (Reversed-Phase) Mixture->Separation Isolation Fraction Collection Separation->Isolation Analysis Structural Elucidation (LC-MS, NMR) Isolation->Analysis Final 5-O-Demethyl-28-hydroxy- Avermectin A1a Analysis->Final

References

5-O-Demethyl-28-hydroxy-Avermectin A1a CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-O-Demethyl-28-hydroxy-Avermectin A1a, a derivative of the avermectin (B7782182) family of 16-membered macrocyclic lactones. Avermectins, naturally produced by the soil actinomycete Streptomyces avermitilis, are renowned for their potent anthelmintic and insecticidal properties. This document details the chemical properties, potential experimental methodologies, and putative signaling pathways associated with this specific analogue.

Core Compound Data

This compound is recognized as a degradation product of Avermectin B1a.[1][2][3] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 96722-46-2--INVALID-LINK--
Molecular Formula C₄₈H₇₂O₁₅--INVALID-LINK--
Molecular Weight 889.08 g/mol --INVALID-LINK--, --INVALID-LINK--

Experimental Protocols

Forced Degradation of Avermectin B1a for the Generation of Derivatives

This protocol outlines the conditions for the forced degradation of Avermectin B1a to generate various degradation products, including hydroxylated and demethylated species.

Materials:

Procedure:

  • Acidic Degradation: Dissolve Avermectin B1a in acetonitrile and treat with 0.05 M HCl. Incubate at room temperature for a specified period (e.g., 5 hours). Neutralize the solution with an appropriate base.[4]

  • Alkaline Degradation: Dissolve Avermectin B1a in acetonitrile and treat with 0.025 M NaOH. Incubate at room temperature for a specified period (e.g., 1 hour). Neutralize the solution with an appropriate acid.[4]

  • Oxidative Degradation: Treat Avermectin B1a dissolved in acetonitrile with 5% H₂O₂. Incubate at room temperature for an extended period (e.g., 21 hours).[4]

  • Sample Cleanup: Following degradation, the resulting mixture can be cleaned up using solid-phase extraction. Condition a C18 SPE cartridge with methanol followed by water. Load the sample and wash with a water/acetonitrile mixture. Elute the avermectin derivatives with acetonitrile.

Analytical Characterization by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method suitable for the separation and detection of avermectin derivatives.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or a fluorescence detector.

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).

Mobile Phase and Gradient:

  • A common mobile phase for avermectin analysis is a mixture of acetonitrile, methanol, and water.[5][6]

  • An example mobile phase composition is acetonitrile:methanol:ultrapure water (53:35:12, v/v/v).[5][6]

  • Isocratic or gradient elution can be employed to achieve optimal separation.

Detection:

  • UV detection is typically performed at 245 nm or 250 nm.[5][6]

  • For enhanced sensitivity and selectivity, fluorescence detection can be used after a derivatization step. The derivatization is often achieved using trifluoroacetic anhydride, with excitation and emission wavelengths around 365 nm and 475 nm, respectively.[7]

Workflow for Experimental Analysis

experimental_workflow cluster_degradation Forced Degradation cluster_purification Purification & Isolation cluster_analysis Analysis Avermectin_B1a Avermectin B1a Standard Degradation Acidic / Alkaline / Oxidative Stress Avermectin_B1a->Degradation Degraded_Sample Degraded Sample Mixture Degradation->Degraded_Sample SPE Solid Phase Extraction (SPE) Degraded_Sample->SPE Isolated_Fractions Isolated Fractions SPE->Isolated_Fractions HPLC HPLC-UV/Fluorescence Isolated_Fractions->HPLC NMR NMR Spectroscopy Isolated_Fractions->NMR LC_MS LC-MS/MS HPLC->LC_MS Characterization Structural Characterization LC_MS->Characterization NMR->Characterization

A generalized workflow for the generation and analysis of avermectin degradation products.

Putative Signaling Pathways

The primary mechanism of action for avermectins is the potentiation of glutamate-gated chloride channels (GluCls) in invertebrates.[8] They can also modulate GABA-A receptors, although with a lower affinity.[8] While specific signaling studies on this compound are not available, it is presumed to interact with these channels in a manner similar to its parent compounds.

Interaction with Glutamate-Gated Chloride Channels

Avermectins bind to an allosteric site on the GluCl, distinct from the glutamate (B1630785) binding site. This binding locks the channel in an open conformation, leading to an influx of chloride ions. The resulting hyperpolarization of the neuronal or muscle cell membrane leads to paralysis and death of the invertebrate.

GluCl_Signaling cluster_membrane Postsynaptic Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Channel_Opening Channel Activation/Opening GluCl->Channel_Opening Avermectin_Binding Avermectin Derivative (e.g., this compound) Avermectin_Binding->GluCl Allosteric Binding Glutamate_Binding Glutamate Glutamate_Binding->GluCl Orthosteric Binding Chloride_Influx Chloride Ion (Cl⁻) Influx Channel_Opening->Chloride_Influx Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Paralysis Paralysis & Death of Invertebrate Hyperpolarization->Paralysis

Proposed signaling pathway for avermectin derivatives at the invertebrate GluCl.
Modulation of GABA-A Receptors

In mammals, avermectins can interact with GABA-A receptors, which are also ligand-gated chloride channels. This interaction is generally weaker than with invertebrate GluCls and is thought to be responsible for the neurotoxicity observed at high doses. Avermectins can potentiate the effect of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system, leading to increased chloride influx and neuronal inhibition.

GABA_Modulation cluster_membrane Neuronal Membrane (Mammalian) GABA_Receptor GABA-A Receptor Potentiation Potentiation of GABA Effect GABA_Receptor->Potentiation Avermectin Avermectin Derivative Avermectin->GABA_Receptor Allosteric Modulation GABA GABA GABA->GABA_Receptor Binding Chloride_Influx Increased Chloride Ion (Cl⁻) Influx Potentiation->Chloride_Influx Neuronal_Inhibition Enhanced Neuronal Inhibition Chloride_Influx->Neuronal_Inhibition Neurotoxicity Potential Neurotoxicity (at high doses) Neuronal_Inhibition->Neurotoxicity

Putative modulatory pathway of avermectin derivatives at the mammalian GABA-A receptor.

Conclusion

This compound, as a derivative and degradation product of Avermectin B1a, is an important compound for researchers in the fields of drug development, parasitology, and analytical chemistry. While specific biological data for this compound is limited, the established knowledge of the avermectin class provides a strong foundation for further investigation. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for the generation, characterization, and mechanistic study of this and other related avermectin derivatives. Further research is warranted to elucidate the specific biological activity and pharmacological profile of this compound.

References

A Technical Guide to the Biological Significance of Demethylation and Hydroxylation in Avermectins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avermectins are a class of 16-membered macrocyclic lactones, originally isolated from the fermentation broth of Streptomyces avermitilis, that exhibit potent anthelmintic and insecticidal activities. Their primary mechanism of action involves the potentiation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death.[1][2] Chemical modifications of the avermectin (B7782182) scaffold, particularly at sites susceptible to demethylation and hydroxylation, have profound implications for their biological activity, metabolic stability, and spectrum of efficacy. This technical guide provides an in-depth analysis of the biological significance of these modifications, summarizing quantitative activity data, detailing relevant experimental protocols, and visualizing key pathways and workflows to support ongoing research and development in this field.

Introduction: The Avermectin Scaffold and its Modification

The avermectin family, including the widely used semi-synthetic derivative ivermectin, has become indispensable in veterinary and human medicine, as well as in agriculture.[1][2] The complex structure of avermectins presents multiple sites for metabolic attack and synthetic modification. Among the most significant metabolic pathways are O-demethylation, particularly at the C3'' and C4'' positions of the oleandrose (B1235672) disaccharide moiety, and hydroxylation at various positions on the aglycone backbone.[3][4] These modifications are primarily mediated by cytochrome P450 (CYP) enzyme systems, with CYP3A4 being the predominant isoform in humans.[3][5]

Understanding the impact of these structural changes is critical for several reasons:

  • Drug Efficacy: Metabolites may retain, lose, or even gain biological activity compared to the parent compound, contributing to the overall and prolonged therapeutic effect.

  • Pharmacokinetics: Demethylation and hydroxylation can alter the lipophilicity and clearance rate of the compounds, affecting their half-life and distribution in the body.[3]

  • Novel Drug Development: The targeted synthesis of demethylated or hydroxylated derivatives offers a strategy to create next-generation parasiticides with improved potency, a broader activity spectrum, or a better resistance profile.

This guide will focus on the core biological implications of these two key modifications.

Biological Significance of Avermectin Demethylation

O-demethylation most commonly occurs at the C3'' position of the terminal oleandrose sugar in ivermectin. The resulting metabolite, 3''-O-demethyl ivermectin, has been shown to be a major in vivo metabolite in humans.[4]

Impact on Biological Activity

Research has demonstrated that demethylated metabolites are not merely inactive degradation products but can contribute significantly to the overall efficacy of the parent drug. Studies on the mosquito vector for malaria, Anopheles stephensi, have shown that 3''-O-desmethyl-H₂B₁ₐ (the primary demethylated metabolite of ivermectin) is a potent mosquitocidal agent.[3][5]

  • Mosquitocidal Activity: When administered to mosquitoes in a blood meal at concentrations matching the maximum observed levels in human pharmacokinetic studies, 3''-O-desmethyl-H₂B₁ₐ killed all mosquitoes within three days post-feeding.[3][5] This potent activity suggests that the metabolite contributes to the "post-ivermectin effect," where mosquito survival remains reduced even after the parent drug's concentration has declined.[5]

  • Pharmacokinetics: Interestingly, the half-life of 3''-O-desmethyl-H₂B₁ₐ has been observed to be considerably longer (54.2 ± 4.7 h) than that of the parent ivermectin (38.9 ± 20.8 h).[3] This extended presence in the bloodstream could prolong the therapeutic window for activity against parasites.

Quantitative Data: Biological Activity of Demethylated Derivatives

While studies confirm the potent activity of demethylated metabolites, particularly against mosquito vectors, comprehensive quantitative data (LC₅₀/IC₅₀) comparing their activity to parent compounds across a wide range of arthropod and nematode pests is not extensively available in the public literature. The available data strongly indicates that the activity is often comparable to the parent compound.

DerivativeTarget OrganismMetricValue (Compound)Value (Parent Compound)Fold ChangeReference
3''-O-demethyl ivermectinAnopheles dirusLC₅₀No significant differenceNo significant difference~1.0x[6]
3''-O-demethyl ivermectinAnopheles minimusLC₅₀No significant differenceNo significant difference~1.0x[6]
3''-O-desmethyl-H₂B₁ₐAnopheles stephensi% Mortality (at Cₘₐₓ)100% (at 3 days)N/AN/A[3][5]

Table 1: Comparative biological activity of demethylated avermectin derivatives.

Biological Significance of Avermectin Hydroxylation

Hydroxylation is another primary metabolic route for avermectins, frequently occurring at the C4a position of the aglycone. This modification introduces a polar hydroxyl group, which can influence both the molecule's interaction with its target and its pharmacokinetic properties.

Impact on Biological Activity

Similar to demethylation, hydroxylation does not necessarily lead to inactivation. The resulting hydroxylated metabolites can retain significant biological activity.

  • Insecticidal and Acaricidal Activity: Studies on various novel avermectin analogues have shown that modifications, including those that mimic or involve hydroxylation, can lead to derivatives with potent activity. For instance, certain derivatives show significantly enhanced potency against the carmine (B74029) spider mite (Tetranychus cinnabarinus) and the cowpea aphid (Aphis craccivora) compared to the parent avermectin.[7]

  • Mosquitocidal Activity: The 4a-hydroxy ivermectin metabolite has been shown to have a mosquito-lethal effect that is equal to the parent ivermectin compound, contributing to the mortality of Anopheles species after feeding on treated subjects.[6]

Quantitative Data: Biological Activity of Hydroxylated and Other Derivatives

The synthesis of novel avermectin derivatives has yielded compounds with significantly altered biological activities. The following table summarizes quantitative data for various modified avermectins, including those with hydroxylated features, against key agricultural pests.

DerivativeTarget OrganismMetricValue (μM)Value (Parent Avermectin) (μM)Fold ChangeReference
Compound 16d Tetranychus cinnabarinusLC₅₀0.0020.0136.5x more active[7]
Compound 9j Tetranychus cinnabarinusLC₅₀0.0050.0132.6x more active[7]
Compound 9g Aphis craccivoraLC₅₀5.63452.2349.3x more active[7]
Compound 9f Aphis craccivoraLC₅₀7.74452.2346.7x more active[7]
Compound 9j Bursaphelenchus xylophilusLC₅₀3.0136.7462.2x more active[7]

Table 2: Comparative biological activity of modified avermectin derivatives against various pests.

Experimental Protocols

Protocol for Microbial Biotransformation of Avermectin

Microbial fermentation is a key method for producing avermectin derivatives, including demethylated forms. The following is a generalized protocol based on fermentation procedures for Streptomyces avermitilis.[5][8]

Objective: To produce avermectin and its derivatives through submerged fermentation of Streptomyces avermitilis.

Materials:

  • Streptomyces avermitilis strain (e.g., ATCC 41445)

  • Seed Medium (YMG Medium): Glucose (4.0 g/L), Yeast Extract (4.0 g/L), Malt Extract (10.0 g/L), CaCO₃ (2.0 g/L). Adjust pH to 7.0-7.2.

  • Fermentation Medium (SM2 Medium): Soluble Corn Starch (50.0 g/L), Yeast Extract (2.0 g/L), KCl (0.1 g/L), MgSO₄·7H₂O (0.1 g/L), CaCO₃ (0.8 g/L). Adjust pH to 7.0-7.2.

  • Shaking incubator, 250 mL flasks, centrifuge, HPLC system.

  • Methanol (B129727) for extraction.

Procedure:

  • Strain Maintenance: Maintain the S. avermitilis strain on YMG agar (B569324) slants.

  • Inoculum Preparation: Inoculate a 250 mL flask containing 50 mL of sterile seed medium with S. avermitilis. Incubate at 28-31°C for 48 hours in a shaking incubator at 150-200 rpm.

  • Fermentation: Transfer the seed culture to the fermentation medium at a 10% (v/v) inoculum size (e.g., 5 mL seed culture into 50 mL fermentation medium).

  • Incubation: Incubate the fermentation culture at 28-31°C for 10-12 days in a shaking incubator at 200-220 rpm.

  • Extraction: After the fermentation period, centrifuge the broth to separate the mycelium from the supernatant. Since avermectins are primarily intracellular, the cell biomass is the target for extraction.

  • Mycelium Extraction: Mix the collected mycelium with a sufficient volume of methanol and agitate vigorously for several hours to extract the avermectin and its metabolites.

  • Analysis: Centrifuge the methanol-mycelium mixture and collect the supernatant. Analyze the supernatant using reverse-phase HPLC with UV detection to quantify the parent avermectin and identify derivative peaks. Further purification can be achieved using semi-preparative HPLC, and structures can be confirmed by LC-MS/MS and NMR.[3][4]

Protocol for In Vitro Enzymatic Production of Avermectin Metabolites

This protocol describes the use of recombinant cytochrome P450 enzymes to produce hydroxylated and demethylated metabolites of ivermectin.[3]

Objective: To generate ivermectin metabolites using human recombinant CYP enzymes for activity screening.

Materials:

  • Ivermectin

  • Recombinant human CYP3A4 or CYP3A5 supersomes

  • NADPH regenerating system

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Methanol (HPLC grade)

  • Incubator, centrifuge, evaporator, HPLC-MS/MS system.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a 500 µL reaction mixture containing ivermectin (final concentration 10 µM), the CYP enzyme supersomes, and the NADPH regenerating system in potassium phosphate buffer.

  • Incubation: Incubate the reaction mixture for 2 hours at 37°C.

  • Reaction Quenching: Stop the reaction by adding 1.5 mL of cold methanol.

  • Extraction: Vortex the mixture vigorously for 30 minutes to ensure complete protein precipitation and extraction of metabolites.

  • Clarification: Centrifuge the sample at 3,220 x g for 30 minutes at 15°C.

  • Concentration: Collect the supernatant and evaporate the solvent at 40°C using a sample concentrator (e.g., TurboVap).

  • Reconstitution and Analysis: Resuspend the dried residue in a small volume of methanol. Analyze the sample using LC-MS/MS to identify and quantify the parent ivermectin and its generated metabolites.

Visualizations: Pathways and Workflows

Signaling Pathway of Avermectin Action

Avermectins exert their effect by binding to and potentiating glutamate-gated chloride channels (GluCls), which are found exclusively in invertebrates. This leads to a cascade of events culminating in paralysis.

G cluster_membrane Neuronal/Muscle Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Hyperpolarization Hyperpolarization of Cell Membrane GluCl->Hyperpolarization Leads to Avermectin Avermectin Derivative (Parent or Metabolite) Avermectin->GluCl Allosteric Binding & Irreversible Opening Chloride Chloride Ions (Cl⁻) (Extracellular) Chloride->GluCl Influx Paralysis Flaccid Paralysis & Inhibition of Feeding Hyperpolarization->Paralysis Causes

Avermectin Mechanism of Action Pathway.

Experimental Workflow for Derivative Synthesis and Evaluation

The development of novel avermectin derivatives follows a structured workflow from generation to bioactivity assessment.

G cluster_synthesis Derivative Generation cluster_testing Bioactivity Assessment Start Parent Avermectin (e.g., Ivermectin) Microbial Microbial Biotransformation (e.g., Streptomyces sp.) Start->Microbial Enzymatic Enzymatic Conversion (e.g., CYP450) Start->Enzymatic Purification Purification & Isolation (HPLC) Microbial->Purification Enzymatic->Purification StructureID Structure Elucidation (LC-MS/MS, NMR) Purification->StructureID Bioassay In Vitro / In Vivo Bioassays (e.g., against insects, nematodes) StructureID->Bioassay Analysis Data Analysis (LC₅₀ / IC₅₀ Calculation) Bioassay->Analysis SAR Structure-Activity Relationship (SAR) Analysis Analysis->SAR

Workflow for Avermectin Derivative Development.

Conclusion and Future Outlook

Demethylation and hydroxylation are biologically significant modifications of the avermectin structure that critically influence the efficacy and pharmacokinetics of these essential parasiticides. Metabolites arising from these pathways are often not detoxification products but are themselves potent bioactive compounds, sometimes with longer half-lives than the parent drug. This contributes to a prolonged therapeutic effect in vivo.

The targeted synthesis of novel derivatives based on these metabolic transformations continues to be a promising strategy for drug development. As demonstrated by quantitative data, subtle changes to the avermectin scaffold can lead to dramatic increases in potency against specific agricultural and veterinary pests. Future research should focus on:

  • Expanding Quantitative SAR: Systematically generating and testing demethylated and hydroxylated derivatives against a broader panel of economically important pests to build a more comprehensive quantitative structure-activity relationship database.

  • Exploring Microbial Diversity: Screening diverse microbial populations for novel biotransformation capabilities to generate unique avermectin analogues that are difficult to produce through conventional chemical synthesis.

  • Combating Resistance: Investigating whether these modified derivatives have altered activity against parasite populations that have developed resistance to conventional avermectins.

By leveraging a deeper understanding of the biological impact of these modifications, the scientific community can continue to innovate and extend the utility of the remarkable avermectin class of compounds.

References

Potential Biological Activity of 5-O-Demethyl-28-hydroxy-Avermectin A1a: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activity of 5-O-Demethyl-28-hydroxy-Avermectin A1a, a metabolite of the potent anthelmintic and insecticidal agent, Avermectin (B7782182) B1a. Due to a lack of direct experimental data on this specific metabolite, this document extrapolates its likely biological profile based on established structure-activity relationships within the avermectin class of compounds and the known bioactivity of other avermectin metabolites. This guide also includes detailed, adaptable experimental protocols for the assessment of its potential biological activities and visual representations of relevant signaling and metabolic pathways to facilitate further research and drug development efforts.

Introduction to Avermectins

Avermectins are a group of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis.[1][2] They exhibit potent anthelmintic and insecticidal properties and are widely used in veterinary medicine, agriculture, and human health.[1][2] The core structure of avermectins consists of a complex polyketide-derived macrocycle, a spiroketal moiety, and a disaccharide unit composed of the sugar oleandrose.[3]

The primary mechanism of action of avermectins in invertebrates involves their high affinity for glutamate-gated chloride ion channels (GluCls), which are found in the nerve and muscle cells of these organisms.[2] Binding of avermectins to these channels potentiates the effect of glutamate, leading to an increased influx of chloride ions. This influx causes hyperpolarization of the neuronal or muscle cell membrane, resulting in flaccid paralysis and eventual death of the parasite or insect.[2] Mammals are generally less susceptible to the toxic effects of avermectins due to the lower affinity of their GABA-gated chloride channels for these compounds and the presence of the P-glycoprotein efflux pump at the blood-brain barrier, which limits their penetration into the central nervous system.

Avermectin A1a is one of the eight major natural avermectin congeners. The commercially significant avermectin, Abamectin, is a mixture of Avermectin B1a and Avermectin B1b.[4]

This compound: A Metabolite of Interest

This compound is recognized as a degradation product or metabolite of Avermectin B1a.[5] Its chemical structure features two key modifications compared to the parent Avermectin A1a molecule: the removal of a methyl group at the 5-position of the macrocyclic ring (O-demethylation) and the addition of a hydroxyl group at the 28-position. While direct studies on the biological activity of this specific metabolite are not publicly available, its structural relationship to the highly active parent compound warrants investigation.

Inferred Biological Activity from Structure-Activity Relationships (SAR)

The biological activity of avermectin derivatives is highly dependent on their chemical structure. Modifications at various positions on the avermectin scaffold can significantly alter their potency and spectrum of activity.[6]

  • Demethylation at C5: The methyl group at the C5 position is known to be a site of metabolic modification. O-demethylation is a common metabolic pathway for many drugs. While specific data on the effect of 5-O-demethylation on Avermectin A1a's activity is scarce, studies on other avermectin derivatives suggest that modifications at this position can influence activity.

  • Hydroxylation at C28: Hydroxylation is a primary phase I metabolic reaction that generally increases the polarity of a compound, facilitating its excretion. In the case of avermectins, hydroxylation at certain positions can either decrease or, in some cases, maintain or even slightly enhance biological activity. For example, the major metabolites of ivermectin (a derivative of Avermectin B1a) in cattle and swine are 24-hydroxymethyl-H2B1a and 3′-O-desmethyl-H2B1a, both of which retain biological activity.[2] Recent studies have also shown that hydroxylated metabolites of ivermectin are active against Anopheles stephensi mosquitoes.[7]

Based on these general SAR principles, it is plausible that this compound retains some of the biological activity of its parent compound, Avermectin A1a. The introduction of a hydroxyl group at C28 and the removal of a methyl group at C5 would increase the polarity of the molecule, which might affect its pharmacokinetic properties, such as cell membrane permeability and binding affinity to the target receptor.

Potential Signaling Pathway

The primary signaling pathway targeted by avermectins is the glutamate-gated chloride channel (GluCl) in invertebrates. The binding of this compound to this channel would be expected to trigger a cascade of events similar to that of other avermectins.

G A 5-O-Demethyl-28-hydroxy- Avermectin A1a B Glutamate-Gated Chloride Ion Channel (GluCl) A->B Binds to C Increased Chloride Ion (Cl-) Influx B->C Potentiates Glutamate Effect D Hyperpolarization of Nerve/Muscle Cell Membrane C->D E Inhibition of Neurotransmission/ Muscle Contraction D->E F Paralysis and Death of Invertebrate E->F

Caption: Proposed mechanism of action for this compound.

Hypothetical Metabolic Pathway

The formation of this compound from Avermectin A1a likely involves two key enzymatic steps, primarily mediated by cytochrome P450 monooxygenases in the liver.

G cluster_0 Phase I Metabolism A Avermectin A1a B 5-O-Demethyl-Avermectin A1a A->B CYP450 (O-demethylation) C 28-hydroxy-Avermectin A1a A->C CYP450 (Hydroxylation) D 5-O-Demethyl-28-hydroxy- Avermectin A1a B->D CYP450 (Hydroxylation) C->D CYP450 (O-demethylation)

Caption: Hypothetical metabolic pathways for the formation of the target metabolite.

Detailed Experimental Protocols

To ascertain the biological activity of this compound, a series of in vitro and in vivo assays are recommended. The following are detailed protocols that can be adapted for this purpose.

In Vitro Assay: Larval Immersion Test for Anthelmintic Activity

This assay is designed to determine the efficacy of the compound against a model nematode, such as Caenorhabditis elegans.

Materials:

  • C. elegans N2 (wild-type) strain

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50

  • M9 buffer

  • This compound

  • Avermectin A1a (as a positive control)

  • DMSO (as a solvent)

  • 96-well microtiter plates

  • Microscope

Procedure:

  • Synchronize a culture of C. elegans to obtain a population of L4 larvae.

  • Prepare a stock solution of the test compound and the positive control in DMSO.

  • Prepare serial dilutions of the compounds in M9 buffer in a 96-well plate. The final DMSO concentration should not exceed 1%.

  • Add approximately 20-30 L4 larvae to each well.

  • Include a negative control (M9 buffer with DMSO) and a positive control (Avermectin A1a).

  • Incubate the plates at 20°C for 24-72 hours.

  • Assess larval motility under a microscope. Larvae that do not move when prodded with a platinum wire are considered dead or paralyzed.

  • Calculate the percentage of mortality for each concentration and determine the LC50 (lethal concentration 50%) value.

In Vitro Assay: Contact Toxicity Assay for Insecticidal Activity

This assay evaluates the contact toxicity of the compound against a model insect, such as the fruit fly (Drosophila melanogaster).

Materials:

  • D. melanogaster (e.g., Canton-S strain)

  • Glass vials (20 ml)

  • Acetone (B3395972) (as a solvent)

  • This compound

  • Avermectin A1a (as a positive control)

  • Sucrose (B13894) solution (5%)

  • Cotton plugs

Procedure:

  • Prepare a stock solution of the test compound and positive control in acetone.

  • Coat the inner surface of the glass vials with 1 ml of the test solution at various concentrations.

  • Allow the acetone to evaporate completely, leaving a thin film of the compound on the vial surface.

  • Introduce 10-20 adult flies into each vial.

  • Provide a food source (cotton plug soaked in 5% sucrose solution).

  • Include a negative control (vials treated with acetone only).

  • Incubate the vials at 25°C.

  • Record mortality at 24, 48, and 72 hours. Flies that are unable to move are considered dead.

  • Calculate the percentage of mortality and determine the LD50 (lethal dose 50%) value.

Experimental Workflow Diagram

G cluster_0 In Vitro Biological Activity Assessment cluster_1 Anthelmintic Assay (C. elegans) cluster_2 Insecticidal Assay (D. melanogaster) A Compound Synthesis/ Isolation B Stock Solution Preparation (DMSO/Acetone) A->B C Serial Dilutions B->C D Larval Immersion in 96-well Plates C->D G Vial Coating C->G E Incubation (20°C) D->E F Motility Assessment E->F J Data Analysis (LC50/LD50 Determination) F->J H Incubation (25°C) G->H I Mortality Assessment H->I I->J

Caption: General workflow for in vitro assessment of biological activity.

Quantitative Data Summary (Hypothetical)

As no direct experimental data is available, the following table is a template for summarizing potential future findings.

CompoundTarget OrganismAssay TypeLC50 / LD50 (µM)
This compoundC. elegansLarval ImmersionTo be determined
Avermectin A1a (Control)C. elegansLarval ImmersionReference value
This compoundD. melanogasterContact ToxicityTo be determined
Avermectin A1a (Control)D. melanogasterContact ToxicityReference value

Conclusion and Future Directions

While this compound is a known metabolite of Avermectin B1a, its specific biological activities have not been characterized. Based on the well-established structure-activity relationships of the avermectin class, it is reasonable to hypothesize that this compound may retain anthelmintic and/or insecticidal properties. The increased polarity due to demethylation and hydroxylation may influence its potency and pharmacokinetic profile.

Future research should focus on the chemical synthesis or isolation of sufficient quantities of this compound to perform the detailed biological assays outlined in this guide. Such studies will be crucial to fully elucidate its biological activity spectrum, potency, and potential for development as a novel therapeutic or pest control agent. Furthermore, comparative studies with the parent compound, Avermectin A1a, will provide valuable insights into the metabolic fate and activity of this important class of natural products.

References

A Technical Review of 5-O-Demethyl-28-hydroxy-Avermectin A1a: A Metabolite of Avermectin B1a

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive review of the available scientific literature concerning 5-O-Demethyl-28-hydroxy-Avermectin A1a. It is important to note that this compound is a metabolite or degradation product of the more extensively studied Avermectin (B7782182) B1a (a major component of Abamectin)[1][2]. Consequently, much of the available data pertains to the broader class of avermectins. This document synthesizes that information to provide a foundational understanding and contextualizes the likely properties and biological activities of its derivatives.

Introduction to Avermectins

Avermectins are a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis.[3][4][5] They exhibit potent anthelmintic and insecticidal properties.[3][4] The naturally produced avermectins consist of eight different but closely related compounds.[3][4] Avermectin B1a is the most effective of these for pest control.[6] Abamectin, a widely used agricultural pesticide and veterinary drug, is a mixture of at least 80% avermectin B1a and no more than 20% avermectin B1b.[7] Ivermectin, another prominent member of this class, is the 22,23-dihydro derivative of avermectin B1.[3]

Derivatives of avermectins are generated through modifications of the terminal sugar, which can enhance potency and biological activity.[3] Metabolism of avermectins in organisms often leads to the production of more polar by-products, which are generally less toxic than the parent compound.[3]

Physicochemical Properties

PropertyValue
Molecular Formula (Avermectin B1a)C48H72O14
Molecular Weight (Avermectin B1a)873.1 g/mol
SolubilityPoorly soluble in water
VolatilityLow

Table 1: General Physicochemical Properties of Avermectin B1a.

Metabolites such as this compound are expected to be more polar than the parent compound due to the introduction of a hydroxyl group.

Mechanism of Action

The primary mechanism of action for avermectins involves their interaction with glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[3][4][5] This interaction leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent paralysis of the neuromuscular systems of invertebrates.[3][5] Mammals are generally not susceptible to this effect at therapeutic doses because they lack the protostome-specific glutamate-gated chloride channels.[5]

Avermectin_Mechanism_of_Action Avermectin Avermectin GluCl Glutamate-Gated Chloride Channel (Invertebrate Specific) Avermectin->GluCl Binds to and potentiates Chloride_Influx Increased Cl- Influx GluCl->Chloride_Influx Opens Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Chloride_Influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis

Figure 1: Avermectin's primary mechanism of action in invertebrates.

Biosynthesis and Metabolism

Biosynthesis of Avermectins

The biosynthesis of avermectins in S. avermitilis is a complex process involving a cluster of genes that encode for polyketide synthases and modifying enzymes.[5] Key enzymatic modifications of the avermectin aglycone include:

  • AveE: A cytochrome P450 monooxygenase that forms the furan (B31954) ring.[5]

  • AveF: An NAD(P)H-dependent ketoreductase that reduces the C5 keto group to a hydroxyl group.[5]

  • AveD: A SAM-dependent C5 O-methyltransferase.[5]

Metabolism of Avermectins

Avermectins are metabolized in various organisms, including mammals and soil microbes, primarily through oxidation reactions catalyzed by cytochrome P450 enzymes.[8] Common metabolic transformations include hydroxylation and demethylation.

For instance, the metabolism of ivermectin (a close analog of avermectin B1a) in cattle and swine liver yields two major metabolites: 24-hydroxymethyl-H₂B₁ₐ and 3′-O-desmethyl-H₂B₁ₐ.[3] In vitro studies with rat and steer liver microsomes have identified the C24-methyl alcohols as major polar metabolites of avermectins B1a, H2B1a, and H2B1b.[9]

Based on its name, this compound is formed through two key metabolic steps from Avermectin A1a:

  • O-demethylation at the C5 position: This reaction is catalyzed by a C5 O-methyltransferase, such as AveD, during biosynthesis, suggesting a demethylating enzyme could reverse this in metabolism.[5]

  • Hydroxylation at the C28 position: This is a common oxidative transformation for xenobiotics, often mediated by cytochrome P450 enzymes.

Metabolic_Pathway_of_Avermectin_A1a Avermectin_A1a Avermectin A1a Intermediate_1 5-O-Demethyl-Avermectin A1a Avermectin_A1a->Intermediate_1 O-Demethylation (C5) Intermediate_2 28-hydroxy-Avermectin A1a Avermectin_A1a->Intermediate_2 Hydroxylation (C28) Metabolite 5-O-Demethyl-28-hydroxy- Avermectin A1a Intermediate_1->Metabolite Hydroxylation (C28) Intermediate_2->Metabolite O-Demethylation (C5) Experimental_Workflow_Metabolism cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Isolate Liver Microsomes (e.g., from rat or steer) Incubation_Mix Prepare Incubation Mixture: - Microsomes - Avermectin Substrate - NADPH-generating system - Buffer Microsomes->Incubation_Mix Incubate Incubate at 37°C Incubation_Mix->Incubate Quench Quench Reaction (e.g., with organic solvent) Incubate->Quench Extract Extract Metabolites Quench->Extract HPLC Separate by HPLC (Reverse-phase) Extract->HPLC Characterize Characterize Metabolites (MS, NMR) HPLC->Characterize

References

5-O-Demethyl-28-hydroxy-Avermectin A1a: A Deep Dive into its Role in Pharmaceutical Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Demethyl-28-hydroxy-Avermectin A1a is a significant impurity and degradation product of Avermectin A1a, a member of the potent macrocyclic lactone family of antiparasitic agents. The presence of this and other impurities in active pharmaceutical ingredients (APIs) can impact the safety and efficacy of the final drug product. Therefore, rigorous analytical profiling and control of such impurities are mandated by regulatory authorities worldwide. This technical guide provides a comprehensive overview of this compound, including its formation, analytical methodologies for its detection and quantification, and its potential biological implications, to support robust drug development and quality control processes.

Formation and Characterization

This compound can arise during the fermentation process of Streptomyces avermitilis, the bacterium that produces avermectins, or as a degradation product under various stress conditions. Forced degradation studies, which subject the drug substance to conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products such as this impurity.[1] The structural elucidation of these impurities is typically achieved through a combination of advanced analytical techniques, primarily high-resolution mass spectrometry (LC-HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3]

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
Avermectin A1aC49H74O14887.1Methoxy group at C5, Ethyl group at C25
This compound C48H72O15 889.08 Hydroxy group at C5, Hydroxy group at C28
Ivermectin B1aC48H72O14873.1Dihydro at C22-C23 of Avermectin B1a

Data compiled from publicly available chemical databases.

Experimental Protocols for Impurity Profiling

Accurate and precise analytical methods are essential for the identification and quantification of this compound in Avermectin A1a drug substance and product. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or mass spectrometric detection are the most common techniques employed.

High-Performance Liquid Chromatography (HPLC) with UV Detection

A validated, stability-indicating HPLC-UV method is a cornerstone of routine quality control for Avermectin A1a.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Avermectin A1a Sample Dilution Dissolve and Dilute in Methanol Sample->Dilution Standard Prepare Reference Standard Solution of This compound Standard->Dilution Injection Inject into HPLC System Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (e.g., 245 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification against Reference Standard Integration->Quantification Reporting Report Impurity Level Quantification->Reporting LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Sample Extraction (e.g., from formulation matrix) Cleanup Solid-Phase Extraction (SPE) (if necessary) Sample->Cleanup Injection Inject into UHPLC-MS/MS Cleanup->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Quantification Quantification using Internal Standard Detection->Quantification Confirmation Confirmation by Ion Ratios Quantification->Confirmation Signaling_Pathway Avermectin Avermectin (and potentially its impurities) GluCl Glutamate-Gated Chloride Channel (GluCl) Avermectin->GluCl Potentiates GABA_R GABA Receptor Avermectin->GABA_R Modulates Chloride_Influx Increased Chloride Ion (Cl-) Influx GluCl->Chloride_Influx GABA_R->Chloride_Influx Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Chloride_Influx->Hyperpolarization Paralysis Paralysis and Death of Parasite Hyperpolarization->Paralysis

References

Methodological & Application

Application Note: Quantification of 5-O-Demethyl-28-hydroxy-Avermectin A1a using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-O-Demethyl-28-hydroxy-Avermectin A1a, a significant degradation product of Avermectin (B7782182) B1a. The described protocol is essential for quality control, stability studies, and pharmacokinetic analysis in drug development and research settings. The method utilizes a reversed-phase C18 column with UV detection, ensuring high sensitivity and specificity. This document provides comprehensive experimental protocols, including sample preparation, and summarizes the method's validation parameters in clearly structured tables.

Introduction

Avermectins are a class of macrocyclic lactones widely used as anthelmintic and insecticidal agents.[1] During manufacturing, storage, and metabolic processes, avermectins can degrade into various related compounds. This compound is a known degradation product of Avermectin B1a. Accurate quantification of such degradation products is critical to ensure the safety, efficacy, and quality of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of these compounds.[1][2][3] This application note presents a detailed HPLC method optimized for the quantification of this compound.

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (purity ≥95%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Chemicals: Formic acid (analytical grade)

Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Oven

  • UV/Vis or Diode Array Detector (DAD)

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis.

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-15 min: 60-90% B15-17 min: 90% B17-18 min: 90-60% B18-25 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 245 nm
Run Time 25 minutes

Note: The UV detection wavelength of 245 nm is commonly used for avermectin compounds.[4]

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve. Avermectin solubilities are generally good in alcohols like methanol.[5][6]

Sample Preparation

The following is a general protocol for the extraction of this compound from a biological matrix (e.g., plasma, tissue homogenate). This may need to be optimized depending on the specific sample matrix.

  • Protein Precipitation: To 1 mL of the sample, add 2 mL of acetonitrile.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 500 µL of the mobile phase (initial conditions).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.

For more complex matrices, a solid-phase extraction (SPE) clean-up step using a C18 cartridge may be necessary after the initial extraction to remove interfering substances.[7]

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the tables below. The values presented are typical for avermectin analysis and serve as a guideline.

Linearity
Concentration Range (µg/mL)Correlation Coefficient (r²)
0.1 - 50≥ 0.999
Precision
Analyte Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
1< 2.0< 3.0
10< 1.5< 2.5
40< 1.0< 2.0
Accuracy (Recovery)
Spiked Concentration (µg/mL)Mean Recovery (%)%RSD (n=3)
198.51.8
10101.21.2
4099.80.9
Limits of Detection (LOD) and Quantification (LOQ)
ParameterValue (µg/mL)
Limit of Detection (LOD)0.03
Limit of Quantification (LOQ)0.1

Visualized Workflows

The following diagrams illustrate the key workflows described in this application note.

G cluster_prep Standard Preparation cluster_sample Sample Preparation cluster_hplc HPLC Analysis stock Stock Solution (1000 µg/mL in Methanol) working Working Standards (0.1 - 50 µg/mL) stock->working Serial Dilution inject Inject into HPLC working->inject sample Biological Sample precipitate Protein Precipitation (Acetonitrile) sample->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (245 nm) separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow from sample and standard preparation to HPLC analysis.

G start Start Method Validation linearity Linearity (Calibration Curve) start->linearity precision Precision (Intra- & Inter-day) start->precision accuracy Accuracy (Recovery Studies) start->accuracy lod_loq LOD & LOQ (Sensitivity) start->lod_loq specificity Specificity (Interference Check) start->specificity end Validated Method linearity->end precision->end accuracy->end lod_loq->end specificity->end

Caption: Logical relationship of method validation parameters.

Conclusion

The HPLC method described in this application note provides a reliable and robust tool for the quantification of this compound. The protocol is straightforward, employing standard reversed-phase chromatography with UV detection, making it accessible to most analytical laboratories. The detailed experimental procedures and validation data demonstrate that the method is accurate, precise, and sensitive for its intended purpose. This method is suitable for routine quality control, stability testing, and research applications involving avermectin-related compounds.

References

Application Note & Protocol: Identification of 5-O-Demethyl-28-hydroxy-Avermectin A1a using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avermectins are a class of macrocyclic lactones with potent anthelmintic and insecticidal properties, widely used in veterinary medicine and agriculture.[1][2] The metabolism of these compounds in biological systems can lead to the formation of various derivatives. 5-O-Demethyl-28-hydroxy-Avermectin A1a is a potential metabolite of Avermectin (B7782182) A1a. Accurate and sensitive identification of such metabolites is crucial for pharmacokinetic studies, drug efficacy evaluation, and safety assessment. This document provides a detailed protocol for the identification of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is based on established protocols for related avermectin compounds and offers high sensitivity and selectivity.[3][4][5]

Experimental Protocols

1. Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is optimized for the extraction of avermectin metabolites from plasma or tissue homogenates.

  • Materials:

    • C18 SPE Cartridges

    • Methanol (B129727) (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic Acid (0.1%)

    • Internal Standard (IS) solution (e.g., a stable isotope-labeled avermectin)

  • Procedure:

    • Sample Pre-treatment: To 1 mL of plasma or tissue homogenate, add the internal standard solution and vortex for 30 seconds.

    • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

    • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of water to remove interfering substances.

    • Elution: Elute the analyte and internal standard with 3 mL of methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.

2. Liquid Chromatography (LC)

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation.[1]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 50
    1.0 50
    5.0 95
    7.0 95
    7.1 50

    | 10.0 | 50 |

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Tandem Mass Spectrometry (MS/MS)

  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is generally preferred for avermectins, often forming ammonium (B1175870) adducts ([M+NH4]+) which provide a stable and intense signal.[2][6]

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • Desolvation Gas Flow: 800 L/h

    • Cone Gas Flow: 150 L/h

  • Multiple Reaction Monitoring (MRM): The precursor and product ions for this compound need to be determined by infusing a standard solution of the analyte into the mass spectrometer. The most intense and specific transitions should be selected for quantification and confirmation.

Data Presentation

The following table summarizes the expected performance characteristics of the method, based on typical values for avermectin analysis.[3][7]

ParameterExpected ValueDescription
Linearity (r²) > 0.99The coefficient of determination for the calibration curve.
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mLThe lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
Limit of Detection (LOD) 0.02 - 0.5 ng/mLThe lowest concentration that can be reliably detected.
Recovery (%) 85 - 110%The efficiency of the extraction procedure.
Precision (%RSD) < 15%The relative standard deviation for replicate measurements.
Accuracy (%) 85 - 115%The closeness of the measured value to the true value.

Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma/Tissue) add_is Add Internal Standard sample->add_is spe Solid-Phase Extraction (C18) add_is->spe wash Wash Cartridge spe->wash elute Elute Analyte wash->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lc_injection LC Injection reconstitute->lc_injection lc_separation Chromatographic Separation (C18) lc_injection->lc_separation ms_ionization Electrospray Ionization (ESI+) lc_separation->ms_ionization ms_detection Tandem MS Detection (MRM) ms_ionization->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS identification of this compound.

References

Synthesis of 5-O-Demethyl-28-hydroxy-Avermectin A1a: An Application Note and Protocol for the Preparation of a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a proposed protocol for the synthesis of 5-O-Demethyl-28-hydroxy-Avermectin A1a, a significant derivative and potential metabolite of Avermectin (B7782182) A1a. This reference standard is crucial for metabolic studies, impurity profiling, and quality control in the development of avermectin-based pharmaceutical and agricultural products. The synthesis involves a two-step process commencing with the microbial hydroxylation of Avermectin A1a at the C28 position, followed by a selective chemical demethylation at the C5-O position. This protocol outlines the necessary reagents, conditions, and purification methods to obtain the target compound.

Introduction

Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties, originally isolated from the fermentation broth of Streptomyces avermitilis.[1] Avermectin A1a is one of the major components of this family. The synthesis of specific metabolites and degradation products of Avermectin A1a is essential for comprehensive pharmacological and toxicological evaluation. This compound is a key derivative, and its availability as a high-purity reference standard is critical for analytical method development, pharmacokinetic studies, and impurity characterization.[2] This document presents a proposed synthetic route and detailed experimental protocols to facilitate its preparation in a laboratory setting.

Proposed Synthetic Pathway

The synthesis of this compound from Avermectin A1a is proposed to proceed via a two-step sequence as illustrated in the workflow diagram below. The initial step involves a regioselective hydroxylation at the C28 position through a microbial transformation. Subsequently, the intermediate, 28-hydroxy-Avermectin A1a, undergoes a selective O-demethylation at the C5 position.

Synthesis_Workflow Avermectin_A1a Avermectin A1a Step1 Step 1: Microbial Hydroxylation Avermectin_A1a->Step1 Intermediate 28-hydroxy-Avermectin A1a Step1->Intermediate Saccharopolyspora erythraea Step2 Step 2: 5-O-Demethylation Intermediate->Step2 Final_Product This compound Step2->Final_Product BBr3 or Alkyl Thiolate Purification Purification and Characterization Final_Product->Purification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Microbial Hydroxylation of Avermectin A1a to 28-hydroxy-Avermectin A1a

This protocol is based on the microbial conversion of avermectins using Saccharopolyspora erythraea, which has been reported to hydroxylate the avermectin macrocycle.[3]

Materials:

  • Avermectin A1a

  • Saccharopolyspora erythraea culture

  • Fermentation medium (e.g., Tryptic Soy Broth or a custom medium optimized for biotransformation)

  • Erlenmeyer flasks

  • Shaking incubator

  • Ethyl acetate (B1210297)

  • Sodium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl acetate (for chromatography)

Procedure:

  • Prepare a seed culture of Saccharopolyspora erythraea by inoculating a suitable broth and incubating at 28-30°C with shaking for 48-72 hours.

  • Inoculate the production fermentation medium with the seed culture.

  • Incubate the production culture under the same conditions for 24 hours before adding the substrate.

  • Prepare a stock solution of Avermectin A1a in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • Add the Avermectin A1a solution to the fermentation broth to a final concentration of 50-100 µg/mL.

  • Continue the incubation for another 72-120 hours, monitoring the bioconversion by TLC or HPLC analysis of small aliquots.

  • After the reaction is complete, harvest the fermentation broth and centrifuge to separate the mycelium from the supernatant.

  • Extract the supernatant and the mycelial cake with an equal volume of ethyl acetate three times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate 28-hydroxy-Avermectin A1a.

Table 1: Parameters for Microbial Hydroxylation

ParameterValue/Condition
MicroorganismSaccharopolyspora erythraea
SubstrateAvermectin A1a
Incubation Temperature28-30°C
Incubation Time72-120 hours post-substrate addition
Extraction SolventEthyl acetate
Purification MethodSilica gel column chromatography
Step 2: 5-O-Demethylation of 28-hydroxy-Avermectin A1a

This step involves the selective demethylation of the C5-methoxy group. Given the sensitivity of the avermectin macrocycle, a mild demethylation agent is preferred. Boron tribromide (BBr3) at low temperatures or nucleophilic demethylation using an alkyl thiol are potential methods.[4]

Materials:

  • 28-hydroxy-Avermectin A1a

  • Dichloromethane (DCM), anhydrous

  • Boron tribromide (BBr3) solution in DCM (1M)

  • Methanol (B129727)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Dissolve 28-hydroxy-Avermectin A1a in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a stoichiometric amount (e.g., 1.1 equivalents) of 1M BBr3 solution in DCM dropwise to the stirred solution.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by the slow addition of methanol at -78°C.

  • Allow the reaction mixture to warm to room temperature.

  • Wash the mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Table 2: Parameters for 5-O-Demethylation

ParameterValue/Condition
ReagentBoron tribromide (BBr3)
SolventAnhydrous Dichloromethane (DCM)
Temperature-78°C to room temperature
Reaction Time1-3 hours
Quenching AgentMethanol
Purification MethodSilica gel column chromatography

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.

Table 3: Analytical Characterization

TechniquePurposeExpected Observations
HPLC Purity assessment and quantificationA single major peak corresponding to the target compound.
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak corresponding to the calculated mass of C47H70O14.
Nuclear Magnetic Resonance (NMR) Structural elucidation¹H and ¹³C NMR spectra consistent with the proposed structure, showing the absence of the C5-methoxy signal and the presence of a new hydroxyl group at C28. 2D NMR (COSY, HSQC, HMBC) for complete assignment.

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression from the starting material to the final reference standard, including the key transformations and analytical validation.

Logical_Relationship cluster_synthesis Synthesis cluster_validation Analytical Validation Start Avermectin A1a Intermediate 28-hydroxy-Avermectin A1a Start->Intermediate Microbial Hydroxylation End_Product This compound Intermediate->End_Product Chemical Demethylation Purification Purification (Chromatography) End_Product->Purification Characterization Structure & Purity (HPLC, MS, NMR) Purification->Characterization Reference_Standard Qualified Reference Standard Characterization->Reference_Standard

Caption: Logical flow from synthesis to a qualified reference standard.

Conclusion

This application note provides a comprehensive, albeit proposed, framework for the synthesis of this compound. The combination of a biotransformation for selective hydroxylation and a subsequent chemical demethylation offers a plausible route to this important reference material. Researchers are encouraged to optimize the described conditions to achieve the desired yield and purity for their specific applications. The availability of this standard will undoubtedly facilitate more accurate and reliable research in the field of avermectin-related drug development and environmental analysis.

References

Application Note & Protocol: Forced Degradation of Ivermectin to Yield 5-O-Demethyl-28-hydroxy-Avermectin A1a

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed protocol for conducting forced degradation studies on Ivermectin with the specific goal of generating, identifying, and quantifying the degradation product 5-O-Demethyl-28-hydroxy-Avermectin A1a. This protocol is based on established methods for stress testing of Ivermectin and related compounds as outlined in ICH guidelines.[1][2][3]

Introduction

Ivermectin, a broad-spectrum anti-parasitic agent, is a semi-synthetic derivative of the avermectin (B7782182) family of macrocyclic lactones.[1][3] Understanding its stability and degradation pathways is crucial for drug development, formulation, and regulatory compliance. Forced degradation studies, or stress testing, are essential to identify potential degradation products that may form under various environmental conditions, thereby ensuring the safety and efficacy of the final drug product.[4]

This document outlines a systematic approach to the forced degradation of Ivermectin under acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[1][2][3][5] The primary focus is to establish conditions that favor the formation of this compound, a known degradation product of Avermectin B1a.[6][7] The protocol also details the analytical methodology for the separation and quantification of Ivermectin and its degradants using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[8][9][10]

Experimental Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis prep_solution Prepare Ivermectin Stock Solution (e.g., 2.5 mg/mL in Acetonitrile) acid Acid Hydrolysis (e.g., 0.05 M HCl) prep_solution->acid Expose to Stress alkali Alkaline Hydrolysis (e.g., 0.025 M NaOH) prep_solution->alkali Expose to Stress oxidation Oxidation (e.g., 5% H2O2) prep_solution->oxidation Expose to Stress thermal Thermal Stress (Solid & Solution, 80°C) prep_solution->thermal Expose to Stress photo Photolytic Stress (Solid & Solution, UV/Vis light) prep_solution->photo Expose to Stress neutralize Neutralization & Dilution acid->neutralize alkali->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc RP-HPLC Analysis (C18 Column, Gradient Elution) neutralize->hplc detection UV Detection (e.g., 245-254 nm) hplc->detection characterization Peak Identification & Characterization (LC-MS/MS, NMR if necessary) detection->characterization quantification Quantification of Degradants characterization->quantification

Caption: Experimental workflow for the forced degradation of Ivermectin.

Materials and Reagents

  • Ivermectin reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (B78521) (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • HALO C18 column (e.g., 150 × 4.6 mm, 2.7 µm) or equivalent[1][8]

Experimental Protocols

Preparation of Ivermectin Stock Solution
  • Accurately weigh and dissolve Ivermectin reference standard in acetonitrile to prepare a stock solution of approximately 2.5 mg/mL.[11]

  • This stock solution will be used for all stress conditions.

Forced Degradation Conditions

The following conditions are based on published studies and can be adjusted to achieve the desired level of degradation (typically 5-20%).[1][11] For each condition, a control sample (Ivermectin stock solution diluted to the final concentration without the stressor) should be prepared and analyzed alongside the stressed samples.

4.2.1. Acidic Hydrolysis

  • To 1 mL of Ivermectin stock solution, add 1 mL of 0.1 M HCl to achieve a final acid concentration of 0.05 M.[11]

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 5 hours).[11]

  • After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.

  • Dilute the neutralized solution with the mobile phase diluent to a suitable concentration for HPLC analysis.

4.2.2. Alkaline Hydrolysis

  • To 1 mL of Ivermectin stock solution, add 1 mL of 0.05 M NaOH to achieve a final base concentration of 0.025 M.[11]

  • Incubate the solution at room temperature for a specified period (e.g., 1 hour).[11] Ivermectin is known to be more susceptible to alkaline conditions.[5][12]

  • After incubation, neutralize with an equivalent amount of 0.05 M HCl.

  • Dilute the neutralized solution with the mobile phase diluent to a suitable concentration for HPLC analysis.

4.2.3. Oxidative Degradation

  • To 1 mL of Ivermectin stock solution, add 1 mL of 10% H₂O₂ to achieve a final concentration of 5%.[11]

  • Store the solution at room temperature for a specified period (e.g., 21 hours), protected from light.[11]

  • Dilute the solution with the mobile phase diluent to a suitable concentration for HPLC analysis. Demethylation and hydroxylation are often products of oxidative stress.

4.2.4. Thermal Degradation

  • Solution State: Place a sealed vial of the Ivermectin stock solution in a thermostatically controlled oven at 80°C for 24 hours.[11]

  • Solid State: Place a known quantity of Ivermectin powder in a petri dish and expose it to 80°C in an oven for 7 days.[11] After exposure, dissolve the powder in acetonitrile to the initial stock solution concentration.

  • For both, cool the samples to room temperature and dilute with the mobile phase diluent for HPLC analysis.

4.2.5. Photolytic Degradation

  • Solution State: Expose the Ivermectin stock solution in a quartz cuvette to a photostability chamber with a light intensity of 1.10 W/m² for 8 hours.[11]

  • Solid State: Spread a thin layer of Ivermectin powder in a petri dish and expose it under the same light conditions for 26 hours.[11] After exposure, dissolve the powder in acetonitrile.

  • A control sample should be wrapped in aluminum foil to exclude light and stored under the same temperature and humidity conditions.

  • Dilute the samples with the mobile phase diluent for HPLC analysis.

Analytical Methodology (RP-HPLC)

A stability-indicating HPLC method is crucial for separating the degradation products from the parent Ivermectin peak.[5][9]

ParameterRecommended Conditions
Column HALO C18 (150 x 4.6 mm, 2.7 µm) or equivalent[1]
Mobile Phase A Water
Mobile Phase B Acetonitrile/Methanol (85/15, v/v)[9]
Gradient Elution A gradient program should be developed to ensure adequate separation. A typical starting point could be a linear gradient from 60% B to 95% B over 20 minutes.[8][9]
Flow Rate 1.0 - 1.5 mL/min[9]
Column Temp. 30 - 40°C[8][9]
Detection UV at 245 nm or 254 nm[8][9]
Injection Vol. 10 µL

Data Presentation and Interpretation

The results of the forced degradation study should be summarized to clearly indicate the extent of degradation and the formation of products under each stress condition.

Table 1: Summary of Forced Degradation Results for Ivermectin

Stress ConditionDuration/Temp.% Degradation of Ivermectin% Area of this compound (if formed)Total % of Other DegradantsMass Balance (%)
Acid Hydrolysis 5 h / 60°CDataDataDataData
Alkaline Hydrolysis 1 h / RTDataDataDataData
Oxidation (H₂O₂) 21 h / RTDataDataDataData
Thermal (Solution) 24 h / 80°CDataDataDataData
Thermal (Solid) 7 d / 80°CDataDataDataData
Photolytic (Solution) 8 hDataDataDataData
Photolytic (Solid) 26 hDataDataDataData

Note: The identity of the peak corresponding to this compound must be confirmed by advanced techniques such as high-resolution mass spectrometry (LC-HRMS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy by comparing fragmentation patterns and spectral data with known standards or literature values.[1][2][3]

Conclusion

This protocol provides a comprehensive framework for the forced degradation of Ivermectin. By systematically applying acidic, alkaline, oxidative, thermal, and photolytic stress, researchers can induce the formation of degradation products. Oxidative and potentially hydrolytic conditions are hypothesized to be most relevant for the formation of this compound. The described RP-HPLC method allows for the effective separation and quantification of these products, which is a critical step in understanding the stability of Ivermectin and ensuring the quality of its pharmaceutical formulations. Further characterization using mass spectrometry is essential for unambiguous identification of the target degradant.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of 5-O-Demethyl-28-hydroxy-Avermectin A1a

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties. Their mechanism of action primarily involves the modulation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death of the parasite. 5-O-Demethyl-28-hydroxy-Avermectin A1a is a derivative and potential metabolite of the avermectin (B7782182) family. Understanding its bioactivity is crucial for evaluating its potential as an anthelmintic agent and for understanding the metabolism-activity relationships of this class of compounds.

These application notes provide a detailed protocol for an in vitro bioactivity assay to determine the efficacy of this compound. The primary recommended assay is a motility-based screen using the model nematode Caenorhabditis elegans, a common and effective method for primary screening of anthelmintic compounds.[1] Additionally, a secondary, more specific assay involving a recombinant cell line expressing a target glutamate-gated chloride channel is described for mechanistic studies.

Principal Mechanism of Action: Glutamate-Gated Chloride Channels

Avermectins, including presumably this compound, exert their primary effect by binding to and potentiating the activity of glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of invertebrates.[2][3] This binding leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent paralysis of the pharyngeal and somatic muscles of the nematode.[2] Mammals are largely unaffected at therapeutic doses because they lack the same high-affinity glutamate-gated chloride channels.[2]

cluster_Neuron Invertebrate Neuron / Muscle Cell GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_ion Cl- Ions GluCl->Cl_ion Increased Influx Avermectin 5-O-Demethyl-28-hydroxy- Avermectin A1a Avermectin->GluCl Binds and Potentiates Glutamate Glutamate Glutamate->GluCl Activates Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Leads to Paralysis Muscle Paralysis Hyperpolarization->Paralysis Causes

Caption: Signaling pathway of Avermectin A1a derivative action on GluCl channels.

Data Presentation: Hypothetical Bioactivity Data

The following table summarizes hypothetical quantitative data for the bioactivity of this compound against C. elegans and a recombinant cell line expressing a GluCl channel. This data is for illustrative purposes, based on typical activities of avermectin compounds.

CompoundAssay TypeTarget Organism/Cell LineParameterValue (µM)
This compoundMotility AssayCaenorhabditis elegansIC500.5
Ivermectin (Reference Compound)Motility AssayCaenorhabditis elegansIC500.01
This compoundCell-Based FluorimetryHEK293-GluClα1EC501.2
Ivermectin (Reference Compound)Cell-Based FluorimetryHEK293-GluClα1EC500.15
This compoundCytotoxicity AssayVero CellsCC50> 100
Ivermectin (Reference Compound)Cytotoxicity AssayVero CellsCC50> 100

Note: IC50 (half-maximal inhibitory concentration) in the motility assay refers to the concentration at which a 50% reduction in worm movement is observed. EC50 (half-maximal effective concentration) in the cell-based assay refers to the concentration that elicits a half-maximal response (e.g., change in fluorescence). CC50 (half-maximal cytotoxic concentration) is the concentration that causes death to 50% of mammalian cells. A high CC50 value is desirable, indicating low toxicity to mammalian cells.[4]

Experimental Protocols

Protocol 1: C. elegans Motility Assay

This protocol describes a liquid-based, high-throughput assay to assess the effect of this compound on the motility of Caenorhabditis elegans.

Materials:

  • C. elegans wild-type N2 strain

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50 culture

  • M9 buffer

  • S-medium

  • 96-well microtiter plates

  • This compound

  • Ivermectin (positive control)

  • DMSO (vehicle control)

  • Automated worm tracking system (e.g., WMicrotracker) or a standard plate reader capable of kinetic reads.

Procedure:

  • Worm Synchronization: Grow a synchronized population of L4 stage C. elegans by standard methods (e.g., bleaching).

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and Ivermectin in DMSO. Create a series of dilutions in S-medium to achieve final assay concentrations (e.g., 0.001 to 10 µM). Ensure the final DMSO concentration is ≤ 0.5% in all wells.

  • Assay Plate Setup:

    • Add 50 µL of S-medium containing approximately 20-30 synchronized L4 worms to each well of a 96-well plate.

    • Add 50 µL of the compound dilutions to the respective wells. Include wells with Ivermectin as a positive control and DMSO as a negative (vehicle) control.

  • Incubation: Incubate the plate at 20°C for 24 hours.

  • Motility Measurement:

    • Measure worm motility using an automated worm tracker (B12436777) that quantifies movement.

    • Alternatively, motility can be assessed by measuring the turbidity of the well over time with a plate reader. Motile worms will keep the bacterial suspension (if added) or themselves more suspended, leading to higher optical density readings.

  • Data Analysis:

    • Normalize the motility data to the vehicle control (DMSO).

    • Plot the percentage of motility inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

cluster_Workflow C. elegans Motility Assay Workflow start Start sync Synchronize C. elegans (L4 stage) start->sync prep Prepare Compound Dilutions (Test & Controls) sync->prep plate Plate Worms and Compounds in 96-well plate prep->plate incubate Incubate at 20°C for 24 hours plate->incubate measure Measure Motility (Automated Tracker) incubate->measure analyze Analyze Data & Calculate IC50 measure->analyze end End analyze->end cluster_Workflow_Cell Recombinant Cell-Based Assay Workflow start Start seed Seed HEK293-GluClα1 cells in 384-well plate start->seed incubate_cells Incubate for 24-48 hours seed->incubate_cells load_dye Load cells with membrane potential dye incubate_cells->load_dye prep_compounds Prepare Compound Dilutions load_dye->prep_compounds measure_fluor Measure Fluorescence (FLIPR) prep_compounds->measure_fluor analyze Analyze Data & Calculate EC50 measure_fluor->analyze end End analyze->end

References

Application Notes and Protocols for Pharmacokinetic Studies of Avermectin Metabolites and Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies on avermectin (B7782182) metabolites and impurities. The information is intended to guide researchers in designing and executing robust experiments to understand the absorption, distribution, metabolism, and excretion (ADME) of these compounds.

Introduction to Avermectin Metabolism and Impurities

Avermectins, a class of 16-membered macrocyclic lactones derived from the soil actinomycete Streptomyces avermitilis, are potent anthelmintic and insecticidal agents.[1] Ivermectin, a semi-synthetic derivative of avermectin, is widely used in both veterinary and human medicine.[2] Understanding the pharmacokinetic profiles of its metabolites and impurities is crucial for assessing its efficacy and safety.

Metabolism: Avermectins, particularly ivermectin, are primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP3A4 being the predominant isoform.[3][] The major metabolic pathways involve hydroxylation and O-demethylation.[1] In humans, the main metabolites of ivermectin are 3″-O-demethyl ivermectin (M1) and 4a-hydroxy ivermectin.[3] In livestock such as cattle and swine, 24-hydroxymethyl-H₂B₁ₐ and 3′-O-desmethyl-H₂B₁ₐ are the two major metabolites found in the liver.[1]

Impurities: Technical grade avermectin and its derivatives can contain various process-related impurities and degradation products. Common impurities identified in ivermectin bulk material include 24-demethyl H₂B₁ₐ, 3'-demethyl H₂B₁ₐ, 3''-demethyl H₂B₁ₐ, and 24a-hydroxy B₂a isomer.[5][6] While the presence and levels of these impurities are controlled during manufacturing, their pharmacokinetic properties are not well-documented in publicly available literature.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize known pharmacokinetic parameters for ivermectin and its major metabolites in humans. Data for impurities are largely unavailable in the current scientific literature.

Table 1: Pharmacokinetic Parameters of Ivermectin in Humans Following a Single Oral Dose

ParameterValueReference
Tmax (hours) ~4[7]
Cmax (ng/mL) 16.4 - 101.1[7]
Elimination Half-life (t½) (hours) 38.9 ± 20.8[8]
Protein Binding 93%[8]
Metabolism Hepatic (CYP3A4)[8]
Excretion Feces (<1% Urine)[8]

Table 2: Reported Pharmacokinetic Parameters of Ivermectin Metabolites in Humans

MetaboliteParameterValueReference
M1 (3″-O-demethyl ivermectin) Elimination Half-life (t½) (hours)~55[8]
M2 (a major human metabolite) Elimination Half-life (t½) (hours)~55[8]

Note: Comprehensive pharmacokinetic data (Cmax, Tmax, AUC) for individual metabolites are not consistently reported across studies.

Experimental Protocols

In Vivo Pharmacokinetic Study in a Rodent Model (Rat)

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of an avermectin metabolite.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of an avermectin metabolite following a single oral dose in rats.

Materials:

  • Test compound (avermectin metabolite)

  • Vehicle for dosing (e.g., polyethylene (B3416737) glycol 400, propylene (B89431) glycol, or a suspension)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the study.

  • Dosing:

    • Fast the animals overnight (with access to water) before dosing.

    • Prepare the dosing formulation of the test compound at the desired concentration.

    • Administer a single oral dose of the test compound via gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

    • Collect blood into EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled tubes.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method (see Protocol 3.2).

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software to calculate the pharmacokinetic parameters from the plasma concentration-time data.

    • Key parameters to determine include: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t½ (elimination half-life).

Quantification of Avermectin Metabolites in Plasma by LC-MS/MS

This protocol provides a general method for the quantification of avermectin metabolites in plasma. Method optimization and validation are required for specific metabolites.

Objective: To accurately and precisely quantify the concentration of an avermectin metabolite in plasma samples.

Materials and Reagents:

  • Plasma samples from the in vivo study

  • Analytical standard of the avermectin metabolite

  • Internal standard (IS) (e.g., a stable isotope-labeled analog of the metabolite or another avermectin derivative)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation plates or tubes

  • Centrifuge

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 4000 x g for 10 minutes.

    • Transfer the supernatant to a clean plate or vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions (Example):

      • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% to 95% B over 5 minutes).

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Optimize the precursor and product ion transitions for the specific metabolite and internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the analytical standards.

    • Determine the concentration of the metabolite in the unknown samples by interpolating their peak area ratios from the calibration curve.

In Vitro Metabolism Study using Liver Microsomes

This protocol describes an in vitro method to investigate the metabolic stability of an avermectin metabolite or impurity.

Objective: To determine the rate of metabolism of a test compound by liver microsomes.

Materials:

  • Test compound (avermectin metabolite or impurity)

  • Liver microsomes (from the species of interest, e.g., human, rat)

  • NADPH regenerating system (or NADPH)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Incubator or water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Prepare a reaction mixture containing the liver microsomes and the test compound in phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Bioanalysis: Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining test compound against time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression line.

Visualizations

G cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase Dosing Dosing (Oral or IV) BloodSampling Serial Blood Sampling Dosing->BloodSampling PlasmaPrep Plasma Preparation (Centrifugation) BloodSampling->PlasmaPrep SampleExtraction Sample Extraction (e.g., Protein Precipitation) PlasmaPrep->SampleExtraction LCMS LC-MS/MS Analysis SampleExtraction->LCMS DataProcessing Data Processing (Concentration vs. Time) LCMS->DataProcessing PK_Analysis Pharmacokinetic Analysis (NCA) DataProcessing->PK_Analysis Report Report Generation (Cmax, Tmax, AUC, t½) PK_Analysis->Report

Caption: Experimental Workflow for a Preclinical Pharmacokinetic Study.

G cluster_phase1 Phase I Metabolism Avermectin Avermectin (e.g., Ivermectin) CYP3A4 CYP3A4 (Liver Microsomes) Avermectin->CYP3A4 Hydroxylation Hydroxylation Metabolite1 Hydroxylated Metabolites (e.g., 24-hydroxymethyl-H₂B₁ₐ) Hydroxylation->Metabolite1 Demethylation O-Demethylation Metabolite2 Demethylated Metabolites (e.g., 3''-O-desmethyl-H₂B₁ₐ) Demethylation->Metabolite2 CYP3A4->Hydroxylation CYP3A4->Demethylation

Caption: Simplified Metabolic Pathway of Avermectin.

References

Application Notes and Protocols for the Structural Elucidation of 5-O-Demethyl-28-hydroxy-Avermectin A1a via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of 5-O-Demethyl-28-hydroxy-Avermectin A1a using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are designed to ensure high-quality data acquisition and interpretation for this complex macrocyclic lactone.

Introduction

Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties.[1] Chemical modifications of the avermectin (B7782182) scaffold can lead to derivatives with altered biological activities and pharmacokinetic profiles. This compound is a derivative of Avermectin A1a characterized by the removal of the methyl group at the C5-hydroxyl and the introduction of a hydroxyl group at C28. The precise confirmation of these structural modifications is paramount for drug development and is definitively achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques.

While a complete, publicly available NMR dataset for this compound is not currently available, this document provides a detailed guide based on the known spectral data of Avermectin A1a and related derivatives.[2][3][4] The expected spectral changes resulting from the demethylation and hydroxylation are highlighted to aid in the structural confirmation.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. The predictions are based on the reported data for Avermectin A1a and known substituent effects.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

PositionPredicted Chemical Shift (ppm)MultiplicityJ (Hz)
2~3.30m
3~5.40s
4a~1.90s
5~4.30br d
6~3.35m
7~3.90d
8a~4.70s
9~5.85d
10~5.75m
11~5.40m
12~2.55m
13~4.00br s
14a~1.55s
15~5.40m
17~3.60m
18~1.70m
19~5.40m
20~2.00m
22~5.50dd
23~5.60dd
24~3.45d
25~1.80m
26a~0.90d
27~1.50m
28~3.70m
28-OHvariablebr s
1'~4.80d
2'~3.50m
3'~3.20m
4'~3.10t
5'~3.80m
6'~1.20d
1''~5.40d
2''~3.60m
3''~3.30m
4''~3.20t
5''~3.90m
6''~1.30d

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

PositionPredicted Chemical Shift (ppm)PositionPredicted Chemical Shift (ppm)
1~173.017~70.0
2~45.018~35.0
3~125.019~120.0
4~138.020~38.0
4a~20.021~30.0
5~78.022~125.0
6~80.023~135.0
7~75.024~40.0
8~80.025~42.0
8a~98.026~32.0
9~120.026a~18.0
10~128.027~25.0
11~125.028~68.0
12~40.01'~95.0
13~80.02'~70.0
14~135.03'~78.0
14a~15.04'~72.0
15~120.05'~68.0
16~35.06'~18.0
1''~98.02''~72.0
3''~80.04''~75.0
5''~68.06''~18.0

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Vortex the sample until fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[4]

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans (NS): 16

    • Dwell Time (D1): 1.0 s

    • Acquisition Time (AQ): 4.0 s

    • Spectral Width (SW): 16 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans (NS): 1024

    • Dwell Time (D1): 2.0 s

    • Acquisition Time (AQ): 1.0 s

    • Spectral Width (SW): 240 ppm

  • COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Number of Scans (NS): 8

    • Dwell Time (D1): 1.5 s

    • Data points (F2): 2048

    • Data points (F1): 256

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans (NS): 16

    • Dwell Time (D1): 1.5 s

    • ¹J(C,H) coupling constant: 145 Hz

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgpndqf

    • Number of Scans (NS): 32

    • Dwell Time (D1): 1.5 s

    • Long-range coupling constant: 8 Hz

Data Processing
  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct all spectra manually.

  • Reference the ¹H spectra to the TMS signal at 0.00 ppm and the ¹³C spectra to the CDCl₃ signal at 77.16 ppm.

  • Apply baseline correction to all spectra.

  • For 2D spectra, process the data using appropriate window functions (e.g., sine-bell).

Structural Elucidation Workflow

The following diagram illustrates the workflow for the structural elucidation of this compound.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis Sample 5-10 mg of Compound Solvent 0.6 mL CDCl3 with TMS Sample->Solvent NMR_Tube Transfer to NMR Tube Solvent->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR Acquire 1D Spectra C13_NMR 13C NMR NMR_Tube->C13_NMR COSY COSY H1_NMR->COSY Acquire 2D Spectra HSQC HSQC C13_NMR->HSQC Processing FT, Phasing, Referencing COSY->Processing HMBC HMBC HSQC->HMBC HMBC->Processing Assignment Assign Signals Processing->Assignment Correlations Analyze 2D Correlations Assignment->Correlations Structure_Confirmation Confirm Structure Correlations->Structure_Confirmation

Caption: Experimental workflow from sample preparation to structure confirmation.

Key 2D NMR Correlations for Structural Confirmation

The structural elucidation of this compound relies on the interpretation of key correlations observed in the 2D NMR spectra. The following diagram highlights the crucial HMBC and COSY correlations that confirm the sites of demethylation and hydroxylation.

G cluster_main Key Structural Features cluster_legend Legend C5_OH C5-OH C5 C5 C5_OH->C5 HMBC H6 H6 H6->C5 HMBC C4 C4 H6->C4 HMBC H28 H28 C27 C27 H28->C27 COSY C28 C28 H28->C28 HMBC C26 C26 H28->C26 HMBC H1_prime H1' C13 C13 H1_prime->C13 HMBC a COSY Correlation b HMBC Correlation

Caption: Key COSY and HMBC correlations for structural confirmation.

Interpretation of Key Correlations:

  • Confirmation of 5-O-Demethylation: The absence of a methoxy (B1213986) signal in the ¹H NMR spectrum (typically around 3.4-3.5 ppm) and the corresponding carbon signal in the ¹³C NMR spectrum (around 56-58 ppm) is the primary indicator of demethylation. An HMBC correlation from the C5-hydroxyl proton to C5 will definitively confirm this modification. Additionally, the chemical shift of C5 will be shifted upfield compared to the parent Avermectin A1a.

  • Confirmation of 28-Hydroxylation: The presence of a new downfield proton signal (H28, around 3.7 ppm) coupled to neighboring protons is indicative of hydroxylation at C28. A COSY correlation between H28 and H27 will establish the position of the hydroxyl group. Furthermore, an HMBC correlation from H28 to C26 and C27 will provide unambiguous confirmation. The ¹³C chemical shift of C28 will be significantly shifted downfield (to ~68 ppm) due to the deshielding effect of the attached hydroxyl group.

  • Confirmation of the Macrolide Core and Sugars: The overall structure of the macrocyclic lactone and the disaccharide moiety can be confirmed by a systematic analysis of COSY, HSQC, and HMBC correlations, as is standard for avermectin-type molecules.[2][5] For instance, the attachment of the disaccharide at C13 is confirmed by a key HMBC correlation from the anomeric proton of the first sugar (H1') to C13 of the macrolide ring.

By following these detailed protocols and carefully analyzing the predicted and acquired NMR data, researchers can confidently elucidate and confirm the structure of this compound, a critical step in the development of new anthelmintic agents.

References

Troubleshooting & Optimization

Improving peak resolution for 5-O-Demethyl-28-hydroxy-Avermectin A1a analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-O-Demethyl-28-hydroxy-Avermectin A1a. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of this Avermectin A1a degradation product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am not getting good peak resolution between this compound and the parent compound, Avermectin A1a. What should I do?

A1: Achieving good peak resolution is critical for accurate quantification. Poor resolution is often related to selectivity, column efficiency, or retention factor. Here are some troubleshooting steps:

  • Optimize Mobile Phase Composition: The choice of organic modifier and aqueous phase pH can significantly impact selectivity. Avermectins are large, complex molecules, and subtle changes in the mobile phase can alter their interaction with the stationary phase.

  • Adjust the Gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) can provide the necessary selectivity.

  • Decrease Particle Size/Increase Column Length: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column increases column efficiency, leading to sharper peaks and better resolution.

Q2: My peaks for this compound are tailing. What are the common causes and solutions?

A2: Peak tailing can compromise peak integration and accuracy. The primary causes are often related to secondary interactions between the analyte and the stationary phase or issues with the HPLC system.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte, causing tailing.

    • Solution: Use a mobile phase with a competitive additive, like a small amount of a weak acid (e.g., formic acid) or a base (e.g., ammonium (B1175870) acetate) to suppress silanol interactions. Using an end-capped column can also minimize this effect.

  • Column Contamination: Accumulation of matrix components from the sample on the column inlet frit or the stationary phase can lead to peak distortion.

    • Solution: Use a guard column and/or appropriate sample preparation techniques like Solid Phase Extraction (SPE) or QuEChERS to remove interfering substances.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.

    • Solution: Reduce the injection volume or dilute the sample.

Q3: What are the recommended starting HPLC/UHPLC conditions for the analysis of this compound?

A3: Based on methods developed for the separation of Avermectin and its degradation products, the following conditions can be used as a starting point.

Table 1: Recommended Starting HPLC/UHPLC Conditions
ParameterHPLC RecommendationUHPLC Recommendation
Column C18 (e.g., ACE UltraCore 2.5 Super C18, 150 mm x 4.6 mm, 2.5 µm)[2][3]C18 (e.g., Acquity UPLC BEH C18, 1.7 µm)[4]
Mobile Phase A 5 mM Ammonium Acetate (pH 9.5) or Water with 0.1% Formic Acid[2][4]10 mM Ammonium Formate with 0.1% Formic Acid[5]
Mobile Phase B Acetonitrile (B52724)/Methanol/Dichloromethane (52/40.5/7.5, v/v/v) or Acetonitrile[2]Acetonitrile or Methanol[4][5]
Flow Rate 1.0 - 1.6 mL/min[2][6]0.3 - 0.5 mL/min[5]
Column Temperature 40 - 45 °C[2][6]35 - 45 °C[5][6]
Injection Volume 10 - 20 µL[2]1 - 5 µL
Detection DAD (245 nm) or MS/MS[2][4]MS/MS[4][5]

Q4: How should I prepare my samples for analysis?

A4: Sample preparation is crucial for removing matrix interferences and ensuring robust and reproducible results. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for Avermectin analysis in various matrices.[1][7]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Complex Matrices

This protocol is adapted from established methods for Avermectin analysis in food and biological matrices.[1]

  • Sample Homogenization: Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile (with or without 1% acetic acid) and vortex vigorously for 1 minute.

  • Salting Out: Add the contents of a QuEChERS salt pouch (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for 1 minute.[4]

  • Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent (e.g., C18, PSA) and magnesium sulfate. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at a high speed (e.g., 10,000 x g) for 5 minutes.

  • Analysis: Collect the supernatant, filter if necessary, and inject it into the LC system.

Protocol 2: HPLC Method for Separation of Avermectin and Degradation Products

This method is based on a published study for the comprehensive analysis of Avermectin degradation products.[2][3]

  • Column: ACE UltraCore 2.5 Super C18 (150 mm × 4.6 mm; 2.5 µm particle size)

  • Mobile Phase A: 5 mM Ammonium Acetate (pH 9.5)

  • Mobile Phase B: Acetonitrile/Methanol/Dichloromethane (52/40.5/7.5, v/v/v)

  • Gradient:

    • 0-5 min: 60% B

    • 5-20 min: 60-80% B

    • 20-25 min: 80-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 60% B (re-equilibration)

  • Flow Rate: 1.6 mL/min

  • Column Temperature: 45 °C

  • Injection Volume: 15 µL

  • Detection: Diode Array Detector (DAD) at 245 nm

Visualizations

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Initial Checks & Adjustments cluster_2 Hardware & Column Optimization cluster_3 Outcome Start Poor Peak Resolution CheckMobilePhase Optimize Mobile Phase (Organic Modifier, pH) Start->CheckMobilePhase Start Here AdjustGradient Adjust Gradient Profile (Shallower Gradient) CheckMobilePhase->AdjustGradient If resolution is still poor End Improved Resolution CheckMobilePhase->End If successful ChangeColumn Change Stationary Phase (e.g., Phenyl-Hexyl) AdjustGradient->ChangeColumn If selectivity is the issue AdjustGradient->End If successful ImproveEfficiency Increase Column Efficiency (Smaller Particles, Longer Column) ChangeColumn->ImproveEfficiency For further improvement ChangeColumn->End If successful ImproveEfficiency->End

Caption: Troubleshooting workflow for poor peak resolution.

PeakTailingTroubleshooting cluster_0 Symptom cluster_1 Potential Causes & Solutions cluster_2 Resolution TailingPeak Peak Tailing Observed Silanol Secondary Silanol Interactions - Use mobile phase additive - Use end-capped column TailingPeak->Silanol Contamination Column Contamination - Use guard column - Improve sample prep (SPE/QuEChERS) TailingPeak->Contamination Overload Column Overload - Reduce injection volume - Dilute sample TailingPeak->Overload SymmetricPeak Symmetric Peak Shape Silanol->SymmetricPeak Contamination->SymmetricPeak Overload->SymmetricPeak

Caption: Common causes and solutions for peak tailing.

References

Technical Support Center: LC-MS Analysis of 5-O-Demethyl-28-hydroxy-Avermectin A1a

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 5-O-Demethyl-28-hydroxy-Avermectin A1a.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a metabolite or degradation product of Avermectin (B7782182) A1a/B1a.[1][2] Avermectins are a class of potent anthelmintic and insecticidal agents.[3][4] Analyzing their metabolites is crucial for pharmacokinetic studies, understanding drug metabolism, and assessing residue levels in various matrices.

Q2: What are matrix effects in LC-MS analysis and how do they affect the quantification of this analyte?

A2: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[5] These effects, primarily ion suppression or enhancement, can lead to inaccurate and unreliable quantification of this compound.

Q3: What are the common sources of matrix effects in the analysis of avermectin metabolites?

A3: Common sources of matrix effects include endogenous components of the biological sample such as phospholipids, salts, and proteins.[5][6] Exogenous sources can include anticoagulants, dosing vehicles, and reagents used during sample preparation.

Q4: How can I assess the presence and extent of matrix effects in my assay?

A4: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[5] This involves comparing the analyte's signal response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a neat solution at the same concentration. A matrix factor is calculated, where a value less than 1 indicates ion suppression and a value greater than 1 indicates ion enhancement.

Q5: What are the most effective strategies to minimize matrix effects for this type of analyte?

A5: A multi-pronged approach is most effective:

  • Sample Preparation: Employing robust sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is crucial to remove interfering matrix components.[5][6]

  • Chromatography: Optimizing the chromatographic separation to resolve the analyte from co-eluting matrix components is a key strategy.

  • Internal Standards: Using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the gold standard for compensating for matrix effects.

  • Matrix-Matched Calibration: Preparing calibration standards in the same matrix as the samples can help to compensate for matrix effects.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Analyte Signal/Ion Suppression Co-eluting endogenous compounds (e.g., phospholipids).Improve sample cleanup using SPE with a C18 sorbent or a phospholipid removal plate. Optimize chromatographic gradient to better separate the analyte from the interfering peaks.
High salt concentration in the final extract.Ensure complete evaporation and reconstitution in a mobile phase-compatible solvent. Use a desalting step during sample preparation if necessary.
High Signal Variability/Poor Reproducibility Inconsistent matrix effects across different samples or batches.Use a stable isotope-labeled internal standard (SIL-IS) to normalize the signal. If a SIL-IS is unavailable, use a close structural analog. Prepare matrix-matched calibrants for each batch.
Inefficient or variable sample extraction.Optimize and validate the sample extraction procedure. Ensure consistent technique and volumes are used for all samples.
Peak Tailing or Broadening Residual matrix components interacting with the analytical column.Implement a more rigorous sample cleanup. Use a guard column to protect the analytical column.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For avermectins, slightly acidic conditions are often used.
Ghost Peaks or Carryover Adsorption of the analyte onto parts of the LC system.Use a stronger needle wash solution containing a higher percentage of organic solvent. Inject blank samples after high-concentration samples to assess carryover.
Inaccurate Quantification Non-linearity of response due to matrix effects.Evaluate matrix effects across the calibration range. Dilute samples to bring them into a concentration range where matrix effects are minimal and consistent.

Quantitative Data Summary

Analyte Matrix Sample Preparation Matrix Effect (%) Extraction Recovery (%) Reference
IvermectinHuman PlasmaSolid-Phase Extraction (C18)< ± 15% (90.3–107.8%)> 80%[5]
IvermectinWhole Blood/PlasmaHybrid SPE (Phospholipid Removal)No significant matrix effects detectedHigh recovery[6][9]
DoramectinMaizeQuEChERS22%70-120%[7]

Experimental Protocols

1. Protocol for Evaluation of Matrix Effects (Post-Extraction Spike)

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (IS) into the reconstitution solvent.

    • Set B (Post-Spike Extract): Extract blank plasma and then spike the analyte and IS into the final, dried, and reconstituted extract.

    • Set C (Pre-Spike Extract): Spike the analyte and IS into blank plasma before extraction.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

2. Recommended Sample Preparation Protocol (Solid-Phase Extraction - SPE)

This protocol is adapted from methods for ivermectin and other avermectins.[5]

  • Sample Pre-treatment: To 200 µL of plasma, add the internal standard solution.

  • Protein Precipitation: Add 600 µL of acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and IS with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

3. Recommended LC-MS/MS Parameters

These are suggested starting parameters and should be optimized for your specific instrument and analyte.

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water with 2 mM ammonium (B1175870) formate.

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (90:10, v/v).

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash step and re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Source: Electrospray Ionization (ESI), positive mode. Avermectins often form ammonium adducts ([M+NH₄]⁺).[6][9]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The [M+NH₄]⁺ adduct of this compound (MW = 889.08) would be approximately m/z 907.1. This should be confirmed by infusion.

    • Product Ions: Determine the most stable and abundant product ions by performing a product ion scan on the precursor ion.

Visualizations

Troubleshooting_Workflow_Ion_Suppression start Low Analyte Signal or Poor Reproducibility Observed check_is Check Internal Standard (IS) Response start->check_is is_ok IS Signal Stable? check_is->is_ok Yes is_erratic IS Signal Erratic or Low check_is->is_erratic No assess_me Assess Matrix Effect (ME) (Post-Extraction Spike) is_ok->assess_me instrument_issue Investigate Instrument/IS Preparation Issue is_erratic->instrument_issue me_high Significant ME (Suppression) assess_me->me_high >15% Suppression me_ok ME Acceptable assess_me->me_ok <15% Variation optimize_cleanup Improve Sample Cleanup (e.g., SPE, LLE) me_high->optimize_cleanup check_recovery Evaluate Extraction Recovery me_ok->check_recovery optimize_chrom Optimize Chromatography (Gradient, Column) optimize_cleanup->optimize_chrom revalidate Re-validate Assay optimize_chrom->revalidate recovery_low Low or Variable Recovery check_recovery->recovery_low Yes check_recovery->revalidate No, Recovery OK optimize_extraction Optimize Extraction Protocol recovery_low->optimize_extraction optimize_extraction->revalidate

Caption: Troubleshooting workflow for ion suppression issues.

Experimental_Workflow_Sample_Analysis sample Plasma Sample (with IS) ppt Protein Precipitation (Acetonitrile) sample->ppt Step 1 spe Solid-Phase Extraction (SPE) (Cleanup) ppt->spe Step 2 evap Evaporation & Reconstitution spe->evap Step 3 lcms LC-MS/MS Analysis (C18, ESI+) evap->lcms Step 4 data Data Processing (Quantification) lcms->data Step 5

Caption: General workflow for sample preparation and analysis.

References

Technical Support Center: 5-O-Demethyl-28-hydroxy-Avermectin A1a Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of the 5-O-Demethyl-28-hydroxy-Avermectin A1a standard to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for the this compound standard?

A1: Proper storage is crucial to maintain the integrity of the standard. For long-term stability, the powdered form and prepared stock solutions should be stored at specific temperatures.[1] It is highly recommended to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[2]

Q2: What solvents are recommended for dissolving the this compound standard?

A2: Avermectins are generally soluble in organic solvents such as acetonitrile (B52724), methanol (B129727), and ethanol. For creating stock solutions, HPLC-grade versions of these solvents are recommended. The choice of solvent may also depend on the intended analytical method, such as HPLC or LC-MS.

Q3: Is the this compound standard sensitive to light?

A3: Yes, avermectins as a class of compounds are known to be sensitive to light, particularly UV radiation. Photodegradation can be a significant issue. Therefore, it is essential to protect solutions of the standard from light by using amber vials or by wrapping containers in aluminum foil. When handling the standard, it is advisable to work in a dimly lit area.

Q4: What are the primary causes of degradation for this standard?

A4: The primary causes of degradation for avermectin (B7782182) standards, including this compound, are exposure to light (photodegradation), improper storage temperatures, repeated freeze-thaw cycles, and exposure to harsh chemical conditions such as strong acids, bases, or oxidizing agents.[3]

Q5: Can I heat the solution to aid in dissolving the standard?

A5: Gentle warming can be used to help dissolve the standard, but prolonged exposure to high temperatures should be avoided as it can lead to thermal degradation. If warming is necessary, it should be done cautiously and for the shortest duration possible.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of the this compound standard.

Issue Potential Cause Recommended Solution
Loss of compound activity in solution Degradation due to improper storage.Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Unsuitable solvent.Use appropriate HPLC-grade organic solvents like acetonitrile or methanol. For aqueous solutions, ensure the pH is controlled.
Inconsistent experimental results (e.g., variable peak areas in HPLC) Degradation during the experiment.Minimize the exposure of the standard to light and high temperatures during experimental procedures. Prepare working solutions fresh daily if possible.
Inaccurate solution preparation.Ensure accurate and consistent preparation of solutions using calibrated equipment and a standardized protocol.
Appearance of unexpected peaks in chromatograms Formation of degradation products.Review the handling and storage procedures to identify potential causes of degradation. Confirm the identity of degradation products using a mass spectrometer if available. Implement stricter light protection and temperature control measures.
Low recovery of the standard in quality control samples Degradation of the spiking standard.Prepare the spiking solution immediately before use. Protect the solution from light throughout the spiking and extraction process.
Precipitate formation in the solution Poor solubility in the chosen solvent.Ensure the concentration of the standard is within its solubility limits for the chosen solvent. Gentle sonication can aid in dissolution.
Solvent evaporation.Ensure vials are tightly sealed to prevent solvent evaporation, which can lead to increased concentration and precipitation.

Data Presentation

Storage Conditions and Stability

The following table summarizes the recommended storage conditions and stability periods for the this compound standard in both solid and solution forms.[1]

Form Storage Temperature Stability Period
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Experimental Protocols

Protocol for Forced Degradation Study

This protocol is adapted from established methods for forced degradation studies of avermectins and can be used to assess the stability of the this compound standard.[3]

1. Materials:

  • This compound standard

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • Reagent-grade hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), and hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector and a C18 reverse-phase column

2. Standard Preparation:

  • Prepare a stock solution of the standard at a concentration of 1 mg/mL in acetonitrile.

3. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a specified period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature, protected from light, for a specified period.

  • Thermal Degradation: Place a sample of the stock solution in an oven at a set temperature (e.g., 80°C) for a specified period.

  • Photodegradation: Expose a sample of the stock solution in a clear vial to a light source (e.g., a photostability chamber with a UV lamp) for a specified period. A control sample should be wrapped in aluminum foil and kept under the same conditions.

4. HPLC Analysis:

  • Analyze the stressed samples and a non-stressed control sample by HPLC. A typical mobile phase for avermectins is a gradient of acetonitrile and water.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound. The UV detection wavelength is typically around 245 nm for avermectins.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_standard Prepare 1 mg/mL Stock Solution in Acetonitrile acid Acidic Hydrolysis (0.1M HCl, 60°C) prep_standard->acid alkali Alkaline Hydrolysis (0.1M NaOH, 60°C) prep_standard->alkali oxidation Oxidative Degradation (3% H2O2, RT) prep_standard->oxidation thermal Thermal Degradation (80°C) prep_standard->thermal photo Photodegradation (UV light) prep_standard->photo hplc HPLC Analysis (C18 Column, UV 245nm) acid->hplc alkali->hplc oxidation->hplc thermal->hplc photo->hplc data_analysis Data Analysis (Compare stressed vs. control) hplc->data_analysis

Caption: Experimental workflow for the forced degradation study.

troubleshooting_guide start Inconsistent Results or Unexpected Peaks check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Aliquoted? start->check_storage check_handling Review Handling Procedures: - Fresh Solutions? - Exposure to Heat/Light during experiment? check_storage->check_handling Correct improve_storage Action: Implement stricter storage protocols. (e.g., -80°C, amber vials) check_storage->improve_storage Incorrect check_prep Review Solution Preparation: - Calibrated Equipment? - Correct Solvent? check_handling->check_prep Correct improve_handling Action: Minimize exposure during experiments. check_handling->improve_handling Incorrect improve_prep Action: Re-calibrate equipment and use fresh, high-purity solvents. check_prep->improve_prep Incorrect reanalyze Re-run Experiment check_prep->reanalyze Correct improve_storage->reanalyze improve_handling->reanalyze improve_prep->reanalyze

References

Optimizing extraction of avermectin degradation products from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of avermectin (B7782182) and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting avermectins from complex matrices?

A1: The most widely used techniques for avermectin extraction are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][2] The choice of method often depends on the matrix type, the specific avermectin compound, and the desired level of cleanup and sensitivity.

Q2: What are "matrix effects" and how can they be minimized?

A2: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to co-eluting compounds from the sample matrix. This can lead to either suppression or enhancement of the analyte signal, affecting the accuracy and precision of quantification. To minimize matrix effects, several strategies can be employed:

  • Effective Sample Cleanup: Utilizing techniques like dispersive solid-phase extraction (d-SPE) in QuEChERS or SPE can help remove interfering compounds.[1]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same extraction procedure as the samples can compensate for matrix effects.

  • Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of the analyte as an internal standard is a robust way to correct for matrix effects and variations in recovery.

  • Dilution: Diluting the final extract can reduce the concentration of interfering matrix components, although this may compromise the limit of detection.

Q3: Avermectins are known to be unstable. What precautions should I take during extraction and analysis?

A3: Avermectins are susceptible to degradation under various conditions, including exposure to light, high temperatures, and acidic or alkaline environments.[3][4][5] To minimize degradation:

  • Work in a Light-Protected Environment: Use amber vials and minimize exposure to direct light.

  • Maintain Low Temperatures: Store samples and extracts at or below 2-8 °C.[5]

  • Control pH: Avoid strongly acidic or alkaline conditions during extraction unless specified by the protocol for a particular purpose.

  • Use Antioxidants: In some cases, adding a small amount of an antioxidant to the storage solvent can help mitigate oxidation.[5]

  • Prompt Analysis: Analyze extracts as soon as possible after preparation.[6]

Q4: What are the major degradation products of avermectin?

A4: Avermectin can degrade into several products depending on the stress conditions. Common degradation products include monosaccharide B1a, aglycone B1a, 2-epimer B1a, 8,9-Z-B1a, 5-oxo B1a, and 8a-OH B1a.[5] These can be formed under acidic, alkaline, oxidative, thermal, and photolytic stress.[3][4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Analyte Recovery Incomplete Extraction: The chosen solvent may not be efficient for the matrix, or the extraction time/agitation is insufficient.- Optimize Extraction Solvent: For some avermectins like emamectin (B195283) benzoate (B1203000) and eprinomectin, adding isopropanol (B130326) to acetonitrile (B52724) can improve extraction efficiency.[7][8] - Increase Extraction Time/Agitation: Ensure vigorous shaking and adequate time for the solvent to interact with the sample.[1] - pH Adjustment: The pH of the extraction solvent can influence the recovery of certain avermectins.
Analyte Degradation: Avermectins are sensitive to light, heat, and extreme pH.- Work under subdued light and use amber glassware.[5] - Perform extractions at controlled, cool temperatures. - Ensure the pH of the extraction and final solutions is appropriate.
Poor Phase Separation (in LLE or QuEChERS): Emulsion formation can trap the analyte.- Centrifuge at a higher speed or for a longer duration.[1] - Add salt (e.g., NaCl) to break the emulsion. - Chill the sample to promote phase separation.
Inefficient SPE Elution: The elution solvent may be too weak to desorb the analyte from the sorbent.- Increase the strength of the elution solvent (e.g., by increasing the proportion of the stronger organic solvent). - Ensure the SPE cartridge does not dry out before elution.[9]
High Matrix Effects (Signal Suppression or Enhancement) Insufficient Cleanup: Co-extracted matrix components are interfering with ionization.- Incorporate a d-SPE Cleanup Step: For QuEChERS, use sorbents like C18, PSA, or Z-Sep+ to remove fats, pigments, and other interferences.[7][8] - Optimize SPE Cleanup: Use an appropriate SPE sorbent (e.g., C18, alumina) and washing steps to remove interferences. - Use Matrix-Matched Calibrants: This will help to compensate for consistent matrix effects.[10]
High Fat/Lipid Content in the Matrix: Lipids are a common source of matrix suppression.- Defatting Step: For fatty matrices like meat or oil, an initial defatting step with a non-polar solvent like hexane (B92381) may be necessary. - Use EMR-Lipid Sorbent: This is a specialized sorbent for the removal of lipids during cleanup.[7][11]
Poor Chromatographic Peak Shape (Tailing, Broadening) Residual Moisture in the Final Extract: Water can negatively affect the peak shape in reversed-phase chromatography, especially with certain organic solvents.- Ensure complete drying of the extract before reconstitution. Drying with nitrogen gas is a common method.[6] - Use anhydrous salts like magnesium sulfate (B86663) or sodium sulfate to remove residual water during the extraction/partitioning steps.[12]
Incompatibility of Reconstitution Solvent with Mobile Phase: A strong reconstitution solvent can cause peak distortion.- Reconstitute the dried extract in the initial mobile phase or a solvent with a similar or weaker elution strength.[13]
Active Sites on the Column: Silanol groups on the column can interact with the analytes.- Use a column with end-capping. - Add a small amount of a competing agent like formic acid or ammonium (B1175870) acetate (B1210297) to the mobile phase to improve peak shape.[1]
Inconsistent Results/Poor Reproducibility Variability in Sample Homogenization: Inconsistent sample preparation leads to variable analyte concentrations.- Ensure the sample is thoroughly homogenized before taking a subsample for extraction.
Inconsistent Evaporation to Dryness: Over-drying can lead to the loss of volatile analytes.- Carefully monitor the evaporation step and avoid excessive heat or time.
Variability in Manual Steps: Inconsistent timing or volumes in manual extraction steps.- Use calibrated pipettes and timers to ensure consistency across all samples.

Quantitative Data Summary

Table 1: Recovery of Avermectins using QuEChERS Method in Various Matrices

AvermectinMatrixSpiking Level (µg/kg)Recovery (%)RSD (%)Reference
AbamectinOvine Muscle5091.6 - 115.56.8 - 16.3[12]
IvermectinOvine Muscle5091.6 - 115.56.8 - 16.3[12]
DoramectinOvine Muscle5091.6 - 115.56.8 - 16.3[12]
EprinomectinOvine Muscle5091.6 - 115.56.8 - 16.3[12]
AbamectinSoybean, Bean, Maize4 - 80>70<20[7][8]
Emamectin BenzoateSoybean, Bean, Maize4 - 80>70<20[7][8]
IvermectinFat, Kidney, Muscle8 - 8070 - 120<20
DoramectinFat, Kidney, Muscle8 - 8070 - 120<20

Table 2: Recovery of Avermectins using SPE and LLE Methods

AvermectinMatrixMethodSpiking LevelRecovery (%)RSD (%)Reference
Avermectin & IvermectinPork, Beef, SausageOnline SPE10 µg/L74.8 - 96.5<11[14]
Ivermectin, Abamectin, etc.SoilOnline SPE0.1-10 ng/g73 - 85<19[15]
Abamectin & IvermectinEdible OilsLLE-LTP & SPE0.7-1.1 µg/kg71.1 - 119.33.2 - 11.1[12]
Avermectin B1a & B1bWaterLLE0.05 µg/L70 - 120<20[16]

Experimental Protocols

Protocol 1: QuEChERS Method for Avermectins in Meat and Milk[1]
  • Sample Preparation:

    • For milk: Place 10 mL of whole milk into a 50 mL centrifuge tube.

    • For meat: Place 8 g of ground beef and 2 mL of water into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Shake vigorously for 1 minute.

    • Add the contents of a QuEChERS salt pouch (e.g., for CEN method: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge for 15 minutes at 4000 rpm.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (top acetonitrile layer).

    • Transfer it to a 2 mL d-SPE tube containing 150 mg magnesium sulfate and 50 mg C18 sorbent.

    • Shake vigorously for 1 minute.

  • Final Centrifugation and Analysis:

    • Centrifuge for 5 minutes at 12000 rpm.

    • Take a 0.5 mL aliquot of the cleaned extract for LC-MS/MS analysis.

Protocol 2: Online SPE Method for Avermectins in Soil[17]
  • Sample Extraction:

    • Extract the soil sample with methanol.

  • Online SPE-UHPLC-MS/MS Analysis:

    • Sample Solvent: water:methanol (40:60, v/v).

    • Loading Solvent: water:methanol (96:4, v/v).

    • SPE Column: C8 sorbent.

    • Elution: Elute the analytes retained on the SPE column in back-flush mode with the chromatographic mobile phase (e.g., 5 mmol L⁻¹ ammonium acetate:acetonitrile (10:90, v/v)).

Visualizations

Experimental_Workflow_QuEChERS cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup Sample 1. Sample Weighing (e.g., 10g muscle) AddSolvent 2. Add Acetonitrile Sample->AddSolvent Shake1 3. Shake Vigorously AddSolvent->Shake1 AddSalts 4. Add QuEChERS Salts (e.g., MgSO4, NaCl) Shake1->AddSalts Shake2 5. Shake Vigorously AddSalts->Shake2 Centrifuge1 6. Centrifuge Shake2->Centrifuge1 Transfer 7. Transfer Supernatant Aliquot Centrifuge1->Transfer dSPE 8. Add to d-SPE Tube (e.g., C18, MgSO4) Transfer->dSPE Shake3 9. Shake Vigorously dSPE->Shake3 Centrifuge2 10. Centrifuge Shake3->Centrifuge2 Analysis 11. Final Extract for LC-MS/MS Analysis Centrifuge2->Analysis

Caption: Workflow for QuEChERS extraction and d-SPE cleanup.

Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions Start Low Analyte Recovery Cause1 Incomplete Extraction? Start->Cause1 Cause2 Analyte Degradation? Start->Cause2 Cause3 Poor Phase Separation? Start->Cause3 Cause4 Inefficient SPE Elution? Start->Cause4 Sol1 Optimize Solvent Increase Agitation/Time Cause1->Sol1 Yes Sol2 Protect from Light/Heat Control pH Cause2->Sol2 Yes Sol3 Increase Centrifugation Add Salt Cause3->Sol3 Yes Sol4 Increase Elution Solvent Strength Cause4->Sol4 Yes

Caption: Troubleshooting logic for low analyte recovery.

References

Troubleshooting low recovery of 5-O-Demethyl-28-hydroxy-Avermectin A1a

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of 5-O-Demethyl-28-hydroxy-Avermectin A1a during their experiments.

Troubleshooting Guide: Low Recovery

Low recovery of this compound can occur at various stages of the experimental workflow, from fermentation and extraction to purification and analysis. This guide is designed to help you identify and address potential causes for the loss of your target compound.

Logical Flow for Troubleshooting Low Recovery

Below is a diagram illustrating a logical workflow for troubleshooting low recovery issues.

Troubleshooting_Workflow start Start: Low Recovery of This compound check_fermentation 1. Fermentation/Production Issues? start->check_fermentation check_extraction 2. Inefficient Extraction? check_fermentation->check_extraction No optimize_fermentation Optimize Fermentation Conditions: - Media components - pH, Temperature - Incubation time check_fermentation->optimize_fermentation Yes check_purification 3. Losses During Purification? check_extraction->check_purification No optimize_extraction Optimize Extraction Protocol: - Choice of solvent - Solvent-to-broth ratio - Extraction time/method check_extraction->optimize_extraction Yes check_degradation 4. Compound Degradation? check_purification->check_degradation No optimize_purification Optimize Purification Strategy: - Column type (e.g., C18, silica) - Mobile phase composition - Gradient elution check_purification->optimize_purification Yes check_quantification 5. Inaccurate Quantification? check_degradation->check_quantification No prevent_degradation Implement Stability Measures: - pH control (near neutral) - Protect from light - Use antioxidants - Low-temperature processing check_degradation->prevent_degradation Yes solution Resolved: Recovery Improved check_quantification->solution No validate_analytical_method Validate Analytical Method: - Standard curve - Sample matrix effects - Instrument calibration check_quantification->validate_analytical_method Yes optimize_fermentation->check_extraction optimize_extraction->check_purification optimize_purification->check_degradation prevent_degradation->check_quantification validate_analytical_method->solution

Caption: A step-by-step workflow for diagnosing and resolving low recovery of this compound.

Frequently Asked Questions (FAQs)

Category 1: Fermentation & Production

Q1: What are the optimal fermentation conditions for producing Avermectin and its derivatives?

A1: While specific conditions for maximizing the yield of this compound are not widely published, the general production of Avermectins by Streptomyces avermitilis is highly dependent on culture conditions. Key parameters to optimize include:

  • Media Composition: Carbon and nitrogen sources are crucial. Soluble starch has been shown to be an effective carbon source.

  • pH: A neutral pH of around 7.0 is generally optimal for Avermectin production.

  • Temperature: Incubation temperatures between 28°C and 31°C are commonly reported for good yields.[1]

  • Inoculum Size: The size of the inoculum can significantly impact production, with optimal values reported to be around 10%.

  • Incubation Time: Avermectin production is often highest after an extended fermentation period, for instance, around 10 days.[1]

Q2: Is this compound a primary fermentation product?

A2: this compound is generally considered a degradation product or metabolite of Avermectin B1a. Its presence in the fermentation broth could be due to the metabolic activity of the producing organism or degradation of the parent compound under fermentation conditions. It can also be produced through biotransformation by other microorganisms.

Category 2: Extraction

Q1: I am experiencing low recovery during the initial extraction from the fermentation broth. What could be the cause?

A1: Low recovery at the extraction stage is often related to the choice of solvent and the physicochemical properties of the target molecule. This compound is more polar than its parent compound, Avermectin B1a, due to the additional hydroxyl group. This increased polarity can lead to lower solubility in non-polar organic solvents.

Troubleshooting Steps:

  • Solvent Selection: If you are using a non-polar solvent like hexane, consider switching to or mixing with a more polar solvent.

  • pH Adjustment: The pH of the fermentation broth can influence the charge state of the molecule and its partitioning between the aqueous and organic phases. For Avermectins, acidifying the whole broth to a pH of 2.5-6.0 before extraction with a water-miscible solvent is a common practice.

  • Extraction Method: Ensure thorough mixing of the solvent and broth to maximize the transfer of the compound into the organic phase. Multiple extractions with fresh solvent will improve recovery compared to a single extraction with a large volume.

Table 1: Comparison of Extraction Solvents for Avermectin Derivatives

Solvent SystemPolarityExpected Recovery of Polar DerivativesNotes
HexaneLowLowInefficient for hydroxylated Avermectins.
TolueneLow-MediumModerateCan be effective, especially with pH adjustment of the broth.
Ethyl Acetate (B1210297)MediumGoodA good balance of polarity for extracting Avermectin and its more polar derivatives.
Methylene ChlorideMediumGoodSimilar to ethyl acetate in performance.
Acetonitrile (B52724)HighHighVery effective at extracting a broad range of Avermectins, including polar metabolites. Often used for initial extraction from biomass.
Methanol (B129727)HighHighSimilar to acetonitrile, very effective for polar derivatives.

Q2: How can I improve the extraction efficiency from the cell biomass?

A2: Avermectins are intracellular products, so efficient cell lysis is key. After separating the biomass from the broth, use a solvent like methanol or acetone (B3395972) to extract the compound from the cells. Mechanical disruption methods like sonication can also be employed to enhance extraction efficiency.

Category 3: Purification

Q1: My recovery is low during the chromatography step. What are the likely reasons?

A1: Low recovery during purification is a common issue and can be attributed to several factors related to the chromatographic conditions and the stability of the compound.

Troubleshooting Steps:

  • Column Choice: this compound, being more polar, will have different retention characteristics compared to Avermectin B1a on a reversed-phase column (e.g., C18). It will elute earlier. If your target compound is co-eluting with other polar impurities, you may need to optimize your gradient.

  • Mobile Phase: The composition of the mobile phase (e.g., the ratio of acetonitrile/methanol to water) is critical. A slower gradient or a mobile phase with a lower organic solvent concentration at the start might be necessary to achieve good separation of polar compounds.

  • Irreversible Adsorption: The compound might be irreversibly binding to the stationary phase. This can sometimes be mitigated by adjusting the pH of the mobile phase or by using a different type of column.

  • Compound Degradation: As discussed below, Avermectins can degrade under certain conditions. Ensure your mobile phase pH is near neutral and that your fractions are protected from light.

Table 2: Troubleshooting Low Recovery in Reversed-Phase Chromatography

IssuePotential CauseRecommended Action
Peak Tailing or Broadening Secondary interactions with silica, poor mobile phase composition.Add a competing agent like triethylamine (B128534) (TEA) to the mobile phase. Optimize the mobile phase pH.
No Elution of Target Compound Irreversible binding to the column.Use a different stationary phase (e.g., C8, Phenyl). Adjust mobile phase pH.
Co-elution with Impurities Insufficient resolution.Optimize the elution gradient (make it shallower). Try a different organic modifier (e.g., methanol instead of acetonitrile).
Loss of Compound on the Column Degradation on the column.Ensure the mobile phase is not acidic or basic. Work at a lower temperature.
Category 4: Compound Stability and Degradation

Q1: Could my compound be degrading during the experimental process?

A1: Yes, this is a significant possibility. Avermectins are known to be unstable under several conditions.[2]

  • pH Sensitivity: Avermectins are unstable in both acidic and alkaline conditions.[2] Maintaining a pH around 6.2 can help improve stability.

  • Light Sensitivity: Exposure to UV light can cause degradation.[3] All solutions and samples should be handled in amber vials or protected from light.

  • Oxidation: Avermectins are susceptible to oxidation. The addition of an antioxidant like butylated hydroxytoluene (BHT) to solvents can help mitigate this.

  • Temperature: While gentle warming can aid in dissolving the compound, prolonged exposure to high temperatures should be avoided. Store stock solutions at -20°C or -80°C.

Signaling Pathway of Avermectin Instability

The following diagram illustrates the factors that can lead to the degradation of Avermectin derivatives.

Avermectin_Degradation cluster_factors Avermectin Avermectin Derivative (e.g., this compound) Degradation_Products Degradation Products (Loss of Recovery) Avermectin->Degradation_Products Stress_Factors Stress Factors Acidic_pH Acidic Conditions (pH < 6) Alkaline_pH Alkaline Conditions (pH > 8) UV_Light UV Light Exposure Oxidation Oxidative Stress (e.g., air, peroxides) High_Temp High Temperature Acidic_pH->Avermectin Alkaline_pH->Avermectin UV_Light->Avermectin Oxidation->Avermectin High_Temp->Avermectin

Caption: Factors contributing to the degradation of Avermectin derivatives, leading to low recovery.

Category 5: Quantification

Q1: How can I be sure that my quantification method is accurate?

A1: Inaccurate quantification can be mistaken for low recovery. It is essential to have a validated analytical method.

  • Method: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or LC-Mass Spectrometry (LC-MS) are commonly used for the analysis of Avermectins.

  • Standard Curve: Always use a freshly prepared standard curve with a certified reference standard of this compound.

  • Matrix Effects: The sample matrix (e.g., residual components from the fermentation broth) can interfere with the analysis, causing ion suppression in MS or baseline noise in UV detection. A proper sample clean-up, for example, using Solid Phase Extraction (SPE), is crucial.

  • Derivatization: For fluorescence detection, Avermectins are often derivatized. Incomplete or unstable derivatization can lead to inaccurate results.

Experimental Protocols

Protocol 1: General Extraction of Avermectins from Fermentation Broth
  • Acidification: Adjust the pH of the whole fermentation broth to 3.0-4.0 using a mineral acid like sulfuric acid.

  • Solvent Extraction: Add an equal volume of ethyl acetate to the acidified broth.

  • Mixing: Stir the mixture vigorously for at least one hour to ensure thorough extraction.

  • Phase Separation: Allow the mixture to separate into aqueous and organic phases. Centrifugation may be required to break any emulsion.

  • Collection: Carefully collect the upper organic layer.

  • Repeat: Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery.

  • Concentration: Combine the organic extracts and concentrate under reduced pressure to obtain the crude extract.

Protocol 2: Solid Phase Extraction (SPE) for Sample Clean-up
  • Column Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of water.

  • Sample Loading: Dissolve the crude extract in a small volume of the mobile phase (e.g., acetonitrile/water mixture) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low concentration of organic solvent (e.g., 10% acetonitrile in water) to remove highly polar impurities.

  • Elution: Elute the target compound with a higher concentration of organic solvent (e.g., 90% acetonitrile in water).

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen before reconstituting in the mobile phase for analysis.

Protocol 3: HPLC Analysis of Avermectin Derivatives
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: A typical gradient would start with a lower concentration of Mobile Phase B, gradually increasing to elute compounds of increasing hydrophobicity. For polar metabolites, a shallow gradient starting at a lower organic concentration is recommended.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 245-250 nm.

  • Injection Volume: 20 µL

This technical support center provides a starting point for troubleshooting low recovery of this compound. Successful recovery will depend on careful optimization of each step of your specific process.

References

Technical Support Center: Analysis of Avermectin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of avermectin (B7782182) impurities.

Frequently Asked Questions (FAQs)

Q1: What are the major components and common impurities in technical grade avermectin?

A1: Technical grade avermectin is primarily a mixture of avermectin B1a and avermectin B1b.[1] Abamectin, a common commercial form, typically contains at least 80% avermectin B1a and no more than 20% avermectin B1b.[1] Impurities can arise from the fermentation process (process impurities) or from degradation of the active substance over time or under stress conditions (degradation products).[][3]

Commonly identified process impurities and degradation products for the avermectin class (including the derivative ivermectin) include:

  • Isomers and Analogs: Such as avermectin B2a, and various demethylated species.[][3]

  • Degradation Products: Formed under stress conditions like acid, base, oxidation, heat, or light. Examples include 24-demethyl H2B1a and 3'-demethyl H2B1a.[3]

Q2: What are the typical acceptance criteria for avermectin and its impurities?

A2: Acceptance criteria are defined by pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). While specific monographs for "avermectin" for pharmaceutical use are less common, the monograph for its derivative, ivermectin, provides a good reference point for quality control.

ParameterUSP Specification for IvermectinEuropean Pharmacopoeia (Ph. Eur.) Specification for Ivermectin
Component H2B1a ≥ 90.0%Not specified individually, but part of the total.
Sum of H2B1a + H2B1b 95.0% – 102.0%Not less than 95.0%
Related Substances/Impurities Limits are set for specified and unspecified impurities.Impurity F: ≤ 0.15%, Impurity A: ≤ 0.2%, Unspecified impurities: ≤ 0.10% each, Total impurities: ≤ 0.4%.[4]

Table 1: Pharmacopoeial Specifications for Ivermectin Composition.[4][5][6]

Q3: My avermectin sample is degrading during analysis. What are the likely causes and solutions?

A3: Avermectins are known to be sensitive to several factors:

  • Light: Avermectins can undergo photodegradation. All solutions should be prepared and stored in amber-colored vials or protected from light by wrapping containers in aluminum foil.

  • pH: The macrocyclic lactone structure is susceptible to degradation in alkaline conditions (pH > 7). Ensure that the pH of your mobile phase and sample diluent is neutral to mildly acidic.

  • Temperature: Store stock solutions at low temperatures (-20°C for short-term, -80°C for long-term) to minimize degradation. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: HPLC Analysis

Q4: I am observing poor peak shapes (tailing, fronting, or splitting) in my chromatogram. How can I troubleshoot this?

A4: Poor peak shape is a common issue in HPLC analysis. A systematic approach is key to identifying the root cause. The diagram below provides a logical workflow for troubleshooting these issues.

G Troubleshooting Workflow for HPLC Peak Shape Issues start Observe Poor Peak Shape (Tailing, Fronting, Splitting) check_all Are all peaks affected? start->check_all system_issue Potential System-wide Issue check_all->system_issue Yes analyte_issue Potential Analyte-Specific Issue check_all->analyte_issue No yes_all Yes check_frit Check for blocked column inlet frit or guard column. system_issue->check_frit check_connections Inspect tubing and connections for dead volume. check_frit->check_connections check_detector Verify detector settings and lamp performance. check_connections->check_detector no_all No check_overload Is the peak fronting? Check for sample overload. analyte_issue->check_overload reduce_conc Reduce sample concentration or injection volume. check_overload->reduce_conc Yes check_tailing Is the peak tailing? Check for secondary interactions. check_overload->check_tailing No overload_yes Yes check_ph Adjust mobile phase pH. (Typically ±2 units from analyte pKa) check_tailing->check_ph Yes check_split Is the peak splitting? Check sample solvent. check_tailing->check_split No tailing_yes Yes check_buffer Increase buffer strength (e.g., 20-50 mM). check_ph->check_buffer solvent_mismatch Ensure sample solvent is weaker than or matches the mobile phase. check_split->solvent_mismatch Yes split_yes Yes

A decision tree for troubleshooting common HPLC peak shape problems.[7]

Q5: My retention times are shifting between injections. What should I do?

A5: Retention time variability can compromise peak identification and integration. Consider the following causes and solutions:

  • Mobile Phase Composition: Small variations in the mobile phase preparation can lead to significant shifts. Ensure accurate and consistent preparation. Use a buffer to control the pH, as pH changes can alter the ionization state of analytes and affect retention.[8]

  • Column Temperature: Fluctuations in column temperature will affect retention times. Use a column oven to maintain a stable temperature.[7]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis sequence. Inadequate equilibration is a common cause of drifting retention times at the beginning of a run.

  • Flow Rate: Inconsistent flow from the pump will cause retention times to vary. Check the pump for leaks and ensure it is properly primed and maintained.[7]

Q6: I am having difficulty separating a critical impurity from the main avermectin peak. How can I improve the resolution?

A6: Improving the resolution between closely eluting peaks often requires methodical optimization of the chromatographic conditions.

  • Optimize Mobile Phase Strength: Avermectins are non-polar, so a reversed-phase method is typical. To increase retention and potentially improve separation from less retained impurities, decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. A gradient elution is often necessary to separate a wide range of impurities.

  • Change Organic Modifier: Switching from acetonitrile to methanol (B129727) (or vice versa) can alter the selectivity of the separation, as these solvents have different interactions with the analyte and stationary phase.

  • Adjust pH: Modifying the mobile phase pH can change the polarity of ionizable impurities, which can significantly impact their retention and separation.

  • Select a Different Column: If mobile phase optimization is insufficient, try a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different C18 phase) or a column with a smaller particle size for higher efficiency.

ParameterTypical Starting ConditionOptimization Strategy to Improve Resolution
Mobile Phase Acetonitrile:Methanol:Water (53:27.5:19.5)Systematically vary the ratio of organic solvents to water.[5]
Column C18, 250 mm x 4.6 mm, 5 µmTry a high-efficiency column (e.g., <3 µm particle size).
Flow Rate 1.0 - 1.5 mL/minLower the flow rate to increase the number of theoretical plates.
Temperature 25 - 30 °CVary the temperature to see if it affects selectivity.

Table 2: HPLC Parameter Optimization for Improved Resolution.

Experimental Protocols

Protocol 1: General HPLC Method for Avermectin Impurity Profiling

This protocol is a representative method based on pharmacopoeial guidelines for ivermectin and can be adapted for other avermectins.[5][6]

  • Chromatographic System:

    • Column: Octadecylsilyl silica (B1680970) gel (C18), 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile, methanol, and water (e.g., 51:34:15 v/v/v). The exact ratio may need to be adjusted to meet system suitability requirements.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV spectrophotometer at 254 nm.

    • Injection Volume: 20 µL.

  • System Suitability:

    • Prepare a reference solution containing ivermectin or avermectin CRS.

    • The resolution between the B1b and B1a peaks should be not less than 3.0.

    • The symmetry factor (tailing factor) for the principal peak should be not more than 2.5.

  • Sample Preparation:

    • Accurately weigh about 40 mg of the avermectin sample.

    • Dissolve in and dilute to 50.0 mL with methanol. Use sonication if necessary to ensure complete dissolution.

  • Procedure:

    • Inject the sample solution into the chromatograph.

    • Record the chromatogram and identify the peaks based on the retention times of the reference standards.

    • Calculate the percentage of each impurity using the area normalization method, applying correction factors if necessary.

Protocol 2: Sample Preparation from a Complex Matrix (e.g., Animal Tissue)

This protocol describes a general procedure for extracting avermectins from a biological matrix for residue analysis.[9][10]

  • Homogenization: Homogenize a representative sample of the tissue (e.g., 5 g) until uniform.

  • Extraction:

    • Add 15 mL of acetonitrile to the homogenized sample.

    • Vortex or shake vigorously for 10-15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with a solution of acetonitrile and water to remove polar interferences.

    • Elute the avermectins with a suitable organic solvent, such as acetonitrile or methanol.

  • Derivatization (for Fluorescence Detection):

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solution containing a derivatizing agent (e.g., trifluoroacetic anhydride (B1165640) and 1-methylimidazole (B24206) in acetonitrile).

    • Allow the reaction to proceed in the dark for at least 15 minutes.[10]

  • Final Preparation:

    • Dilute the derivatized sample with the mobile phase to the final volume before injection into the HPLC system.

Workflow Visualization

G General Analytical Workflow for Avermectin Impurity Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Bulk Drug or Formulation dissolve Dissolve in appropriate solvent (e.g., Methanol) sample->dissolve filter Filter through 0.45 µm filter dissolve->filter hplc Inject into HPLC System filter->hplc separation Chromatographic Separation (C18 Column, Gradient/Isocratic) hplc->separation detection UV or MS Detection separation->detection integration Peak Integration and Identification detection->integration quantification Quantify Impurities (Area % or against standards) integration->quantification report Report Results and Compare to Specifications quantification->report

A high-level overview of the analytical workflow for avermectin impurity analysis.

References

Technical Support Center: Enhancing Detection Sensitivity for 5-O-Demethyl-28-hydroxy-Avermectin A1a

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-O-Demethyl-28-hydroxy-Avermectin A1a. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to enhance the sensitivity of detection for this critical Avermectin A1a degradation product.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during the detection and quantification of this compound.

Q1: I am not detecting any signal for this compound in my samples. What are the possible causes?

A1: Several factors could contribute to a lack of signal:

  • Low Abundance of the Analyte: As a degradation product, its concentration in your sample may be below the limit of detection (LOD) of your current method.

  • Suboptimal Extraction Efficiency: The chosen sample preparation method may not be efficient for extracting this specific metabolite.

  • Inadequate Chromatographic Separation: The analyte may be co-eluting with interfering matrix components, leading to ion suppression in LC-MS/MS or masking of the peak in HPLC-FLD.

  • Incorrect Instrument Parameters: The mass spectrometer settings (e.g., MRM transitions) or the fluorescence detector wavelengths may not be optimized for this compound.

  • Analyte Instability: The degradation product itself might be unstable under the storage or analytical conditions. It is recommended that avermectins are stored at or below 2-8 °C with protection from light and humidity to minimize degradation.[1]

Q2: My peak shape for this compound is poor (e.g., tailing, broad). How can I improve it?

A2: Poor peak shape is a common issue in liquid chromatography. Consider the following troubleshooting steps:

  • Mobile Phase Mismatch: Ensure the injection solvent is not significantly stronger than the initial mobile phase to prevent peak distortion.

  • Column Contamination: Contaminants from previous injections can interact with the analyte. Flush the column with a strong solvent.

  • Secondary Interactions: Residual silanol (B1196071) groups on the column can cause peak tailing for certain compounds. Using a mobile phase with a slightly lower pH or employing an end-capped column can mitigate this.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Try diluting your sample.

Q3: I am observing significant matrix effects in my LC-MS/MS analysis. How can I minimize them?

A3: Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and sensitivity of your results.[2] To address this:

  • Improve Sample Cleanup: Employ a more rigorous sample preparation method like solid-phase extraction (SPE) or QuEChERS to remove interfering matrix components.

  • Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.

  • Employ an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to correct for matrix effects and variations in sample processing.

  • Optimize Chromatographic Separation: Adjusting the gradient or using a different column can help separate the analyte from co-eluting matrix components.

Q4: Should I use LC-MS/MS or HPLC with fluorescence detection (FLD) for my analysis?

A4: The choice between LC-MS/MS and HPLC-FLD depends on your specific requirements:

  • Sensitivity and Specificity: LC-MS/MS generally offers higher sensitivity and specificity due to its ability to monitor specific mass transitions.[2] This is particularly advantageous when dealing with complex matrices and low analyte concentrations.

  • Derivatization: HPLC-FLD requires a derivatization step to make the non-fluorescent Avermectin metabolites detectable. This can add complexity and potential for variability to the workflow.

  • Cost and Availability: HPLC-FLD systems are generally less expensive and more widely available than LC-MS/MS instruments.

For applications requiring the highest sensitivity and confirmation of the analyte's identity, LC-MS/MS is the preferred method. HPLC-FLD can be a cost-effective alternative for routine screening when high sensitivity is not the primary concern.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of Avermectins, which can serve as a starting point for method development for this compound.

Table 1: Comparison of Detection Methods for Avermectins

ParameterLC-MS/MSHPLC-FLD
Limit of Detection (LOD) 0.02 - 0.58 ng/mL0.5 - 2 ng/g
Limit of Quantitation (LOQ) 1 ng/mL1 - 5 µg/kg
Requires Derivatization NoYes
Specificity HighModerate
Reference [2][3]

Table 2: Typical Recovery Rates for Avermectins with Different Sample Preparation Methods

Sample Preparation MethodMatrixAnalyteRecovery (%)Reference
QuEChERS Soybean, Bean, MaizeAbamectin, Doramectin, Emamectin, Ivermectin, Eprinomectin>70%[4]
Solid-Phase Extraction (SPE) Bovine Liver & MuscleEprinomectin, Abamectin, Doramectin, Ivermectin70.31 - 93.65%[3]
Liquid-Liquid Extraction MilkAbamectin, Ivermectin, Doramectin76 - 105%[5]

Experimental Protocols

Below are detailed methodologies for key experiments. Note that these are general protocols for Avermectins and may require optimization for this compound. A certified reference standard for this compound is available from suppliers like LGC Standards.[6]

Protocol 1: Sample Preparation using QuEChERS

This protocol is adapted for the extraction of Avermectin metabolites from solid matrices.

Materials:

  • Homogenized sample

  • Acetonitrile (ACN)

  • Water

  • QuEChERS extraction salts (e.g., MgSO₄, NaCl, Sodium Citrate)

  • Dispersive SPE (d-SPE) sorbent (e.g., C18, PSA)

  • Centrifuge tubes (50 mL and 2 mL)

  • Centrifuge

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex to create a slurry.

  • Add 10 mL of ACN and vortex vigorously for 1 minute.

  • Add the QuEChERS extraction salts, shake vigorously for 1 minute, and centrifuge.

  • Transfer a 1 mL aliquot of the supernatant (ACN layer) to a 2 mL d-SPE tube containing the appropriate sorbent.

  • Vortex for 30 seconds and centrifuge.

  • The resulting supernatant can be directly injected into the LC-MS/MS system or undergo a solvent exchange if necessary.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for developing a sensitive LC-MS/MS method.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 50 mm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A gradient elution starting with a low percentage of organic phase and ramping up is typically used to separate the analyte from matrix components.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: These need to be determined by infusing a standard solution of this compound. The precursor ion will likely be the [M+H]⁺ or [M+NH₄]⁺ adduct. The product ions are generated by fragmentation of the precursor ion. For Avermectin B1a, common transitions include m/z 890.6 > 567.1 and 890.6 > 305.2.[7]

  • Optimization: The cone voltage and collision energy should be optimized for each transition to maximize signal intensity.

Protocol 3: HPLC-FLD Analysis with Derivatization

This protocol describes the general procedure for analyzing Avermectins using HPLC with fluorescence detection.

Instrumentation:

  • HPLC system with a fluorescence detector.

Derivatization Procedure:

  • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a solution of N-methylimidazole in acetonitrile.

  • Add trifluoroacetic anhydride (B1165640) in acetonitrile.

  • Incubate the mixture to allow the derivatization reaction to complete. The fluorescent derivative of avermectins is formed through a chemical dehydration reaction.[3]

HPLC Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of acetonitrile, methanol, and water.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Fluorescence Detector Wavelengths: Excitation wavelength is typically set around 365 nm and the emission wavelength around 475 nm.[2]

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships to aid in understanding the analytical process.

Experimental_Workflow_LC_MSMS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Homogenization Extraction QuEChERS Extraction Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC UHPLC Separation (C18 Column) Cleanup->LC Inject MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition & Processing MS->Data

Caption: Workflow for LC-MS/MS analysis.

Troubleshooting_Logic Start No or Low Signal for Analyte Check_Extraction Verify Extraction Efficiency? Start->Check_Extraction Check_Chroma Assess Chromatographic Peak Shape? Check_Extraction->Check_Chroma No Optimize_Extraction Optimize Sample Preparation Check_Extraction->Optimize_Extraction Yes Check_MS Confirm MS Parameters? Check_Chroma->Check_MS No Optimize_Chroma Adjust Mobile Phase or Column Check_Chroma->Optimize_Chroma Yes Optimize_MS Optimize MRM Transitions Check_MS->Optimize_MS Yes Reanalyze Re-analyze Sample Check_MS->Reanalyze No Optimize_Extraction->Reanalyze Optimize_Chroma->Reanalyze Optimize_MS->Reanalyze

Caption: Troubleshooting logic for low signal.

Derivatization_Pathway Analyte 5-O-Demethyl-28-hydroxy- Avermectin A1a (Non-fluorescent) Product Fluorescent Derivative Analyte->Product + Reagents Derivatization Reagents (TFAA + N-Methylimidazole) Detection Fluorescence Detection (Ex: 365 nm, Em: 475 nm) Product->Detection

Caption: Derivatization for HPLC-FLD analysis.

References

Validation & Comparative

A Comparative Analysis of Avermectin B1a and its Degradation Product, 5-O-Demethyl-28-hydroxy-Avermectin A1a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Avermectin (B7782182) B1a and its degradation product, 5-O-Demethyl-28-hydroxy-Avermectin A1a. Avermectin B1a is a well-characterized macrocyclic lactone with potent anthelmintic and insecticidal properties. In contrast, this compound is primarily known as a degradation product of Avermectin B1a, and there is a lack of available scientific literature detailing its specific biological activity.

Therefore, this document will focus on the extensive data available for Avermectin B1a, providing a comprehensive overview of its efficacy and mechanism of action, while noting the absence of comparable data for its degradation product.

Avermectin B1a: Biological Activity and Efficacy

Avermectin B1a is a primary component of the widely used anti-parasitic agent, Abamectin. It is a fermentation product of the soil microorganism Streptomyces avermitilis and is lauded for its broad-spectrum activity against nematodes and arthropods.

Quantitative Data on Anthelmintic Efficacy

The following tables summarize the results of several studies on the anthelmintic efficacy of Avermectin B1a in livestock.

Table 1: Efficacy of Orally Administered Avermectin B1a in Calves Against Gastrointestinal Nematodes

Dosage (µg/kg body weight)Overall Reduction (%)Nematode SpeciesReference
5098.6%Haemonchus contortus, Ostertagia ostertagi, Trichostrongylus axei, T. colubriformis, Cooperia oncophora, C. punctata, Oesophagostomum radiatum[1]
10098.7%Haemonchus contortus, Ostertagia ostertagi, Trichostrongylus axei, T. colubriformis, Cooperia oncophora, C. punctata, Oesophagostomum radiatum[1]
20098.4%Haemonchus contortus, Ostertagia ostertagi, Trichostrongylus axei, T. colubriformis, Cooperia oncophora, C. punctata, Oesophagostomum radiatum[1]

Table 2: Efficacy of Avermectin B1a in Cattle Against Various Nematodes

Administration RouteDosage (mg/kg)Nematode SpeciesEfficacy (%)Reference
Oral0.1Haemonchus placei, Ostertagia ostertagi, T. axei, T. colubriformis, C. oncophora, Cooperia punctata, Oesophagostomum radiatum, Dictyocaulus viviparus>95%[2][3]
Parenteral0.1Haemonchus placei, Ostertagia ostertagi, T. axei, T. colubriformis, Cooperia punctata, Oesophagostomum radiatum, Dictyocaulus viviparus>95%[2][3]

Table 3: Efficacy of Orally Administered Avermectin B1a in Sheep Against Gastrointestinal Nematodes

Dosage (µg/kg body weight)Efficacy (%)Nematode SpeciesReference
25>99%Cooperia spp., Trichostrongylus colubriformis, Ostertagia circumcincta, T. axei, Haemonchus contortus[4][5]
50>99%Cooperia spp., Trichostrongylus colubriformis, Ostertagia circumcincta, T. axei, Haemonchus contortus[4][5]
100>99%Cooperia spp., Trichostrongylus colubriformis, Ostertagia circumcincta, T. axei, Haemonchus contortus[4][5]
100 (0.1 mg/kg)>95%Haemonchus contortus, Ostertagia circumcincta, Trichostrongylus axei, Trichostrongylus colubriformis, Cooperia oncophora, Oesophagostomum columbianum[2][3]

Experimental Protocols

The data presented above were derived from controlled experimental studies. The general methodologies employed in these studies are outlined below.

General Protocol for Anthelmintic Efficacy Studies in Calves
  • Animal Selection: Calves of a specific age (e.g., 12 weeks old) are artificially infected with a cocktail of infective third-stage larvae of various gastrointestinal nematode species.

  • Acclimation and Infection: Animals are housed and monitored for a set period (e.g., 35 days) to allow the infections to establish.

  • Group Allocation: Calves are randomly allocated to control and treatment groups.

  • Treatment Administration: The treatment groups receive Avermectin B1a orally at specified dosage levels (e.g., 50, 100, and 200 µg/kg of body weight). The control group receives a placebo.

  • Necropsy and Worm Burden Count: After a designated period post-treatment (e.g., 6-8 days), all animals are euthanized. The gastrointestinal tracts are collected, and the number of adult and larval nematodes of each species is determined.

  • Efficacy Calculation: The percentage reduction in the worm burden in the treated groups is calculated relative to the control group.

General Protocol for Anthelmintic Efficacy Studies in Sheep
  • Animal Selection and Infection: Worm-free lambs are experimentally infected with third-stage larvae of specific nematode species (e.g., Haemonchus contortus).

  • Group Formation: Lambs are allocated to control and treatment groups.

  • Treatment: Treatment groups are administered Avermectin B1a orally at various doses (e.g., 25, 50, and 100 µg/kg).

  • Post-treatment Evaluation: After a set period (e.g., 6 days), the lambs are euthanized and necropsied to determine the remaining worm burdens.

  • Efficacy Determination: The effectiveness of the treatment is calculated by comparing the worm counts in the treated lambs to those in the untreated control group.

Mechanism of Action of Avermectin B1a

Avermectin B1a's primary mode of action is the disruption of neurotransmission in invertebrates. It binds with high affinity to glutamate-gated chloride ion channels (GluCls) in nerve and muscle cells. This binding potentiates the opening of the channels, leading to an influx of chloride ions and hyperpolarization of the cell membrane. This ultimately results in paralysis and death of the parasite.

Below is a diagram illustrating the signaling pathway affected by Avermectin B1a.

Avermectin_Mechanism cluster_neuron Invertebrate Neuron Avermectin Avermectin B1a GluCl Glutamate-Gated Chloride Channel (GluCl) Avermectin->GluCl Binds to Chloride Chloride Ions (Cl-) GluCl->Chloride Increases Influx Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Leads to Paralysis Paralysis & Death Hyperpolarization->Paralysis Causes

Caption: Mechanism of action of Avermectin B1a on invertebrate neurons.

This compound

As previously stated, this compound is identified in the scientific literature as a degradation product of Avermectin B1a. There is currently no available data to suggest it possesses significant biological activity or to allow for a direct comparison with the potent anthelmintic and insecticidal effects of its parent compound, Avermectin B1a.

Conclusion

Avermectin B1a is a highly effective anthelmintic agent with a well-defined mechanism of action against a broad spectrum of invertebrate parasites. Extensive research has quantified its high efficacy at low dosage levels in various animal models. In contrast, this compound is known as a degradation product, and information regarding its biological activity is not available in the current body of scientific literature. Therefore, for research and drug development purposes, Avermectin B1a remains the compound of significant biological and therapeutic interest.

References

Comparative Toxicology of Avermectin and Its Degradation Products: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Avermectin (B7782182), a macrocyclic lactone derived from the soil bacterium Streptomyces avermitilis, and its derivatives are potent broad-spectrum antiparasitic agents.[1][2] However, their environmental persistence and potential toxicity to non-target organisms are of significant concern.[3][4] This guide provides a comparative analysis of the toxicity of avermectin and its principal degradation products, supported by experimental data, to inform risk assessment and future drug development.

Executive Summary

Avermectin's toxicity is primarily mediated through its action on glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) receptors in invertebrates and vertebrates.[3] Degradation of avermectin occurs through various pathways, including photodegradation, hydrolysis, and metabolism, leading to products with altered toxicological profiles. Generally, degradation tends to reduce the toxicity of avermectin. For instance, soil degradation by-products of ivermectin have been found to be less toxic to aquatic invertebrates like daphnids.[5][6] Similarly, the major metabolites identified in livestock, 24-hydroxymethyl-H₂B₁a and 3′-O-desmethyl-H₂B₁a, are present at lower concentrations and are considered less toxic than the parent compounds.[5]

However, some degradation products, such as the photodegradation product 8,9-Z-avermectin B₁a, retain considerable biological activity, although studies suggest its acute toxicity is not greater than the parent compound.[7] This guide will delve into the available quantitative toxicity data, the experimental methods used for their determination, and the underlying toxicological pathways.

Quantitative Toxicity Data

The following tables summarize the available acute toxicity data for avermectin (represented by its major components, abamectin (B1664291) and ivermectin) and its primary photodegradation product.

Table 1: Acute Oral and Dermal Toxicity (LD₅₀) in Mammals

CompoundSpeciesRouteLD₅₀ (mg/kg bw)Reference(s)
Abamectin RatOral~11[8]
MouseOral13.6 - 23.8[8]
RabbitDermal>330[9]
Ivermectin RatOral50[10]
MouseOral25[10]
RabbitDermal406[10]
8,9-Z-avermectin B₁a Mouse (CF-1)Oral20[7]
Mouse (CD-1)Oral217[7]

Table 2: Acute Toxicity to Aquatic Organisms (LC₅₀/EC₅₀)

CompoundSpeciesExposure TimeLC₅₀/EC₅₀Reference(s)
Abamectin Daphnia magna (water flea)48h0.00034 mg/L (0.34 ppb)[6]
Oncorhynchus mykiss (rainbow trout)96h0.0032 mg/L (3.2 ppb)[6]
Lepomis macrochirus (bluegill sunfish)96h0.0096 mg/L (9.6 ppb)[11]
Ivermectin Daphnia magna (water flea)48h0.000025 mg/L (0.025 ppb)[6]
Oncorhynchus mykiss (rainbow trout)96h0.003 mg/L (3.0 ppb)[6]

Note: Data for other degradation products are limited, but qualitative evidence suggests they are generally less toxic than the parent avermectin compounds.[5][6]

Signaling Pathways in Avermectin Toxicity

Avermectin's neurotoxicity is the primary mechanism of its action. The following diagrams illustrate the key signaling pathways involved.

G Primary Mechanism of Avermectin Neurotoxicity Avermectin Avermectin GluCl Glutamate-Gated Chloride Channel (GluCl) Avermectin->GluCl Binds and Activates GABA_R GABA-A Receptor Avermectin->GABA_R Potentiates Chloride_Influx Increased Cl- Influx GluCl->Chloride_Influx GABA_R->Chloride_Influx Hyperpolarization Hyperpolarization of Neuron/Muscle Cell Chloride_Influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis Death Death Paralysis->Death

Caption: Avermectin's primary neurotoxic action.

Avermectins bind to and activate invertebrate-specific glutamate-gated chloride channels, and potentiate the effect of GABA on GABA-A receptors.[3][12] This leads to an increased influx of chloride ions, causing hyperpolarization of nerve and muscle cells, resulting in paralysis and death of the organism.[3][13] While mammals also have GABA receptors, the blood-brain barrier generally prevents avermectins from reaching the central nervous system at therapeutic doses.[12]

G Ivermectin-Induced Cytotoxicity via AMPK/mTOR Pathway Ivermectin Ivermectin AMPK AMPK Ivermectin->AMPK Activates Cell_Proliferation Inhibition of Cell Proliferation Ivermectin->Cell_Proliferation mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy AMPK->Autophagy Promotes mTOR->Autophagy Inhibits Cytotoxicity Cytotoxicity Autophagy->Cytotoxicity Cell_Proliferation->Cytotoxicity

Caption: Ivermectin's role in cytotoxicity.

Some studies suggest that ivermectin can induce cytotoxicity and autophagy in mammalian cells by activating the AMPK/mTOR signaling pathway.[14] This represents a secondary mechanism of toxicity that is an active area of research.

Experimental Protocols

The determination of the toxicity of avermectin and its degradation products relies on standardized and well-defined experimental protocols.

Forced Degradation of Avermectin

To obtain degradation products for toxicological assessment, avermectin is subjected to forced degradation under various stress conditions, following guidelines such as those from the International Council for Harmonisation (ICH).[1]

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions Photolytic Photolytic (UV/Vis light) Degradation_Products Degradation Products Mixture Photolytic->Degradation_Products Thermal Thermal (Heat) Thermal->Degradation_Products Hydrolytic Hydrolytic (Acid/Base) Hydrolytic->Degradation_Products Oxidative Oxidative (e.g., H2O2) Oxidative->Degradation_Products Avermectin Avermectin (Parent Compound) Avermectin->Photolytic Avermectin->Thermal Avermectin->Hydrolytic Avermectin->Oxidative Separation Separation and Purification (e.g., HPLC) Degradation_Products->Separation Isolated_DPs Isolated Degradation Products Separation->Isolated_DPs Toxicity_Testing Toxicity Testing Isolated_DPs->Toxicity_Testing

Caption: Workflow for generating degradation products.

Acute Oral Toxicity Testing (Adapted from OECD Guideline 425)

This method is used to determine the median lethal dose (LD₅₀) of a substance when administered orally.

  • Animals: Typically, young adult rats of a single sex (usually females) are used.[15]

  • Housing and Acclimatization: Animals are housed in standard laboratory conditions and acclimatized for at least 5 days before the study.

  • Fasting: Animals are fasted overnight before dosing.[16]

  • Dose Administration: The test substance is administered orally by gavage in a single dose.[15] The initial dose is selected based on a preliminary estimation of the LD₅₀. Subsequent animals are dosed sequentially at higher or lower doses depending on the outcome (survival or death) for the previous animal.[15]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[16]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.[15]

  • Data Analysis: The LD₅₀ is calculated using a maximum likelihood method.[15]

Daphnia sp. Acute Immobilisation Test (Adapted from OECD Guideline 202)

This test assesses the acute toxicity of substances to aquatic invertebrates.

  • Test Organism: Juvenile Daphnia magna, less than 24 hours old, are used.[12]

  • Test Conditions: The test is conducted in a defined medium under controlled temperature and light conditions.[17]

  • Exposure: Daphnids are exposed to a range of concentrations of the test substance for 48 hours.[12] The test can be static (no renewal of the test solution) or semi-static (renewal after 24 hours).[12]

  • Endpoint: The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.[12][18]

  • Observations: Immobilization is recorded at 24 and 48 hours.[12]

  • Data Analysis: The EC₅₀ (the concentration that immobilizes 50% of the daphnids) is calculated for the 24-hour and 48-hour exposure periods.[12]

In Vitro Cytotoxicity Assay

These assays determine the toxicity of a substance to cultured cells.

  • Cell Culture: A suitable cell line (e.g., human liver carcinoma cells, HepG2) is cultured under standard conditions.[14][19]

  • Cell Seeding: Cells are seeded into multi-well plates and allowed to attach overnight.[20]

  • Treatment: Cells are exposed to various concentrations of the test substance for a defined period (e.g., 24 or 48 hours).[14]

  • Viability Assessment: Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial activity, or by observing morphological changes indicative of apoptosis (e.g., chromatin condensation).[14][19]

  • Data Analysis: The IC₅₀ (the concentration that inhibits cell growth by 50%) is calculated.

Zebrafish Embryotoxicity Test (Adapted from OECD Guideline 236)

This test evaluates the acute toxicity of substances on the embryonic stages of fish.

  • Test Organism: Newly fertilized zebrafish (Danio rerio) eggs are used.[21]

  • Exposure: Embryos are exposed to a range of concentrations of the test substance in multi-well plates for 96 hours.[21][22] The test solution is typically renewed every 24 hours.[23][24]

  • Endpoints: Lethality is assessed daily based on four apical observations: coagulation of the egg, lack of somite formation, non-detachment of the tail, and absence of heartbeat.[21] Sub-lethal effects such as malformations can also be recorded.[22]

  • Data Analysis: The LC₅₀ is calculated based on the number of dead embryos at the end of the 96-hour exposure period.[25]

Conclusion

The available data indicate that while avermectin itself exhibits significant toxicity to a wide range of organisms, its degradation products are generally less toxic. The photodegradation product 8,9-Z-avermectin B₁a is an important exception that warrants further investigation, although current evidence does not suggest it is more acutely toxic than the parent compound. A comprehensive understanding of the toxicological profiles of all major degradation products is crucial for a complete environmental and health risk assessment of avermectin use. Further research is needed to generate quantitative toxicity data for a broader range of these degradation products. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting and interpreting such future studies.

References

A Comparative Guide to Validating a Stability-Indicating Method for Avermectin and its Degradation Product 5-O-Demethyl-28-hydroxy-Avermectin A1a

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for Avermectin (B7782182) and its potential degradation product, 5-O-Demethyl-28-hydroxy-Avermectin A1a. The methodologies and data presented are synthesized from established protocols for avermectin analysis and are intended to serve as a detailed template for researchers, scientists, and drug development professionals.

Introduction

Avermectins are a class of macrocyclic lactones with potent anthelmintic and insecticidal properties.[1][2] Their chemical stability is a critical attribute that can impact the efficacy and safety of pharmaceutical formulations. During manufacturing, storage, or under stress conditions such as exposure to light, heat, or pH variations, avermectin can degrade into various related substances. One such potential degradation product is this compound.

A stability-indicating analytical method is crucial as it can accurately quantify the active pharmaceutical ingredient (API) without interference from its impurities, and degradation products.[3] This guide outlines a proposed reversed-phase HPLC (RP-HPLC) method and its validation in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]

Proposed Stability-Indicating HPLC Method

Based on a review of existing validated methods for avermectin and its derivatives, the following chromatographic conditions are proposed to achieve adequate separation of Avermectin B1a, this compound, and other potential degradation products.[1][5][6]

Table 1: Proposed Chromatographic Conditions

ParameterProposed Condition
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV detector
Column ACE UltraCore 2.5 SuperC18 (150 x 4.6 mm, 2.5 µm) or equivalent
Mobile Phase A 5 mM Ammonium Acetate in Water (pH 9.5)
Mobile Phase B Acetonitrile/Methanol/Dichloromethane (52:40.5:7.5, v/v/v)
Gradient Elution Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 45 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Diluent Acetonitrile

Experimental Protocols

  • Standard Stock Solution: Accurately weigh and dissolve Avermectin B1a and this compound reference standards in the diluent to obtain a concentration of 1 mg/mL.

  • Working Standard Solution: Dilute the stock solutions with the diluent to achieve a final concentration of approximately 0.1 mg/mL for both components.

  • Sample Solution: Prepare the sample containing avermectin at a concentration of approximately 0.1 mg/mL in the diluent.

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a sample of avermectin.[1][5] The stress conditions are outlined below:

  • Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 4 hours. Neutralize the solution with an equivalent amount of 0.1 M NaOH.

  • Alkaline Hydrolysis: Treat the sample solution with 0.01 M NaOH at room temperature for 2 hours. Neutralize the solution with an equivalent amount of 0.01 M HCl.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to a temperature of 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light for a period sufficient to observe degradation.

Following exposure to the stress conditions, the samples should be diluted with the diluent to the target concentration and analyzed by the proposed HPLC method.

Method Validation Parameters

The proposed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[3][4] The following validation parameters should be assessed:

System suitability is evaluated to ensure the chromatographic system is performing adequately.

Table 2: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Areas (n=6) ≤ 2.0%

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the main peak from any degradation products or impurities. The peak purity of Avermectin B1a should be evaluated in the stressed samples using a photodiode array (PDA) detector.

The linearity of the method should be established by analyzing a series of solutions with concentrations ranging from the Limit of Quantification (LOQ) to 150% of the working concentration.

Table 3: Representative Linearity Data

AnalyteRange (µg/mL)Correlation Coefficient (r²)
Avermectin B1a1 - 150≥ 0.999
This compound1 - 150≥ 0.999

LOD and LOQ are determined based on the signal-to-noise ratio (S/N) or by calculation from the standard deviation of the response and the slope of the calibration curve.

Table 4: Representative LOD and LOQ Data

AnalyteLOD (µg/mL)LOQ (µg/mL)
Avermectin B1a0.31.0
This compound0.31.0

Accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix. The study should be performed at three concentration levels (e.g., 50%, 100%, and 150% of the working concentration).

Table 5: Representative Accuracy Data

AnalyteSpiked LevelMean Recovery (%)RSD (%)
Avermectin B1a50%99.50.8
100%100.20.5
150%99.80.6
This compound50%98.91.1
100%100.50.7
150%99.20.9

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Table 6: Representative Precision Data

AnalyteRepeatability (RSD, n=6)Intermediate Precision (RSD, n=6)
Avermectin B1a≤ 1.0%≤ 2.0%
This compound≤ 1.5%≤ 2.5%

The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The system suitability parameters should remain within the acceptance criteria.

Data Presentation: Forced Degradation Results

The following table summarizes the expected results from the forced degradation studies, demonstrating the stability-indicating nature of the proposed method.

Table 7: Summary of Forced Degradation Studies

Stress Condition% Degradation of Avermectin B1aPurity AnglePurity ThresholdObservations
Control 0< 1.0> 1.0No degradation observed.
Acidic (0.1 M HCl, 60°C, 4h) ~15%< 1.0> 1.0Significant degradation observed with the formation of multiple degradation products.
Alkaline (0.01 M NaOH, RT, 2h) ~20%< 1.0> 1.0Significant degradation with the formation of the 2-epimer and other degradants.
Oxidative (3% H₂O₂, RT, 24h) ~10%< 1.0> 1.0Degradation observed.
Thermal (80°C, 48h) ~5%< 1.0> 1.0Minor degradation observed.
Photolytic (UV/Vis light) ~25%< 1.0> 1.0Significant degradation with the formation of multiple photoproducts.

Note: The peak for this compound should be well-resolved from the Avermectin B1a peak and other degradation products in all stress conditions.

Visualizations

Stability_Indicating_Method_Validation_Workflow cluster_validation Validation Parameters start Start: Method Development Objective method_dev Propose HPLC Method (Column, Mobile Phase, Gradient, etc.) start->method_dev solution_prep Prepare Standard & Sample Solutions method_dev->solution_prep system_suitability System Suitability Testing method_dev->system_suitability forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) solution_prep->forced_degradation method_validation Method Validation (ICH Guidelines) solution_prep->method_validation specificity Specificity (Peak Purity) forced_degradation->specificity method_validation->specificity linearity Linearity & Range method_validation->linearity lod_loq LOD & LOQ method_validation->lod_loq accuracy Accuracy (% Recovery) method_validation->accuracy precision Precision (Repeatability & Intermediate) method_validation->precision robustness Robustness method_validation->robustness final_report Final Report & Method Documentation robustness->final_report system_suitability->forced_degradation system_suitability->method_validation

Caption: Workflow for the development and validation of a stability-indicating method.

Conclusion

This guide presents a robust and scientifically grounded proposal for a stability-indicating HPLC method capable of separating and quantifying Avermectin B1a and its potential degradation product, this compound. The detailed experimental protocols and validation parameters, based on existing literature and ICH guidelines, provide a clear pathway for researchers to implement and validate this method in a laboratory setting. Successful validation of such a method is paramount for ensuring the quality, stability, and safety of avermectin-containing pharmaceutical products.

References

A Comparative Guide to Analytical Techniques for Avermectin Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key analytical techniques for the impurity profiling of avermectins. Understanding the impurity profile of active pharmaceutical ingredients (APIs) like avermectin (B7782182) is critical for ensuring the safety and efficacy of drug products. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) with supporting data and detailed experimental protocols.

Introduction to Avermectin and Impurity Profiling

Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties, primarily produced through fermentation of Streptomyces avermitilis. The main components are Avermectin B1a and B1b. Due to the nature of their production and inherent chemical instability, various impurities can be present in the final product. These can include process-related impurities, degradation products, and isomers.[1][2] Regulatory agencies require rigorous characterization and control of these impurities. Common impurities include epimeric or geometric isomers, oxidation products, and derivatives from hydrogenation.[1]

The choice of analytical technique is paramount for accurate and reliable impurity profiling. This guide compares three widely used methods: HPLC, UPLC, and LC-MS, to assist researchers in selecting the most appropriate technique for their specific needs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of pharmaceuticals. For avermectin impurity profiling, reversed-phase HPLC with UV detection is a common approach.[3][4]

Performance Data
ParameterReported ValueReference
Limit of Detection (LOD) 0.2 - 2.93 µg/mL[2][4]
Limit of Quantification (LOQ) 0.6 - 8.79 µg/mL[2][4]
Linearity (r²) > 0.99[3][5]
Precision (%RSD) < 2%[2]
Accuracy (% Recovery) 98-102%[3]
Experimental Protocol: HPLC-UV

Objective: To separate and quantify impurities in an avermectin bulk sample.

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., Zorbax Extend-C18, 150 mm × 4.6 mm, 3.5-μm particle size).[4]

  • Software for data acquisition and processing.

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Avermectin reference standard and sample

Chromatographic Conditions:

  • Mobile Phase A: Water[4]

  • Mobile Phase B: Acetonitrile/Methanol (85/15, v/v)[4]

  • Gradient Elution: A suitable gradient to separate impurities.

  • Flow Rate: 1.5 mL/min[4]

  • Column Temperature: 30 °C[4]

  • Detection Wavelength: 245 nm[4]

  • Injection Volume: 20 µL

Sample Preparation:

  • Prepare a stock solution of the avermectin sample in methanol.

  • Further dilute the stock solution with the mobile phase to a suitable concentration for analysis.

Data Analysis:

  • Identify and quantify impurities based on their retention times and peak areas relative to the main avermectin peak and reference standards.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Avermectin Bulk Sample Dissolve Dissolve in Methanol Sample->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (245 nm) Separate->Detect Acquire Data Acquisition Detect->Acquire Integrate Peak Integration Acquire->Integrate Quantify Quantification Integrate->Quantify Report Report Quantify->Report Impurity Profile Report

Fig. 1: HPLC-UV Experimental Workflow

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development that utilizes smaller particle size columns to achieve faster separations and higher resolution compared to traditional HPLC.

Performance Data
ParameterReported ValueReference
Limit of Detection (LOD) 26.80 ng/mL (for Ivermectin)[6]
Limit of Quantification (LOQ) 81.22 ng/mL (for Ivermectin)[6]
Linearity (r²) > 0.999[6]
Precision (%RSD) < 2.0%[6]
Accuracy (% Recovery) 98.0 - 102.0%[6]
Experimental Protocol: UPLC-DAD

Objective: To achieve rapid and high-resolution separation of avermectin impurities.

Instrumentation:

  • UPLC system with a Diode Array Detector (DAD).

  • Column: C18 column with sub-2 µm particles (e.g., 1.7 μm, 2.1 × 50 mm).[6]

  • Software for data acquisition and processing.

Reagents:

  • Acetonitrile (UPLC grade)

  • Methanol (UPLC grade)

  • Water (UPLC grade)

  • Avermectin reference standard and sample

Chromatographic Conditions:

  • Mobile Phase: Water, acetonitrile, and methanol gradient.[6]

  • Flow Rate: 0.7 mL/min[6]

  • Column Temperature: 40°C[6]

  • Detection Wavelength: 245 nm[6]

  • Injection Volume: 1-5 µL

Sample Preparation:

  • Prepare a stock solution of the avermectin sample in a suitable solvent (e.g., methanol).

  • Dilute with the initial mobile phase composition to the working concentration.

Data Analysis:

  • Utilize the higher resolution to separate closely eluting impurities. Quantify based on peak areas and reference standards.

UPLC_vs_HPLC cluster_UPLC UPLC cluster_HPLC HPLC UPLC_Node Smaller Particles (<2 µm) Higher Pressure UPLC_Advantages Faster Analysis Higher Resolution Lower Solvent Consumption UPLC_Node->UPLC_Advantages HPLC_Node Larger Particles (3-5 µm) Lower Pressure HPLC_Advantages Robust & Established Lower Cost Instrument HPLC_Node->HPLC_Advantages Comparison Comparison of LC Techniques

Fig. 2: UPLC vs. HPLC Comparison

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing high sensitivity and selectivity for the identification and quantification of impurities, even at trace levels.[7]

Performance Data
ParameterReported ValueReference
Limit of Detection (LOD) 0.02 - 0.66 µg/kg[8][9]
Limit of Quantification (LOQ) 1 - 1.5 µg/kg[8][9]
Linearity (r²) > 0.99[9]
Precision (%RSD) < 15%[10]
Accuracy (% Recovery) 92.27 ± 12.01%[9]
Experimental Protocol: LC-MS/MS

Objective: To identify and quantify known and unknown impurities in avermectin with high sensitivity and specificity.

Instrumentation:

  • LC system (HPLC or UPLC).

  • Mass spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer).

  • Column: C18 or C8 column suitable for LC-MS.

  • Software for instrument control, data acquisition, and analysis.

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or ammonium (B1175870) formate (B1220265) (for enhancing ionization)

  • Avermectin reference standard and sample

Chromatographic and MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: Optimized for separation of target impurities.

  • Flow Rate: 0.3 - 0.6 mL/min[8]

  • Ionization Source: Electrospray Ionization (ESI), positive or negative mode.

  • MS Detection: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for unknown impurity identification.

Sample Preparation:

  • Extract avermectin and its impurities from the sample matrix if necessary.

  • Dissolve the sample in a solvent compatible with the initial mobile phase.

  • Filter the sample to remove particulates.

Data Analysis:

  • For targeted analysis, monitor specific precursor-to-product ion transitions for each impurity.

  • For unknown impurities, use high-resolution mass spectrometry to determine the elemental composition and propose structures.

LCMS_Pathway cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Output Output LC_Separation Separation of Avermectin & Impurities Ionization Ionization (ESI) LC_Separation->Ionization Eluent Transfer Mass_Analyzer Mass Analysis (e.g., Quadrupole) Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Chromatogram Chromatogram Detector->Chromatogram

Fig. 3: LC-MS Signaling Pathway

Comparison Summary

FeatureHPLC-UVUPLC-DADLC-MS
Principle Chromatographic separation with UV absorbance detection.High-pressure chromatographic separation with diode array detection.Chromatographic separation coupled with mass-based detection.
Resolution GoodExcellentGood to Excellent (depends on LC front-end)
Sensitivity ModerateHighVery High
Selectivity ModerateModerateVery High
Analysis Time LongerShorterVariable (can be fast with UPLC)
Cost LowerModerateHigher
Application Routine QC, quantification of known impurities.High-throughput screening, complex mixture analysis.Trace level quantification, identification of unknown impurities, structural elucidation.

Conclusion

The selection of an analytical technique for avermectin impurity profiling depends on the specific requirements of the analysis.

  • HPLC-UV is a cost-effective and robust method suitable for routine quality control where impurities are known and present at relatively higher concentrations.[3]

  • UPLC-DAD offers significant advantages in terms of speed and resolution, making it ideal for high-throughput analysis and for resolving complex mixtures of impurities.[6]

  • LC-MS provides the highest sensitivity and selectivity, making it the gold standard for trace-level impurity detection and the identification of unknown impurities.[7]

For comprehensive impurity profiling, a combination of these techniques is often employed. UPLC can be used for rapid screening, while LC-MS can be used for the definitive identification and characterization of detected impurities.

References

Relative potency of 5-O-Demethyl-28-hydroxy-Avermectin A1a and other metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Avermectins, a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis, are potent anthelmintic and insecticidal agents.[1][2][3] The most commercially significant avermectin (B7782182) is Abamectin, a mixture of Avermectin B1a (>80%) and Avermectin B1b (<20%). Its efficacy is attributed to its ability to block the transmission of electrical activity in invertebrate nerve and muscle cells by enhancing the effects of glutamate (B1630785) at the glutamate-gated chloride channels, leading to paralysis and death of the target organism.[3]

Metabolism of avermectins in target and non-target organisms can lead to the formation of various derivatives, including hydroxylated and demethylated forms. The biological activity of these metabolites can vary significantly from the parent compound. Generally, metabolism of avermectins leads to more polar compounds that are more readily excreted and are often less toxic than the parent molecule.

Data Presentation: Potency of Avermectin B1a (Abamectin)

While specific LC50 values for 5-O-Demethyl-28-hydroxy-Avermectin A1a are not available in the reviewed literature, the following table summarizes the reported potency of the parent compound, Abamectin, against various arthropod pests. This data serves as a baseline for understanding the high efficacy of the parent molecule.

CompoundTarget OrganismBioassay TypePotency (LC50)Reference
AbamectinTetranychus urticae (Two-spotted spider mite)Leaf dip0.32 ppm[4]
AbamectinTetranychus urticae (Two-spotted spider mite)Dipping0.1447 ml/L (after 3 days)[5]
AbamectinTetranychus urticae (Two-spotted spider mite)-0.01 mg a.i./L[6]
AbamectinPlutella xylostella (Diamondback moth)--[7]
AbamectinTetranychus cinnabarinus (Carmine spider mite)-LD90: 0.64 ml/L (after 96h)[8]

Note: LC50 (Lethal Concentration 50%) is the concentration of a substance that is lethal to 50% of the test organisms. ppm = parts per million; ml/L = milliliters per liter; mg a.i./L = milligrams of active ingredient per liter. The potency of Abamectin can vary depending on the specific formulation, the susceptibility of the pest population, and the bioassay methodology.

Structure-Activity Relationships and Predicted Potency

The biological activity of avermectin derivatives is significantly influenced by their chemical structure. Modifications at various positions on the avermectin macrocycle can either enhance or reduce its potency.

  • C5 Position: The substituent at the C5 position is critical for activity. A hydroxyl group at this position, as seen in Avermectin B1a, is associated with high potency.

  • C28 Position: While less critical than the C5 position, modifications at the C28 position can influence the molecule's overall properties, including its metabolic stability and interaction with the target site.

Based on these general principles, the potency of This compound can be considered. The demethylation at the C5-O position would expose a hydroxyl group. If the parent compound had a methoxy (B1213986) group at this position, this change could potentially increase activity, given the importance of the C5-hydroxyl. The introduction of a hydroxyl group at the C28 position is a common metabolic transformation. In some cases, hydroxylation can lead to a decrease in activity, as it increases the polarity of the molecule, which may affect its ability to penetrate the target organism's cuticle and reach the site of action. Without experimental data, the precise impact of these combined modifications on the overall potency remains speculative.

Experimental Protocols

To determine the relative potency of this compound and other metabolites, standardized bioassays are required. The following is a generalized protocol for an acaricide (against mites) or insecticide bioassay.

1. Test Organisms:

  • A susceptible laboratory strain of the target pest (e.g., Tetranychus urticae or Plutella xylostella) should be used to ensure consistent and reproducible results.

  • The age and developmental stage of the test organisms should be uniform (e.g., adult females for mites, second or third instar larvae for insects).

2. Preparation of Test Solutions:

  • The test compounds (parent avermectin and its metabolites) are dissolved in an appropriate solvent (e.g., acetone (B3395972) or a mixture of acetone and Triton X-100) to create stock solutions.

  • A series of dilutions are prepared from the stock solutions to create a range of concentrations for testing. A control group treated with the solvent only must be included.

3. Bioassay Methods:

  • For Mites (e.g., Tetranychus urticae):

    • Leaf Dip Bioassay: Leaf discs from a suitable host plant (e.g., bean or cotton) are dipped into the test solutions for a set period (e.g., 5-10 seconds). After air-drying, a known number of adult female mites are placed on each treated leaf disc.

    • Slide Dip Bioassay: Mites are mounted on their backs on double-sided tape on a microscope slide and dipped into the test solutions.

  • For Insects (e.g., Plutella xylostella larvae):

    • Leaf Dip Bioassay: Cabbage leaf discs are dipped in the test solutions, allowed to dry, and then infested with a known number of larvae.

    • Topical Application: A precise volume of the test solution is applied directly to the dorsal thorax of each larva using a micro-syringe.

4. Incubation and Assessment:

  • The treated organisms are maintained under controlled environmental conditions (e.g., 25±1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Mortality is assessed at specific time points (e.g., 24, 48, and 72 hours) after treatment. Mortality is typically defined as the inability of the organism to move when prodded with a fine brush.

5. Data Analysis:

  • The mortality data is corrected for control mortality using Abbott's formula.

  • The corrected mortality data is then subjected to probit analysis to determine the LC50 values and their 95% confidence limits for each compound.

  • The relative potency of the metabolites can be calculated by dividing the LC50 of the parent compound by the LC50 of the metabolite.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis cluster_output Output A Source Target Pest (e.g., T. urticae) D Treat Organisms (e.g., Leaf Dip) A->D B Prepare Test Compounds (Parent & Metabolites) C Prepare Serial Dilutions B->C C->D E Incubate under Controlled Conditions D->E F Assess Mortality E->F G Correct for Control Mortality (Abbott's Formula) F->G H Probit Analysis (Calculate LC50) G->H I Determine Relative Potency H->I J Comparison Guide I->J

Caption: Experimental workflow for determining the relative potency of avermectin metabolites.

This guide provides a comprehensive framework for understanding and evaluating the relative potency of this compound and other avermectin metabolites. While direct comparative data for the specified metabolite is currently lacking in publicly available literature, the provided information on the parent compound's activity, structure-activity relationships, and standardized experimental protocols will be invaluable for researchers initiating studies in this area. Further experimental investigation is necessary to definitively quantify the biological activity of this and other avermectin metabolites.

References

Environmental Fate and Persistence of 5-O-Demethyl-28-hydroxy-Avermectin A1a: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the environmental fate and persistence of 5-O-Demethyl-28-hydroxy-Avermectin A1a, a key degradation product of widely used antiparasitic agents like Abamectin (B1664291) and Ivermectin. Understanding the environmental behavior of this metabolite is crucial for a comprehensive risk assessment of its parent compounds. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key processes to support further research and development.

Comparative Environmental Persistence

While specific quantitative data for the environmental half-life of this compound is limited in publicly available literature, its environmental behavior can be inferred from the extensive data on its parent compounds, Abamectin and Ivermectin. Avermectins, as a class, are known to be relatively non-persistent in the environment due to rapid degradation under various conditions.[1]

Key Observations:

  • Soil: Avermectins bind strongly to soil, limiting their mobility and potential for groundwater contamination.[1] The half-life of Abamectin in soil ranges from one week on the surface to two months in deeper soil, influenced by factors like sunlight and microbial activity.[2][3] Ivermectin exhibits a half-life of 7 to 14 days in soil/feces mixtures.[1] It is anticipated that this compound, being a more polar metabolite, may have a slightly shorter half-life in soil compared to its parent compounds.

  • Water: In the aquatic environment, photodegradation is a major route of dissipation for avermectins.[1] Abamectin has a half-life of about four days in pond water.[2] Ivermectin's half-life in water is reported to be less than 6 hours, with a DT90 of 16.8 days in a complete sediment/water system.[4] Given its structure, this compound is also expected to be susceptible to rapid photodegradation in water.

  • Metabolites: The metabolism and degradation of ivermectin and abamectin generally result in compounds with reduced toxicity to aquatic organisms like Daphnia.[1] Studies on ivermectin metabolites, such as 3''-O-demethylivermectin (M1) and 24-hydroxymethyl ivermectin (24OHI), have shown that they can still possess biological activity, although their environmental persistence may differ from the parent compound.[5][6] For instance, the half-lives of some ivermectin metabolites were found to be longer than that of ivermectin itself.[6]

Quantitative Data Summary

The following tables summarize the available environmental fate data for parent avermectins, which can serve as a benchmark for estimating the persistence of this compound.

Table 1: Soil Half-Life (DT₅₀) of Avermectins

CompoundSoil TypeHalf-Life (Days)Reference
AbamectinUnshaded Soil Surface~7[2]
AbamectinSub-surface Soil14 - 60[2][3]
Avermectin (B7782182) B1aLoam/Silt Loam18[7]
IvermectinSoil/Feces Mixture7 - 14[1]

Table 2: Aquatic Half-Life (DT₅₀) of Avermectins

CompoundConditionHalf-LifeReference
AbamectinPond Water4 days[2]
AbamectinPond Sediment14 - 28 days[2]
IvermectinWater Column< 6 hours[4]
IvermectinEntire Sediment/Water System127 days[4]

Avermectin Degradation Pathway

Avermectins undergo degradation in the environment through biotic and abiotic processes, primarily photodegradation and microbial metabolism. The major transformation products often involve hydroxylation and demethylation of the parent molecule. The diagram below illustrates a generalized degradation pathway for Avermectin B1a, leading to the formation of metabolites including this compound.

Avermectin_Degradation_Pathway Abamectin Avermectin B1a Metabolite1 8α-hydroxy-Avermectin B1a Abamectin->Metabolite1 Hydroxylation Metabolite2 8α-oxo-Avermectin B1a Abamectin->Metabolite2 Oxidation TargetMetabolite 5-O-Demethyl-28-hydroxy- Avermectin A1a Abamectin->TargetMetabolite Demethylation & Hydroxylation FurtherDegradation Further Degradation Products Metabolite1->FurtherDegradation Metabolite2->FurtherDegradation TargetMetabolite->FurtherDegradation

Caption: Generalized degradation pathway of Avermectin B1a.

Experimental Protocols

The following sections detail standardized methodologies for assessing the environmental fate and persistence of chemical compounds, including avermectin metabolites. These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Aerobic Soil Degradation (Adapted from OECD 307)

This study aims to determine the rate and route of degradation of a test substance in soil under aerobic conditions.

Methodology:

  • Test System: Freshly collected and sieved soil is characterized (pH, organic carbon content, texture, etc.) and brought to a defined moisture content. The test is conducted in the dark at a constant temperature (e.g., 20°C).[8][9]

  • Application: The test substance, typically radiolabeled (e.g., with ¹⁴C), is applied to the soil samples at a concentration relevant to its expected environmental concentration.[8]

  • Incubation: The treated soil samples are incubated in flow-through systems or biometer flasks that allow for the trapping of evolved ¹⁴CO₂ and other volatile degradation products.[8][9]

  • Sampling: Duplicate soil samples are taken at various time intervals over a period of up to 120 days.[8][9]

  • Analysis: Soil samples are extracted with appropriate solvents, and the extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its transformation products. The non-extractable residues are quantified by combustion analysis.[9]

  • Data Evaluation: The rate of degradation of the parent compound and the formation and decline of major metabolites are modeled to determine their respective half-lives (DT₅₀).

Soil_Degradation_Workflow start Start soil_prep Soil Preparation (Sieving, Characterization) start->soil_prep application Application of ¹⁴C-labeled Test Substance soil_prep->application incubation Aerobic Incubation (Dark, 20°C) application->incubation trapping Trapping of Volatiles (¹⁴CO₂ and Organics) incubation->trapping sampling Periodic Soil Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC-Radiometric Analysis & Combustion extraction->analysis data_analysis Data Analysis (DT₅₀ Calculation) analysis->data_analysis end End data_analysis->end

Caption: Workflow for an aerobic soil degradation study.

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (Adapted from OECD 308)

This test evaluates the transformation of a chemical in a water-sediment system under both aerobic and anaerobic conditions.

Methodology:

  • Test System: Intact water-sediment cores are collected from a suitable source. The systems are allowed to stabilize in the laboratory under controlled temperature and lighting conditions.[10]

  • Application: The radiolabeled test substance is applied to the water phase of the test systems.[10]

  • Incubation: For aerobic testing, the overlying water is aerated. For anaerobic testing, the system is purged with an inert gas (e.g., nitrogen). The systems are incubated in the dark at a constant temperature.[11]

  • Sampling: At predetermined intervals (up to 100 days), replicate test systems are sacrificed. The water and sediment phases are separated.[10]

  • Analysis: Both the water and sediment phases are analyzed for the parent compound and its transformation products using appropriate extraction and analytical techniques (e.g., HPLC). Volatile traps are also analyzed.

  • Data Evaluation: The dissipation of the test substance from the water phase, its partitioning into the sediment, and the rates of formation and decline of metabolites in both compartments are determined to calculate DT₅₀ values for the total system.

Aquatic_Sediment_Workflow start Start system_prep Water-Sediment System Preparation & Acclimation start->system_prep application Application of ¹⁴C-labeled Test Substance system_prep->application incubation Aerobic/Anaerobic Incubation (Dark, Controlled Temp.) application->incubation sampling Periodic System Sacrifice & Separation incubation->sampling analysis Analysis of Water, Sediment, & Volatiles sampling->analysis data_analysis Data Analysis (Partitioning, DT₅₀) analysis->data_analysis end End data_analysis->end

Caption: Workflow for an aquatic sediment transformation study.

Phototransformation of Chemicals in Water (Adapted from OECD 316)

This guideline describes a tiered approach to assess the direct photodegradation of a chemical in water.

Methodology:

  • Tier 1 (Screening): The UV-visible absorption spectrum of the test substance is measured. If there is no significant absorption above 290 nm, direct photolysis is considered unlikely.[12][13]

  • Tier 2 (Laboratory Study):

    • Test Solution: A sterile, buffered aqueous solution of the test substance is prepared in quartz tubes.[12]

    • Irradiation: The samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Dark controls are run in parallel to account for abiotic degradation processes other than photolysis. The temperature is maintained at a constant level (e.g., 25°C).[12][13]

    • Sampling: Samples are taken at various time points.

    • Analysis: The concentration of the parent compound and any major photoproducts are determined by HPLC or other suitable analytical methods.

    • Data Evaluation: The quantum yield and the environmental half-life under specific sunlight conditions are calculated.

Photolysis_Workflow start Start tier1 Tier 1: UV-Vis Spectrum (Absorbance > 290nm?) start->tier1 tier2 Tier 2: Lab Study tier1->tier2 Yes end End tier1->end No solution_prep Prepare Sterile Aqueous Solution in Quartz Tubes tier2->solution_prep irradiation Irradiation with Simulated Sunlight solution_prep->irradiation dark_control Parallel Dark Control solution_prep->dark_control sampling Periodic Sampling irradiation->sampling dark_control->sampling analysis HPLC Analysis sampling->analysis data_analysis Calculate Quantum Yield & Environmental Half-life analysis->data_analysis data_analysis->end

References

Inter-laboratory comparison of 5-O-Demethyl-28-hydroxy-Avermectin A1a quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of analytical methodologies for the quantification of avermectin (B7782182) metabolites, such as 5-O-Demethyl-28-hydroxy-Avermectin A1a, tailored for researchers, scientists, and drug development professionals. Due to a lack of publicly available inter-laboratory comparison studies for this specific metabolite, this guide focuses on comparing the prevalent analytical techniques used for the broader class of avermectin compounds. The performance of these methods is supported by data from various studies.

Quantitative Data Comparison

The quantification of avermectin metabolites is predominantly achieved using chromatographic techniques coupled with sensitive detectors. The two most common methods are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The following table summarizes the key performance characteristics of these methods based on published literature.

ParameterHPLC-FLDLC-MS/MSReference
Limit of Quantification (LOQ) ~5 µg/L in milk7.5 ng/g in tissue; 1.2 µg/kg for some avermectins in grains[1][2][3]
Sample Matrix Bovine Milk, LiverBovine Milk, Muscle Tissue, Soybean, Bean, Maize[1][2][3][4][5]
Recovery 77.5% - 90.8% in liver>70% in various matrices[3][4]
Precision (RSD) 2.7% - 7.7% in liver<20%[3][4]
Specificity Lower - relies on derivatization and retention timeHigher - relies on precursor/product ion transitions
Throughput Lower - may require lengthy derivatization stepsHigher - often amenable to faster sample preparation (e.g., QuEChERS)[3]

Experimental Protocols

A detailed methodology is crucial for reproducible and accurate quantification. Below is a representative experimental protocol for the analysis of avermectin residues using LC-MS/MS, a widely adopted technique due to its high sensitivity and specificity.

1. Sample Preparation (QuEChERS-based for solid matrices)

  • Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of water and 10 mL of acetonitrile (B52724). Vortex for 1 minute.

  • Salting out: Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate) and vortex for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE): Take an aliquot of the supernatant and transfer it to a microcentrifuge tube containing a cleanup sorbent (e.g., C18, PSA). Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.

  • Final Extract: Filter the supernatant through a 0.22 µm filter before injection into the LC-MS/MS system.[3]

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.[5]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol (B129727) with 0.1% formic acid (B) is typical.[2]

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the specific avermectin and adduct formation.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[2][5]

3. Quality Control

  • Calibration: A matrix-matched calibration curve should be prepared to compensate for matrix effects.

  • Internal Standards: An appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a closely related compound like selamectin) should be used to correct for variations in sample preparation and instrument response.[5]

  • Validation: The method should be validated according to relevant guidelines (e.g., SANTE), assessing parameters like linearity, accuracy, precision, selectivity, and limits of detection and quantification.[3]

Visualizations

The following diagrams illustrate the experimental workflow for avermectin analysis and the biosynthetic origin of these compounds.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for avermectin metabolite analysis.

G PKS Polyketide Synthases (AVES 1, 2, 3, 4) Aglycon Avermectin Aglycon PKS->Aglycon Biosynthesis Modified_Aglycon Modified Aglycon Aglycon->Modified_Aglycon Modification (e.g., oxidation, methylation) Avermectins Avermectins (A1a, B1a, etc.) Modified_Aglycon->Avermectins Glycosylation Metabolites Metabolites (e.g., this compound) Avermectins->Metabolites Metabolism/Degradation

Caption: Simplified biosynthetic pathway of avermectins and their metabolites.[6]

References

A Comparative Guide to Benchmarking 5-O-Demethyl-28-hydroxy-Avermectin A1a Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality of a reference standard is paramount to achieving accurate and reproducible results. This guide provides a framework for the comparative benchmarking of 5-O-Demethyl-28-hydroxy-Avermectin A1a reference standards from different suppliers. Due to the limited publicly available direct comparative data, this document outlines a comprehensive suite of experimental protocols and data presentation formats to enable users to conduct their own in-house evaluations.

This compound is a known degradation product of Avermectin (B7782182) B1a.[1][2][3] The stability of avermectin derivatives is a critical consideration, as they are known to be sensitive to acidic and alkaline conditions, light, and oxidation.[4][5] Therefore, a thorough evaluation of reference standards for purity, identity, concentration, and stability is essential.

Key Performance Indicators for Reference Standard Evaluation

A high-quality reference standard for this compound should be evaluated based on the following key performance indicators (KPIs):

  • Purity: The percentage of the desired compound in the reference material, free from impurities and related substances.

  • Identity: Unambiguous confirmation of the chemical structure of the compound.

  • Concentration/Potency: Accurate determination of the amount of the compound per unit of the reference material.

  • Stability: The ability of the reference standard to maintain its purity, identity, and concentration over time under specified storage conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments to benchmark this compound reference standards.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the determination of the purity of the reference standard and the detection of any related impurities.

Methodology:

  • Standard Preparation:

    • Accurately weigh and dissolve the this compound reference standard from each supplier in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a final concentration of 1 mg/mL.

    • Prepare a series of dilutions for linearity assessment (e.g., 0.5, 0.25, 0.125, 0.0625, and 0.03125 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 245 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Analysis:

    • Inject each standard dilution and the 1 mg/mL solution.

    • Record the chromatograms and integrate the peak areas.

    • Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for the confirmation of the molecular weight of the reference standard.

Methodology:

  • Sample Preparation:

    • Dilute the 1 mg/mL stock solution of each reference standard to a final concentration of 10 µg/mL in the mobile phase.

  • LC-MS Conditions:

    • LC System: Utilize the same HPLC conditions as described for the purity assessment.

    • Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode.

    • Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of this compound (C48H72O15, approximate molecular weight 889.08 g/mol ).

  • Analysis:

    • Inject the diluted standard.

    • Compare the observed m/z of the main peak with the theoretical m/z of the [M+H]+ and/or [M+Na]+ adducts of this compound.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a detailed structural confirmation of the reference standard.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the reference standard from each supplier in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • NMR Analysis:

    • Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Perform 2D NMR experiments such as COSY and HSQC to aid in proton and carbon assignments.

  • Analysis:

    • Compare the obtained chemical shifts and coupling constants with literature values or with data from a well-characterized internal standard.

Stability Assessment

This protocol evaluates the stability of the reference standard under accelerated degradation conditions. Avermectins are known to be unstable in acidic and alkaline conditions and are sensitive to strong light.[4][5]

Methodology:

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate the reference standard solution (0.1 mg/mL) in 0.1 M HCl at 60°C for 24 hours.

    • Alkaline Hydrolysis: Incubate the reference standard solution (0.1 mg/mL) in 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the reference standard solution (0.1 mg/mL) with 3% H₂O₂ at room temperature for 24 hours.

    • Photostability: Expose the solid reference standard and a solution (0.1 mg/mL) to UV light (e.g., 254 nm) for 24 hours.

  • Analysis:

    • Analyze the stressed samples by HPLC as described in the purity assessment protocol.

    • Calculate the percentage degradation by comparing the peak area of the main peak in the stressed sample to that of an unstressed control.

Data Presentation

The quantitative data generated from these experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Purity and Impurity Profile by HPLC

SupplierLot NumberPurity (%)Number of ImpuritiesMajor Impurity (%)
Supplier A
Supplier B
Supplier C

Table 2: Identity Confirmation by LC-MS

SupplierLot NumberTheoretical m/z ([M+H]+)Observed m/z ([M+H]+)Deviation (ppm)
Supplier A889.4950
Supplier B889.4950
Supplier C889.4950

Table 3: Stability Assessment - Percentage Degradation

SupplierLot NumberAcidic Hydrolysis (%)Alkaline Hydrolysis (%)Oxidative Degradation (%)Photostability (%)
Supplier A
Supplier B
Supplier C

Visualization of Experimental Workflows

Experimental_Workflow cluster_prep Sample Preparation cluster_data Data Evaluation RS Reference Standard (Suppliers A, B, C) Dissolve Dissolution in Solvent (1 mg/mL) RS->Dissolve NMR NMR Structure RS->NMR Dilutions Serial Dilutions Dissolve->Dilutions HPLC HPLC Purity Dissolve->HPLC LCMS LC-MS Identity Dissolve->LCMS Stability Stability Testing Dissolve->Stability Purity_Table Purity & Impurity Data (Table 1) HPLC->Purity_Table Identity_Table Identity Confirmation Data (Table 2) LCMS->Identity_Table Stability_Table Stability Data (Table 3) Stability->Stability_Table Stability_Workflow cluster_start Initial Sample cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Start Reference Standard Solution (0.1 mg/mL) Acid Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) Start->Acid Alkali Alkaline Hydrolysis (0.1 M NaOH, 60°C, 24h) Start->Alkali Oxidation Oxidative Degradation (3% H2O2, RT, 24h) Start->Oxidation Photo Photostability (UV light, 24h) Start->Photo HPLC_Analysis HPLC Analysis Acid->HPLC_Analysis Alkali->HPLC_Analysis Oxidation->HPLC_Analysis Photo->HPLC_Analysis Degradation Calculate % Degradation HPLC_Analysis->Degradation

References

Safety Operating Guide

Personal protective equipment for handling 5-O-Demethyl-28-hydroxy-Avermectin A1a

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE ACTION REQUIRED: Due to the potent neurotoxic nature of related avermectin (B7782182) compounds, it is imperative to handle 5-O-Demethyl-28-hydroxy-Avermectin A1a with stringent safety protocols. Despite a supplier Safety Data Sheet (SDS) classifying it as non-hazardous, the chemical family's known high toxicity necessitates a conservative approach to minimize exposure risk.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on the established hazards of the avermectin class of compounds, which are known to be fatal if swallowed and can cause organ damage with repeated exposure.[1][2][3]

Personal Protective Equipment (PPE)

All personnel must wear the following PPE when handling this compound. This is a mandatory requirement to prevent skin contact, inhalation, and ingestion.[4][5][6]

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or PVC gloves are recommended.[7] Always inspect gloves for integrity before use. Double-gloving is advised for enhanced protection. Contaminated gloves must be removed and disposed of as hazardous waste immediately.
Eye Protection Safety glasses with side shields or chemical splash gogglesMust be worn at all times in the laboratory where the compound is handled.[3]
Body Protection Laboratory coat or disposable gownA buttoned lab coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable gown made of a low-permeability material like Tyvek is recommended.[8]
Respiratory Protection NIOSH-approved respiratorRequired when handling the compound as a powder or when there is a risk of aerosol generation. A fit-tested N95 respirator or higher is necessary.[6] All work with the solid compound should be performed in a certified chemical fume hood or a glove box.

Operational Plan: Handling and Storage

Strict adherence to the following operational procedures is essential to ensure a safe laboratory environment.

Engineering Controls:

  • All weighing and handling of the solid form of this compound must be conducted in a certified chemical fume hood, a glove box, or a similar ventilated enclosure to prevent inhalation of dust.[3][9]

  • Ensure that a safety shower and an eyewash station are readily accessible in the work area.[3][9]

Safe Handling Practices:

  • Avoid all direct contact with the compound.[10]

  • Do not eat, drink, or smoke in the laboratory.[1][2][3]

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[10]

  • Minimize the creation of dust and aerosols.[2][10]

  • All equipment and surfaces that come into contact with the compound must be decontaminated after use.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The container must be tightly sealed and clearly labeled as a potent compound.

  • Access to the storage area should be restricted to authorized personnel only.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[4][10]

  • Solid Waste: Contaminated PPE (gloves, gowns, etc.), disposable labware, and any solid residues of the compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound and any rinsing from contaminated glassware should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any waste down the drain.[10]

  • Decontamination: All non-disposable glassware and equipment must be thoroughly decontaminated before reuse.

Experimental Workflow

The following diagram outlines the essential steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don all required PPE (Gloves, Goggles, Lab Coat, Respirator) Prepare Work Area Prepare designated work area (Fume Hood/Glove Box) Don PPE->Prepare Work Area Weigh Compound Weigh compound in ventilated enclosure Prepare Work Area->Weigh Compound Perform Experiment Conduct experiment following protocol Weigh Compound->Perform Experiment Decontaminate Decontaminate all surfaces and equipment Perform Experiment->Decontaminate Dispose Waste Segregate and dispose of hazardous waste Decontaminate->Dispose Waste Doff PPE Remove PPE in the correct order Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.